1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Description
The exact mass of the compound 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJPTLVFRDJLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646051-17-4 | |
| Record name | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride basic properties
An In-Depth Technical Guide to 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Introduction
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile heterocyclic amine that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a nucleophilic piperazine core, a terminal primary amine, and a tertiary amine, offers multiple reactive sites for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and aqueous solubility, making it a highly practical reagent for a variety of laboratory and industrial applications.[1]
This guide provides an in-depth technical overview of the compound's fundamental properties, synthesis, chemical behavior, and key applications. It is intended for researchers, chemists, and drug development professionals who utilize piperazine-containing scaffolds to design and synthesize novel chemical entities. The content herein synthesizes established chemical principles with practical, field-proven insights to facilitate its effective use in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis and experimental design.
Molecular Structure and Identification
The compound consists of a piperazine ring substituted at the 1-position with a 2-aminoethyl group and at the 4-position with a methyl group. As a hydrochloride salt, one or more of the basic nitrogen atoms are protonated.
-
IUPAC Name: 2-(4-Methylpiperazin-1-yl)ethanamine hydrochloride[2]
-
Synonyms: 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride, 2-(4-Methyl-1-piperazino)ethylamine hydrochloride[1]
-
CAS Number: 646051-17-4 (for hydrochloride salt)[1]; 934-98-5 (for free base)[3]
-
Molecular Formula: C₇H₁₇N₃·xHCl[1]
-
Molecular Weight: 143.23 g/mol (Free Base)[4]; 179.69 g/mol (Monohydrochloride)[1]
Physical Properties
The hydrochloride salt form significantly influences the compound's physical state and solubility profile compared to its free base, which is typically a colorless liquid.[3][5]
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder | [1][6] |
| Solubility | Highly soluble in water (>100 mg/mL at 20°C), soluble in ethanol, limited solubility in nonpolar solvents like hexane. | [2] |
| pKa | ~9.2 (for the secondary amine group in the ring) | [2] |
| Hygroscopicity | Exhibits moderate hygroscopicity | [2] |
| Purity (Typical) | ≥ 98% (Assay by titration) | [1] |
Structural Elucidation & Spectral Data
¹H NMR of the Free Base (2-(4-Methylpiperazin-1-yl)ethylamine) in CDCl₃: A reported ¹H NMR spectrum shows the following signals:
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δ 2.21 (s, 3H): Corresponds to the protons of the N-methyl group (N-CH₃).
-
δ 2.20-2.60 (m, 10H): A complex multiplet representing the eight protons on the piperazine ring and the two protons of the primary amine (-NH₂). The broadness is typical for amine protons and the overlapping signals of the piperazine ring protons.
-
δ 2.71 (t, J=6.0 Hz, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the primary amine (-CH₂-NH₂).[5]
Predicted ¹H NMR Changes for the Hydrochloride Salt: Upon formation of the hydrochloride salt, the molecule will be protonated at one or more of the nitrogen atoms. This induces several predictable changes in the ¹H NMR spectrum, typically run in D₂O to observe exchangeable protons:
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Downfield Shift: All proton signals, particularly those on carbons adjacent to the nitrogen atoms (α-protons), will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positive charge on the adjacent nitrogen(s).
-
Disappearance of N-H Signal: The primary amine (-NH₂) and any protonated ring amine (N-H) signals will exchange with deuterium from the D₂O solvent, causing them to disappear from the spectrum or appear as a broad, low-intensity signal.
-
Sharper Signals: The proton signals of the methylene groups on the piperazine ring may become sharper and more resolved as the nitrogen inversion rate is slowed by protonation.
Synthesis and Purification
The synthesis of 1-(2-Aminoethyl)-4-methylpiperazine is typically achieved via the reduction of a nitrile precursor, a robust and scalable method. An alternative conceptual pathway involves the direct alkylation of 4-methylpiperazine.
Synthetic Pathway Overview
The most direct laboratory-scale synthesis involves a two-step process starting from 1-methylpiperazine. This is followed by conversion to the hydrochloride salt.
Caption: Role as a building block in drug discovery.
Broader Synthetic Applications
Beyond pharmaceuticals, this compound finds use in several other areas of chemical science:
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Biochemical Research: Used as a tool compound to synthesize probes for studying receptor interactions and cellular signaling pathways. [7]* Material Science: Explored as a monomer or cross-linking agent in the development of novel polymers and materials, where the diamine structure can impart unique properties. [7]* Coordination Chemistry: The multiple nitrogen atoms make it an effective polydentate ligand for forming stable complexes with various metal ions, with potential applications in catalysis. [1]* Agrochemicals: Incorporated into agrochemical formulations to potentially enhance the absorption, stability, and efficacy of active ingredients like pesticides and herbicides. [7]
Handling, Safety, and Storage
Proper handling and storage are essential for ensuring user safety and maintaining the integrity of the compound. While a specific, detailed safety data sheet (SDS) for the hydrochloride is not widely available, data from the free base and related piperazine derivatives provide a strong basis for a safety assessment.
Hazard Identification
| Hazard Class | Statement | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation. | [6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6] |
| Acute Toxicity (Oral) | The free base is classified as harmful if swallowed. | [8] |
| Incompatibilities | Incompatible with strong oxidizing agents. | [6] |
| Sensitiveness | The free base is noted as being air sensitive. | [9] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles with side shields.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and dark place. [6]* Atmosphere: Due to its hygroscopic nature and the air sensitivity of the free base, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [2]* Incompatibilities: Keep away from strong oxidizing agents. [6]
Conclusion
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a synthetically valuable and versatile chemical intermediate. Its well-defined physicochemical properties, established synthetic routes, and dual-functional molecular architecture make it an important tool for chemists in pharmaceutical, materials, and academic research. By serving as a robust building block for introducing the N-methylpiperazine-ethylamine moiety, it facilitates the exploration of new chemical space and the development of novel, complex molecules with tailored functions. Adherence to appropriate safety and handling protocols ensures its effective and safe utilization in the laboratory.
References
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People. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. Retrieved January 2, 2026, from [Link]
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Kuujia. (n.d.). Cas no 934-98-5 (2-(4-methylpiperazin-1-yl)ethan-1-amine). Retrieved January 2, 2026, from [Link]
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Jaśkowska, J., et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1609. [Link]
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Popiołek, Ł., & Serefko, A. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7268. [Link]
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An In-depth Technical Guide to 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride: A Key Building Block in Modern Drug Discovery
CAS Number: 646051-17-4
Introduction
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile heterocyclic amine that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a piperazine ring, a methyl group, and an aminoethyl side chain, make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, with a particular focus on its role in the development of therapeutics for neurological and psychiatric disorders.
Chemical and Physical Properties
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a white to almost white crystalline powder.[2] Its key physicochemical properties are summarized in the table below. The presence of both a primary and tertiary amine, along with the piperazine core, imparts specific reactivity and conformational characteristics that are crucial for its function as a synthetic building block. The hydrochloride salt form significantly influences its solubility, making it readily soluble in polar solvents like water and ethanol.[3]
| Property | Value | Source |
| CAS Number | 646051-17-4 | [1][2] |
| Molecular Formula | C₇H₁₈ClN₃ | [3] |
| Molecular Weight | 179.69 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder | [2] |
| Solubility | Soluble in water | [1] |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)ethan-1-aminium chloride | [3] |
Synthesis and Purification
A common approach involves two key steps: N-methylation of piperazine followed by N-aminoethylation.
Caption: General synthetic workflow for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Experimental Protocol (Representative)
The following is a representative, multi-step protocol for the synthesis of a related compound, 1-amino-4-methylpiperazine, which illustrates the general principles that would be applied.[4][5]
Step 1: Methylation of Piperazine
-
In a reaction vessel, dissolve piperazine hexahydrate in formic acid.
-
Heat the solution to 90°C.
-
Slowly add formaldehyde to the reaction mixture over a period of one hour while maintaining the temperature between 90-95°C.
-
After the addition is complete, continue stirring at 90-95°C for an additional hour.
-
Remove excess water and unreacted starting materials under reduced pressure to yield a concentrated solution of 1-methylpiperazine.
Step 2: Hydrolysis
-
To the concentrated solution from the previous step, add hydrochloric acid and water.
-
Heat the mixture to 105°C and reflux for 2 hours.
-
Distill under reduced pressure to remove the acidic distillate.
-
Cool the remaining solution to 15°C and allow it to stand overnight.
-
Filter the solution to obtain a solution of 1-methylpiperazine hydrochloride.
Step 3: Nitrosation
-
At 30°C, add a solution of sodium nitrite dropwise to the filtrate from the previous step.
-
Maintain the temperature for 30 minutes after the addition is complete to yield a solution of 1-methyl-4-nitrosopiperazine.
Step 4: Reduction
-
To the nitrosation product, add glacial acetic acid and cool the mixture.
-
Gradually add zinc powder while maintaining the temperature between 30-40°C.
-
After the addition is complete, stir the reaction mixture for 1.5 hours at 30-40°C.
-
Cool the mixture to 15°C, let it stand overnight, and then filter.
Step 5: Work-up and Purification
-
The filtrate from the reduction step is added to a pre-cooled (below 10°C) alkaline solution.
-
Extract the product into chloroform.
-
Combine the organic extracts and distill to remove the chloroform.
-
The crude product is then purified by vacuum distillation to yield 1-amino-4-methylpiperazine.
Step 6: Hydrochloride Salt Formation (Hypothetical for the target compound)
-
Dissolve the purified 1-(2-Aminoethyl)-4-methylpiperazine base in a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the piperazine ring protons (a series of multiplets), and the aminoethyl chain protons (two triplets). The integration of these signals should correspond to the number of protons in each environment. For a related compound, 1-amino-4-methylpiperazine, the ¹H NMR spectrum shows a singlet for the methyl protons at approximately 2.25 ppm, a multiplet for the piperazine ring protons between 2.30-2.94 ppm, and a singlet for the amino protons at 3.11 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon, the carbons of the piperazine ring, and the carbons of the aminoethyl side chain.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations from the primary amine and the protonated amine of the hydrochloride salt.
-
C-H stretching vibrations from the methyl and methylene groups.
-
C-N stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight of the compound. For the free base, 1-(2-Aminoethyl)-4-methylpiperazine, the expected molecular ion peak [M]+ would be at m/z 143.23.[6] High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement to confirm the elemental composition.
Applications in Drug Development
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceutical agents, particularly those targeting the central nervous system.[1][2] The piperazine moiety is a well-established pharmacophore in many CNS-active drugs.
Role as a Scaffold for Antipsychotics and Serotonin Receptor Modulators
The arylpiperazine scaffold is a key structural feature in a number of atypical antipsychotic drugs and serotonin receptor modulators.[3] 1-(2-Aminoethyl)-4-methylpiperazine provides a versatile starting point for the synthesis of these complex molecules. For example, derivatives of this compound are used in the synthesis of analogs of aripiprazole, an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors and as an antagonist at 5-HT₂ₐ receptors.[3]
The aminoethyl side chain allows for the facile introduction of various aryl or heteroaryl groups, which are often crucial for receptor binding and modulating pharmacological activity.
Caption: Role of 1-(2-Aminoethyl)-4-methylpiperazine in the synthesis and action of CNS drugs.
Use in the Development of Ligands for Serotonin Receptors
The piperazine nucleus is a common feature in ligands targeting various serotonin (5-HT) receptors. The structural flexibility of 1-(2-Aminoethyl)-4-methylpiperazine allows for the synthesis of compounds with tailored affinities and selectivities for different 5-HT receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇.[3][7][8] Modulation of these receptors is a key therapeutic strategy for a range of psychiatric and neurological conditions, including depression, anxiety, and schizophrenia.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and related piperazine derivatives.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent moisture absorption.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Spill and Emergency Procedures
-
Minor Spills: In case of a small spill, evacuate the area, eliminate all ignition sources, and wear appropriate PPE. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Major Spills: For larger spills, evacuate the area immediately and contact emergency services.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal.
Conclusion
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a pivotal building block in contemporary drug discovery, offering a versatile and reactive scaffold for the synthesis of a wide range of biologically active compounds. Its significance is particularly pronounced in the development of therapeutics for central nervous system disorders, where the piperazine moiety plays a crucial role in receptor interactions. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working to develop the next generation of medicines.
References
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Adamed Sp. z o.o. (2008). A process for the preparation of olanzapine. European Patent No. 1988092. EPO. [Link]
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- Jiang, Y., et al. (2023). Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. RSC Advances.
- CN102532158A. (2012). Method for synthesizing olanzapine.
- Macor, J. E., et al. (1992). 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Journal of medicinal chemistry, 35(20), 3625–3632.
- Rivara, S., et al. (2014). Towards the development of 5-HT₇ ligands combining serotonin-like and arylpiperazine moieties. European journal of medicinal chemistry, 80, 429–440.
- Leopoldo, M., et al. (2019). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 24(23), 4349.
- Tarazi, F. I., et al. (2000). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Neuroscience letters, 278(1-2), 13–16.
- Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 941-948.
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People. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]
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ResearchGate. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]
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1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride molecular weight
An In-Depth Technical Guide to 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a versatile chemical intermediate. We will delve into its core physicochemical properties, synthesis, quality control methodologies, and critical applications, with a focus on providing actionable insights for laboratory and development settings.
Core Molecular and Physical Characteristics
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, often abbreviated as AEMP-HCl, is the hydrochloride salt of its parent amine. The addition of hydrochloric acid serves a critical purpose: it protonates the basic nitrogen atoms within the molecule, significantly enhancing the compound's crystallinity, stability, and solubility in aqueous and polar protic solvents.[1] This salt form is generally preferred over the free base for ease of handling, purification, and formulation in research and pharmaceutical development.[1]
Key Physicochemical Data
A summary of the essential properties of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 179.69 g/mol | [1][2] |
| Molecular Formula | C₇H₁₈ClN₃ | [1] |
| CAS Number | 646051-17-4 | [2][3] |
| IUPAC Name | 2-(4-Methylpiperazin-1-yl)ethanamine hydrochloride | [1] |
| Common Synonyms | 2-(4-Methyl-1-piperazino)ethylamine hydrochloride | [2][3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Aqueous Solubility | High (>100 mg/mL at 20°C) | [1] |
| Purity (Typical) | ≥ 98% (by acid-base titration) | [2] |
The molecule's structure, featuring a piperazine ring with both a primary and a tertiary amine, makes it a highly valuable and versatile building block in organic synthesis. The pKa of the secondary amine group is approximately 9.2, which is a key parameter for controlling its reactivity in nucleophilic substitution reactions.[1]
Synthesis Pathway and Quality Assurance
Understanding the synthesis of AEMP-HCl is crucial for assessing potential impurities and establishing robust quality control measures.
Generalized Synthetic Workflow
The industrial production of 1-(2-Aminoethyl)-4-methylpiperazine typically follows a two-stage process starting from piperazine. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
A common synthetic route involves:
-
N-Methylation: Piperazine is selectively methylated at one of the nitrogen atoms. A standard industrial method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to yield 4-methylpiperazine with high efficiency.[1]
-
Aminoethylation: The 4-methylpiperazine intermediate then undergoes nucleophilic substitution with a 2-aminoethylating agent, such as 2-chloroethylamine hydrochloride, in the presence of a base to neutralize the generated HCl.[1]
-
Salt Formation: The resulting free base, 1-(2-aminoethyl)-4-methylpiperazine, is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate the desired hydrochloride salt, which can then be isolated by filtration and drying.
Caption: Generalized two-step synthesis of AEMP-HCl.
Quality Control Protocol: Purity Assay by Titration
The purity of the final hydrochloride salt is often confirmed using acid-base titration, a reliable and cost-effective method. This protocol provides a self-validating system by titrating the basic nitrogen groups against a standardized acidic titrant.
Objective: To determine the purity of a batch of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Materials:
-
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride sample
-
0.1 N Perchloric acid (HClO₄) in glacial acetic acid, standardized
-
Glacial acetic acid
-
Crystal violet indicator solution
-
Analytical balance, calibrated
-
Burette, Class A, 50 mL
-
Erlenmeyer flask, 250 mL
Methodology:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the AEMP-HCl sample and record the weight (W_sample).
-
Dissolution: Transfer the sample to a 250 mL Erlenmeyer flask and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required to facilitate complete dissolution.
-
Indicator Addition: Add 2-3 drops of crystal violet indicator to the solution. The solution will typically appear violet (basic).
-
Titration: Titrate the sample solution with standardized 0.1 N perchloric acid. The endpoint is reached when the solution color changes from violet to blue-green.
-
Record Volume: Record the volume of titrant consumed (V_titrant).
-
Calculation: The purity of the sample is calculated using the following formula:
-
Purity (%) = (V_titrant × N_titrant × MW) / (W_sample × n) × 100
-
Where:
-
V_titrant = Volume of perchloric acid in Liters
-
N_titrant = Normality of perchloric acid titrant
-
MW = Molecular weight of AEMP (the free base, 143.23 g/mol )
-
W_sample = Weight of the sample in mg
-
n = Number of reacting amine groups (typically 2 in a non-aqueous titration)
-
-
Causality: This non-aqueous titration is necessary because perchloric acid in acetic acid is a strong enough acidic system to protonate the weakly basic nitrogen atoms of the piperazine derivative, which would not be reliably quantifiable in an aqueous system. The crystal violet indicator provides a sharp visual endpoint in this solvent system.
Applications in Scientific Research and Development
AEMP-HCl's unique structure makes it a valuable precursor in several high-value applications.[2]
Pharmaceutical and Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[2][4] Its piperazine core is a common motif in many biologically active molecules, particularly those targeting the central nervous system.[2]
-
Scaffold for Drug Candidates: It serves as a foundational building block for creating novel compounds, especially in the development of drugs for neurological and psychiatric disorders.[2]
-
Ligand Development: Researchers use this molecule to synthesize ligands for studying receptor interactions and cell signaling pathways, which is fundamental to understanding disease mechanisms.[2]
Caption: Role of AEMP-HCl as a starting scaffold in drug discovery.
Other Industrial Applications
Beyond pharmaceuticals, AEMP-HCl and its parent amine find utility in other specialized fields:
-
Material Science: It is explored for its potential in creating novel polymers and materials, where the piperazine unit can enhance properties like thermal stability or flexibility.[2]
-
Agrochemicals: The compound is used in the formulation of some pesticides and herbicides, where it can improve the stability and absorption of the active ingredients.[2]
Safety, Handling, and Storage
Proper handling and storage are paramount to maintaining the integrity of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and ensuring laboratory safety.
-
Storage: The compound is moderately hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen to prevent moisture absorption.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[3][4]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound. It is known to cause skin and serious eye irritation.[3]
-
Transport: For transportation purposes, the parent amine is classified as a corrosive liquid (Transport Hazard Class 8).[5][6]
Conclusion
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is more than just a chemical with a specific molecular weight; it is a critical enabler in multiple areas of chemical R&D. Its well-defined physicochemical properties, established synthesis routes, and versatile reactivity make it an indispensable tool for medicinal chemists, material scientists, and biochemical researchers. A thorough understanding of its characteristics, from its molecular weight of 179.69 g/mol to its handling requirements, is essential for its effective and safe utilization in advancing scientific discovery.
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- 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride - 646051-17-4 - Vulcanchem.
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- 1-(2-Aminoethyl)-4-methylpiperazine, 97+% - Fisher Scientific.
- 1-(2-Aminoethyl)-4-methylpiperazine - CymitQuimica.
- 1-(2-Aminoethyl)-4-methylpiperazine, 97+% - Thermo Fisher Scientific.
- 1-(2-Aminoethyl)-4-methylpiperazine, 97+% 1 g | Buy Online | Thermo Scientific Chemicals.
- CAS Number 646051-17-4 | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
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An In-depth Technical Guide to the Putative Mechanism of Action of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Authored by a Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. While primarily recognized as a versatile synthetic intermediate in pharmaceutical development, its structural features, shared with a class of centrally active piperazine derivatives, suggest a potential for direct pharmacological activity. This guide will explore this putative mechanism, grounded in the established pharmacology of related compounds, and provide a detailed roadmap for its experimental validation.
Introduction: Beyond a Building Block
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a well-known compound in medicinal chemistry, widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[1][2][3] Its excellent water solubility and reactive primary amine and tertiary amine functionalities make it a valuable scaffold for constructing more complex molecular architectures.[1] However, to consider this compound merely as a passive building block may be to overlook its potential for inherent biological activity.
The piperazine moiety is a common feature in many centrally active drugs, including antipsychotics, antidepressants, and anxiolytics.[4][5] These compounds often exert their effects by modulating monoaminergic systems, particularly dopamine and serotonin receptors.[4][6] Given the structural similarity of 1-(2-Aminoethyl)-4-methylpiperazine to these pharmacologically active agents, it is plausible that it may exhibit a direct, albeit potentially modest, mechanism of action on these same targets. This guide will, therefore, treat 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride as a lead compound and propose a framework for elucidating its potential pharmacological profile.
Hypothesized Mechanism of Action: A Focus on Monoaminergic Systems
Based on the extensive literature on piperazine-containing pharmaceuticals, we hypothesize that 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride may act as a modulator of dopamine and/or serotonin receptors. The core of this hypothesis lies in the structural motifs of the molecule:
-
The Piperazine Ring: This six-membered heterocyclic ring containing two nitrogen atoms is a key pharmacophore for a multitude of CNS-active drugs.[5]
-
The N-methyl Group: The methyl group on one of the piperazine nitrogens may influence the compound's basicity and its interaction with biological targets.
-
The Ethylamine Side Chain: The primary amine at the terminus of the ethyl side chain provides a key point of interaction for many receptors.
Specifically, we propose that 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride may exhibit affinity for:
-
Dopamine D2-like receptors (D2, D3, D4): Many antipsychotic drugs with a piperazine core act as antagonists or partial agonists at these receptors.
-
Serotonin 5-HT1A receptors: Anxiolytic drugs like buspirone, a piperazine derivative, are partial agonists at this receptor.[5]
-
Serotonin 5-HT2A receptors: Atypical antipsychotics often show inverse agonist or antagonist activity at this receptor.
The following diagram illustrates the potential signaling pathways that could be modulated by this compound.
Caption: A stepwise workflow for the experimental validation of the compound's mechanism.
Broader Implications and Future Directions
The results of these experiments will provide crucial insights into the potential pharmacological profile of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
-
If the compound shows significant affinity and functional activity: It could be considered a lead compound for further optimization in drug discovery programs. Structure-activity relationship (SAR) studies could then be initiated to improve its potency and selectivity.
-
If the compound shows weak or no activity: This would reinforce its primary role as a synthetic intermediate. However, the data would still be valuable for understanding the structural requirements for activity at monoaminergic receptors.
Furthermore, this compound could be screened against a broader panel of receptors and enzymes to identify other potential targets. Some piperazine derivatives have shown activity as antimicrobial and antifungal agents, suggesting that screening for these properties could also be a fruitful avenue of investigation. [7][8]
Conclusion
While 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is predominantly known as a synthetic building block, its structural features warrant investigation into its potential as a pharmacologically active agent. By hypothesizing a mechanism of action centered on the well-established pharmacology of piperazine derivatives and providing a clear experimental path for validation, this guide offers a framework for unlocking the full potential of this versatile compound. The proposed studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships within the piperazine class of compounds.
References
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.[Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library.[Link]
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Piperazine - Wikipedia. Wikipedia.[Link]
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Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. YouTube.[Link]
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The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed.[Link]
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1-(2-Aminoethyl)-4-methylpiperazine hydrochloride - FDER | UNR. University of Nevada, Reno.[Link]
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1-(2-Aminoethyl)-4-methylpiperazine hydrochloride - People. People.[Link]
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Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives - DergiPark. DergiPark.[Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. ACG Publications.[Link]
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Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. ResearchGate.[Link]
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- 8. researchgate.net [researchgate.net]
The Solubility Profile of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride: A Comprehensive Technical Guide
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation strategies, and, ultimately, the therapeutic efficacy of a drug candidate. This technical guide is dedicated to providing an in-depth exploration of the solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a versatile building block in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its solubility characteristics across a range of relevant solvents, underpinned by robust scientific principles and actionable experimental protocols. As a salt of a basic compound, its solubility is intricately linked to the pH of the medium, a factor that will be a recurring theme in our analysis. This guide moves beyond a mere compilation of data, offering insights into the causal relationships between the molecular structure of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and its behavior in solution.
Physicochemical Properties: The Blueprint of Solubility
To comprehend the solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, we must first dissect its fundamental physicochemical properties. These parameters provide the theoretical framework for predicting and interpreting its solubility in various solvent systems.
| Property | Value | Source/Comment |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)ethan-1-amine hydrochloride | --- |
| Synonyms | 1-(2-Aminoethyl)-4-methylpiperazine HCl, 2-(4-Methyl-1-piperazino)ethylamine Hydrochloride | [1] |
| CAS Number | 646051-17-4 | [1] |
| Molecular Formula | C₇H₁₇N₃·xHCl | [1] |
| Molecular Weight | 179.69 g/mol (as hydrochloride) | [1] |
| Appearance | White to almost white crystalline powder | [1][2] |
| pKa (of the free base) | ~9.2 (for the secondary amine) | [3] |
| Predicted logP (of the free base) | -1.48 |
Expert Insight: The hydrochloride salt form of this molecule is a strategic choice to enhance its aqueous solubility and stability.[3] As a tertiary amine, the piperazine nitrogen readily protonates in the presence of hydrochloric acid, forming a more polar, ionic species that is more amenable to dissolution in polar solvents. The pKa of approximately 9.2 is a critical piece of information; it tells us that at physiological pH (~7.4), a significant portion of the molecule will exist in its protonated, and therefore more water-soluble, form. The predicted logP of the free base is negative, indicating its inherent hydrophilicity. The hydrochloride salt will be even more hydrophilic.
Solubility Profile: A Multi-Solvent Perspective
The solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is not a monolithic property but rather a spectrum of behaviors that vary with the nature of the solvent. A comprehensive understanding requires examination across polar protic, polar aprotic, and non-polar solvents.
Aqueous Solubility
As anticipated from its hydrochloride salt form and the presence of multiple nitrogen atoms capable of hydrogen bonding, 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride exhibits excellent solubility in water .[1] Quantitative data indicates a high miscibility, with solubility reported to be >100 mg/mL at 20°C .[3]
Causality Explained: The high aqueous solubility is a direct consequence of the ionic character of the hydrochloride salt and the ability of the protonated amine groups and the nitrogen atoms in the piperazine ring to form strong hydrogen bonds with water molecules.
Solubility in Polar Protic Solvents
Polar protic solvents, such as alcohols, are also effective at solvating 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
-
Ethanol: The compound demonstrates high miscibility in ethanol .[3]
-
Isopropanol: Solubility is likely to be lower than in methanol and ethanol due to the increased non-polar character of isopropanol.
Expert Insight: The solubility in polar protic solvents is driven by their ability to engage in hydrogen bonding and to solvate the chloride ion. The hydroxyl group of the alcohol can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor, effectively stabilizing the dissolved ions.
Solubility in Polar Aprotic Solvents
Polar aprotic solvents lack a hydroxyl group but possess a dipole moment, allowing them to solvate cations and anions.
-
Dimethyl Sulfoxide (DMSO): Piperazine derivatives are generally soluble in DMSO.[4]
-
Acetonitrile: The solubility is expected to be moderate.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, good solubility is anticipated.
Causality Explained: The large dipole moments of these solvents allow them to effectively solvate the protonated amine and the chloride ion through ion-dipole interactions.
Solubility in Non-Polar Solvents
As a polar, ionic compound, 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride has limited solubility in non-polar solvents .[3]
-
Hexane: Very low solubility is expected.[3]
-
Toluene: Very low solubility is expected.
-
Ethyl Acetate: Limited solubility is anticipated.
Expert Insight: The "like dissolves like" principle is paramount here. The non-polar nature of these solvents prevents them from effectively solvating the charged species of the hydrochloride salt, leading to poor solubility.
Summary of Solubility
| Solvent Class | Solvent | Qualitative Solubility |
| Aqueous | Water | Excellent (>100 mg/mL) |
| Polar Protic | Ethanol | High |
| Methanol | Soluble (predicted) | |
| Isopropanol | Moderately Soluble (predicted) | |
| Polar Aprotic | DMSO | Soluble (predicted) |
| Acetonitrile | Moderately Soluble (predicted) | |
| DMF | Soluble (predicted) | |
| Non-Polar | Hexane | Limited |
| Toluene | Limited (predicted) | |
| Ethyl Acetate | Limited (predicted) |
Experimental Methodologies for Solubility Determination
To ensure scientific integrity, the determination of solubility must follow validated and reproducible protocols. Here, we present detailed methodologies for both equilibrium and kinetic solubility assays, tailored for the analysis of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution.
Diagram of the Equilibrium Solubility Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride to a series of sealed glass vials, each containing a precise volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to permit the sedimentation of the undissolved solid.
-
Centrifuge the vials to further ensure a clear separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable mobile phase for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the results in units such as mg/mL or mol/L.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.
-
Kinetic Solubility Assay
This high-throughput method provides an estimate of solubility under non-equilibrium conditions and is particularly useful in early drug discovery.
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Assay.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
-
Precipitation Induction:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.
-
-
Incubation:
-
Mix the contents of the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).
-
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Measure the absorbance at a specific wavelength. A decrease in absorbance over time can indicate precipitation.
-
Filtration and HPLC/LC-MS/MS: For a more quantitative assessment, filter the contents of the wells to remove any precipitate and then quantify the concentration of the compound remaining in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Conclusion: A Foundation for Rational Drug Development
This technical guide provides a comprehensive overview of the solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a key intermediate in pharmaceutical synthesis. Its excellent solubility in water and good solubility in polar protic and aprotic solvents make it a favorable candidate for various formulation strategies. The provided physicochemical data and detailed experimental protocols offer a robust framework for researchers to further investigate and utilize this compound in their drug discovery and development endeavors. A thorough understanding of solubility, as outlined in this guide, is not merely an academic exercise but a practical necessity for advancing promising molecules from the laboratory to the clinic.
References
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LookChem. (n.d.). Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Piperazine, hydrochloride (1:?). Retrieved from [Link]
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PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-methylpiperazine. Retrieved from [Link]
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PubChem. (n.d.). 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
- Google Patents. (n.d.). Determination of log P coefficients via a RP-HPLC column.
-
PubChem. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The plot of observed vs. predicted log P, by Eqs. 4 and 5. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and predicted logP app (pH 5.5) values based on 5-4-1 ANN.... Retrieved from [Link]
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PubMed. (2013). Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. Retrieved from [Link]
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PubMed. (2015). Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation. Retrieved from [Link]
-
ACS Publications. (n.d.). Octanol-physiological buffer distribution coefficients of lipophilic amines by reversed-phase high-performance liquid chromatography and their correlation with biological activity. Retrieved from [Link]
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Spectroscopic Characterization of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (CAS No. 646051-17-4), a compound of significant interest in pharmaceutical development and chemical synthesis.[1][2] Given the limited availability of publicly accessible, experimentally derived spectra for this specific hydrochloride salt, this document establishes a predictive framework based on the analysis of its free base and structurally analogous piperazine derivatives. This approach, rooted in fundamental principles of spectroscopy, offers researchers a robust guide for the identification, characterization, and quality control of this important molecule.
Introduction: The Significance of Spectroscopic Analysis
1-(2-Aminoethyl)-4-methylpiperazine hydrochloride is a versatile building block in medicinal chemistry, often utilized as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure, featuring a primary amine, a tertiary amine, and a piperazine ring, imparts unique chemical properties that are leveraged in drug design. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound, ensuring the integrity of subsequent research and development activities. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is foundational to interpreting its spectroscopic data. The hydrochloride salt form means that one or more of the nitrogen atoms will be protonated, which significantly influences the spectral output, particularly in NMR and IR spectroscopy.
Figure 1: Chemical structure of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, both ¹H and ¹³C NMR will provide distinct and informative spectra. Due to its solubility, deuterated water (D₂O) is a suitable solvent for NMR analysis of this hydrochloride salt.[3]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The protonation of the nitrogen atoms will cause a downfield shift of adjacent protons.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (on piperazine) | ~2.9 - 3.2 | Singlet (s) | 3H | The methyl group protons are chemically equivalent and do not have adjacent protons to couple with. The signal is deshielded by the adjacent nitrogen atom. |
| Piperazine ring protons (-CH₂-) | ~3.2 - 3.8 | Multiplet (m) | 8H | The eight protons on the piperazine ring are expected to be in a complex, overlapping multiplet due to their diastereotopic nature and coupling with each other. Protonation of the nitrogens will cause a significant downfield shift. |
| -N-CH₂- (ethyl chain) | ~3.1 - 3.4 | Triplet (t) | 2H | These protons are adjacent to the piperazine nitrogen and the other methylene group of the ethyl chain, resulting in a triplet. |
| -CH₂-NH₂ (ethyl chain) | ~2.9 - 3.2 | Triplet (t) | 2H | These protons are adjacent to the primary amine and the other methylene group of the ethyl chain, appearing as a triplet. |
| -NH₂ and N-H⁺ | Broad singlet | Variable | 3H | The protons on the nitrogen atoms will exchange with the deuterated solvent, leading to a broad signal that may not be easily integrated. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (on piperazine) | ~43 - 46 | The methyl carbon is attached to a nitrogen atom, resulting in a downfield shift. |
| Piperazine ring carbons (-CH₂-) | ~48 - 55 | The carbons of the piperazine ring are expected to show multiple signals due to the different chemical environments created by the substituents. |
| -N-CH₂- (ethyl chain) | ~55 - 58 | This carbon is deshielded by the adjacent piperazine nitrogen. |
| -CH₂-NH₂ (ethyl chain) | ~38 - 42 | This carbon is attached to the primary amino group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in approximately 0.6 mL of deuterated water (D₂O). Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[3]
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using standard acquisition parameters.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Figure 2: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3400 - 3200 (broad) | N-H stretch | Primary amine (-NH₂) and Ammonium (-NH⁺) | The broadening is due to hydrogen bonding. The presence of the hydrochloride salt will result in strong ammonium ion absorption. |
| 2950 - 2800 | C-H stretch | Aliphatic (-CH₃, -CH₂-) | Characteristic stretching vibrations of the methyl and methylene groups. |
| 1650 - 1550 | N-H bend | Primary amine (-NH₂) | Scissoring vibration of the primary amine. |
| 1470 - 1430 | C-H bend | Aliphatic (-CH₂-, -CH₃) | Bending vibrations of the aliphatic groups. |
| 1150 - 1000 | C-N stretch | Aliphatic amines | Stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and ethyl chain. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.
Predicted Mass Spectrum
-
Molecular Ion (M+H)⁺: The expected molecular weight of the free base (C₇H₁₇N₃) is 143.23 g/mol .[4] In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule at m/z = 144.24.
-
Key Fragmentation Patterns: The molecule is expected to fragment at the weaker C-N and C-C bonds.
Figure 3: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for MS Data Acquisition (LC-MS)
-
Sample Preparation: Prepare a dilute solution of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in a suitable solvent such as a water/acetonitrile mixture with a small amount of formic acid to promote ionization.
-
LC-MS System:
-
Use a reverse-phase C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
MS Detection:
-
Set the mass spectrometer to positive ion electrospray mode.
-
Acquire data over a suitable mass range (e.g., m/z 50-300).
-
Perform fragmentation analysis (MS/MS) on the parent ion (m/z 144) to confirm the structure.
-
Conclusion
This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the positive identification and characterization of this important synthetic intermediate. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data, ensuring the scientific rigor required in pharmaceutical and chemical research.
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potential research applications of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
An In-Depth Technical Guide to the Research Applications of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Executive Summary
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile chemical intermediate whose value in scientific research is derived from its core structure: the N-methylpiperazine moiety linked to a reactive primary amine via an ethyl bridge. While not extensively studied as a final therapeutic agent itself, its true potential lies in its role as a foundational building block for synthesizing a diverse array of complex, biologically active molecules. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved aqueous solubility, oral bioavailability, and central nervous system (CNS) penetration.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the core applications of this compound. It moves beyond a simple catalog of properties to explain the mechanistic rationale behind its use in key research areas, providing actionable experimental protocols and highlighting future avenues of investigation.
Chemical & Physical Properties
The hydrochloride salt form of 1-(2-Aminoethyl)-4-methylpiperazine enhances its stability and aqueous solubility, making it highly suitable for a variety of laboratory applications, from synthetic chemistry to the preparation of aqueous stocks for biological assays.[2]
Chemical Structure and Identifiers
-
IUPAC Name: 2-(4-methylpiperazin-1-yl)ethan-1-amine hydrochloride
-
Synonyms: 2-(4-Methyl-1-piperazino)ethylamine hydrochloride[2]
-
Molecular Formula: C₇H₁₇N₃·xHCl[2]
-
Molecular Weight: 143.23 g/mol (free base)[3], 179.69 g/mol (hydrochloride)[2]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 646051-17-4 (HCl salt) | [2] |
| 934-98-5 (Free base) | [3][4] | |
| Appearance | White to almost white crystalline powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Excellent solubility in water | [2] |
| Storage | Store at room temperature | [2] |
Synthesis and Characterization
While 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is commercially available, understanding its synthesis is crucial for derivatization and quality control. A common synthetic approach involves the nucleophilic substitution of a haloethylamine derivative by N-methylpiperazine.
General Synthetic Workflow
The synthesis leverages the nucleophilic nature of the secondary amine in the N-methylpiperazine ring to displace a leaving group on a two-carbon electrophile, followed by conversion to the hydrochloride salt.
Caption: A general workflow for the synthesis of the target compound.
Step-by-Step Laboratory Synthesis Protocol
This protocol describes a plausible N-alkylation for synthesizing the free base, which is then converted to the hydrochloride salt.
-
Reaction Setup: To a solution of 1-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).
-
Addition of Electrophile: Slowly add 2-chloroethylamine hydrochloride (1.0 equivalent) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification (Free Base): Re-dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude free base, 1-(2-Aminoethyl)-4-methylpiperazine. Further purification can be achieved via column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a dry solvent like diethyl ether. Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical & Quality Control Procedures
-
Structural Verification: Confirm the identity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Critical Impurity Analysis: A crucial quality control step is to test for the presence of N-nitroso-N-methylpiperazine. This is a potent carcinogenic impurity that can form if the piperazine starting material is exposed to nitrite sources under acidic conditions.[5] Highly sensitive methods like LC-MS/MS are required to ensure this impurity is below the acceptable intake limit of 26.5 ng/day as recommended for potent nitrosamines.[5]
Core Research Applications: A Mechanistic Perspective
The utility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride stems from its two key reactive sites: the primary aminoethyl group and the tertiary amine within the piperazine ring. This structure makes it an ideal scaffold for building molecules that can interact with a wide range of biological targets.
Foundational Role as a Synthetic Building Block
The piperazine ring is a cornerstone of modern medicinal chemistry.[6] Its inclusion in a molecule can significantly improve physicochemical properties. The two nitrogen atoms provide a high polar surface area and act as hydrogen bond acceptors, which often leads to greater water solubility and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1] Our subject compound offers a pre-functionalized N-methylpiperazine core, with the primary amine on the ethyl tail serving as a convenient handle for further chemical modifications.
Application in the Development of GPCR Ligands for Neuroscience
Piperazine derivatives are frequently found in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[7][8] Many of these drugs act as ligands for G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors like dopamine and serotonin subtypes.[9][10]
The structure of 1-(2-Aminoethyl)-4-methylpiperazine is well-suited for this purpose. The basic nitrogen of the piperazine ring can form a critical ionic bond with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs, anchoring the ligand in the binding pocket.[11][12] The primary amine can be used to attach larger aromatic or heterocyclic groups that confer specificity and modulate activity (agonist, antagonist, etc.).
Caption: Hypothetical inhibition of the β-Catenin pathway by a novel agent.
Emerging Applications in Antimicrobial Research
Piperazine derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria and fungi. [13]Key pharmacophoric features contributing to this activity include a cationic center (the protonated piperazine ring) that can interact with negatively charged microbial cell envelopes, and lipophilic substituents that enhance cell membrane penetration. [12]1-(2-Aminoethyl)-4-methylpiperazine provides a scaffold to which various lipophilic and aromatic groups can be attached to explore new antimicrobial agents.
This standard protocol is used to quantify the antimicrobial activity of newly synthesized piperazine derivatives. [12]
-
Inoculum Preparation: Grow the target microbial strain (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a turbidity corresponding to a 0.5 McFarland standard. Dilute this culture to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a sterile 96-well microplate, perform a two-fold serial dilution of the test compounds (synthesized from the title compound) in the broth medium. Concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).
-
Inoculation: Add the prepared microbial suspension to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. Results can be confirmed by measuring absorbance at 600 nm.
Safety, Handling, and Toxicology
While specific toxicological data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is limited, data from the closely related N-methylpiperazine provides a basis for safe handling procedures.
-
Hazards: Assumed to be a flammable liquid and vapor. It is likely harmful if inhaled or in contact with skin and can cause severe skin burns and eye damage. [14][15]* Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. * Toxicological Concern (Nitrosamines): The most significant toxicological concern is the potential for contamination with or formation of N-nitroso impurities, which are potent carcinogens. [5]Any synthesis or application involving this compound must consider this risk, and appropriate analytical controls should be in place.
Future Directions & Unexplored Potential
The true value of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride lies in its adaptability. Future research should focus on leveraging its structure for novel applications:
-
Fragment-Based Drug Discovery (FBDD): Its small size and defined chemical handles make it an excellent fragment for FBDD campaigns targeting novel protein classes.
-
PROTACs and Molecular Glues: The primary amine provides a perfect attachment point for linking to E3 ligase binders, enabling the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
-
Materials Science: Its diamine structure suggests potential use as a monomer or cross-linking agent in the synthesis of novel polymers or as a ligand in the formation of metal-organic frameworks (MOFs). [2][16] By providing a versatile and functionalized piperazine core, this compound remains a highly valuable tool for chemists and pharmacologists aiming to develop the next generation of therapeutics and advanced materials.
References
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Rathore, R., et al. (2022). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]
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The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Daylight Chemical. Available at: [Link]
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Galdino, P. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
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Galdino, P. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]
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Sabe, A. A., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. Available at: [Link]
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Sabe, A. A., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Available at: [Link]
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Mancini, F., et al. (2015). Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. Available at: [Link]
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N-Nitroso Methyl Piperazine. (n.d.). Manasa Life Sciences. Available at: [Link]
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1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. (n.d.). Chem-Impex. Available at: [Link]
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Kushakova, P. M., et al. (2004). PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. Chemistry of Heterocyclic Compounds. Available at: [Link]
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1-Methylpiperazine. (n.d.). PubChem. Available at: [Link]
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N-METHYL PIPERAZINE. (n.d.). go-molecules. Available at: [Link]
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Betti, M., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PubMed Central. Available at: [Link]
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1-(2-Aminoethyl)-4-methylpiperazine, min 98%, 100 grams. (n.d.). CP Lab Safety. Available at: [Link]
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1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. (n.d.). People. Available at: [Link]
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Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (2018). DergiPark. Available at: [Link]
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Piperazine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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1-Amino-4-methylpiperazine. (n.d.). PubChem. Available at: [Link]
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Lee, H., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. PubMed. Available at: [Link]
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van der Wildt, B., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. Available at: [Link]
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Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2019). PubMed Central. Available at: [Link]
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Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). National Institutes of Health. Available at: [Link]
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2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. (2019). PubMed. Available at: [Link]
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Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. (2009). PubMed. Available at: [Link]
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Gobbi, M., et al. (2002). p-Methylthioamphetamine and 1-(m-chlorophenyl)piperazine, two non-neurotoxic 5-HT releasers in vivo, differ from neurotoxic amphetamine derivatives in their mode of action at 5-HT nerve endings in vitro. ResearchGate. Available at: [Link]
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Methodological & Application
Synthesis of Novel Derivatives from 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride: A Comprehensive Guide for Drug Discovery
Introduction: The Strategic Value of the 1-(2-Aminoethyl)-4-methylpiperazine Scaffold
In the landscape of medicinal chemistry and drug development, the piperazine moiety stands as a privileged scaffold, integral to the structure of numerous clinically successful drugs.[1] Its unique physicochemical properties, including a high polar surface area and the presence of two nitrogen atoms for hydrogen bonding, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] 1-(2-Aminoethyl)-4-methylpiperazine, available as its hydrochloride salt for enhanced stability and handling, is a particularly versatile building block.[2] This reagent offers three distinct points for chemical modification: the primary amino group, the secondary amine within the piperazine ring (once deprotected), and the tertiary amine, allowing for the creation of diverse and complex molecular architectures. These derivatives have found broad applications, from targeting neurological disorders to the development of novel anticancer and antihistaminic agents.[2][3]
This guide provides an in-depth exploration of the synthetic utility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just detailed protocols for key synthetic transformations but also the underlying scientific rationale for experimental choices.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and safe synthesis. The hydrochloride salt form of 1-(2-Aminoethyl)-4-methylpiperazine enhances its stability and solubility in polar solvents, making it a convenient reagent for a variety of reaction conditions.[2]
| Property | Value | Source |
| CAS Number | 646051-17-4 | |
| Molecular Formula | C₇H₁₇N₃·xHCl | |
| Molecular Weight | 179.69 g/mol (as free base) | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Safety and Handling Precautions:
1-(2-Aminoethyl)-4-methylpiperazine and its salts are corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Core Synthetic Transformations and Protocols
The primary amino group of 1-(2-Aminoethyl)-4-methylpiperazine is the most reactive site for many synthetic transformations. The following sections detail protocols for common and powerful reactions to generate diverse libraries of derivatives.
N-Acylation: Formation of Amide Bonds
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. Acylation of the primary amine of 1-(2-Aminoethyl)-4-methylpiperazine with carboxylic acids or their activated derivatives is a straightforward approach to introduce a wide array of functional groups.
Rationale: The nucleophilic primary amine readily attacks the electrophilic carbonyl carbon of an activated carboxylic acid (e.g., an acyl chloride or an activated ester). The choice of coupling reagent is critical for efficiency and to minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent that forms an activated ester with the carboxylic acid, facilitating rapid and clean amide bond formation. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the generated acid without interfering with the coupling reaction.
Caption: Workflow for N-Acylation.
Detailed Protocol: Amide Coupling with HATU
-
Materials:
-
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in a minimal amount of DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.
-
Add the solution of the free-based piperazine derivative to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.
-
N-Sulfonylation: Synthesis of Sulfonamides
Sulfonamide moieties are prevalent in a wide range of therapeutic agents, including antibacterial, and anticancer drugs. The reaction of 1-(2-Aminoethyl)-4-methylpiperazine with sulfonyl chlorides provides a direct route to this important class of compounds.
Rationale: The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically triethylamine or DIPEA, is required to scavenge the hydrochloric acid generated during the reaction. The reaction is generally robust and proceeds to high conversion under mild conditions.
Caption: Workflow for N-Sulfonylation.
Detailed Protocol: Sulfonamide Synthesis
-
Materials:
-
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (1.0 eq)
-
Sulfonyl Chloride (1.1 eq)
-
Triethylamine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in anhydrous DCM.
-
Add triethylamine and stir the mixture for 10-15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-sulfonylated derivative.
-
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a more substituted amine. This reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ.
Rationale: The reaction is typically a one-pot procedure where the amine and carbonyl compound form an imine, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation as it is selective for the reduction of imines and iminium ions in the presence of aldehydes and ketones, and it is less toxic than sodium cyanoborohydride.[4] The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination with STAB
-
Materials:
-
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
DIPEA (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in anhydrous DCM, add the aldehyde or ketone and DIPEA.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
-
Applications in Drug Discovery: Representative Synthesized Derivatives
The versatility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride as a synthetic building block allows for the creation of a wide range of derivatives with potential therapeutic applications. The following table illustrates some examples of derivatives that can be synthesized using the protocols described above, along with their potential biological targets.
| Derivative Structure | Synthetic Method | Potential Application / Target Class |
| N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide | N-Acylation | GPCR Ligands, Enzyme Inhibitors |
| N-(2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide | N-Sulfonylation | Kinase Inhibitors, Antibacterials |
| N-benzyl-1-(2-(4-methylpiperazin-1-yl)ethyl)amine | Reductive Amination | CNS Agents, Dopamine Receptor Ligands |
Conclusion
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a high-value, versatile starting material for the synthesis of diverse chemical libraries for drug discovery. The presence of multiple reactive sites allows for the straightforward introduction of a variety of functional groups through robust and well-established synthetic methodologies such as N-acylation, N-sulfonylation, and reductive amination. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this scaffold, enabling the development of novel therapeutic agents targeting a wide range of diseases. As with all synthetic procedures, careful optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
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-
FDER. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- Patel, H. R., & Patel, V. H. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
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MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
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ACS Publications. (2021, May 19). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
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MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride as a Versatile Linker in Bioconjugation and Drug Development
Abstract
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile bifunctional linker increasingly utilized in pharmaceutical development, chemical synthesis, and materials science.[1][2] Its unique architecture, featuring a reactive primary amine and a hydrophilic piperazine core, makes it an invaluable building block for constructing complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[3][4] The primary amine serves as a robust nucleophilic handle for covalent modification, while the piperazine moiety can enhance aqueous solubility and favorably modulate the pharmacokinetic properties of the final conjugate.[2][4][5] This guide provides an in-depth exploration of the linker's chemical properties, core conjugation principles, and detailed, field-proven protocols for its application. We aim to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively integrate this linker into their workflows, from initial reaction setup to final conjugate characterization.
Introduction: The Strategic Advantage of the Piperazine Core
In the landscape of bioconjugation, the choice of a linker is as critical as the selection of the biomolecule and its payload.[6][7] Linkers are not merely spacers; they are strategic components that dictate the stability, solubility, and overall efficacy of the conjugate.[8] 1-(2-Aminoethyl)-4-methylpiperazine distinguishes itself by providing a primary amine, a common and reliable anchor point for conjugation, attached to a 4-methylpiperazine core.
The primary amine (-NH₂) is highly nucleophilic and readily reacts with a wide array of electrophilic functional groups, including N-hydroxysuccinimide (NHS) esters and carboxylic acids activated by carbodiimides like EDC.[9][10][11] This reactivity forms the basis of its utility. The true strategic advantage, however, lies in the piperazine ring. This structural motif is prevalent in many biologically active molecules and is known to improve aqueous solubility, a critical factor for preventing aggregation and ensuring the biocompatibility of the final product.[4]
This document will detail two primary protocols: the conjugation of this linker to a carboxyl-containing molecule using EDC/NHS chemistry and its reaction with a pre-activated NHS ester.
Physicochemical Properties and Safe Handling
Before beginning any experimental work, it is crucial to understand the properties and safety requirements of the linker. The hydrochloride salt form enhances its water solubility and stability for storage.[12]
Table 1: Properties of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
| Property | Value | Source |
| Synonyms | 2-(4-Methyl-1-piperazino)ethylamine hydrochloride | [2] |
| CAS Number | 646051-17-4 | [13] |
| Molecular Formula | C₇H₁₇N₃·xHCl | [2] |
| Molecular Weight | 179.69 g/mol (as free base) | [12] |
| Appearance | White to off-white crystalline powder | [2][13] |
| Solubility | High solubility in water | [2][12] |
| Storage | Store at room temperature, keep tightly closed in a dry, cool place | [2][13] |
Safety & Handling: 1-(2-Aminoethyl)-4-methylpiperazine and its salts can cause skin and serious eye irritation.[13] It is imperative to consult the latest Safety Data Sheet (SDS) before use.[14] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Core Principle: Amine-Reactive Conjugation Chemistry
The utility of this linker is rooted in the nucleophilic character of its primary amine. This amine readily attacks electrophilic centers, forming stable covalent bonds. The most common strategies involve the formation of an amide bond, which is highly stable under physiological conditions.[10]
The reaction is pH-dependent. The primary amine must be deprotonated (in its -NH₂ form) to act as a nucleophile. Therefore, conjugation reactions are typically performed in buffers with a pH range of 7.2 to 8.5 to ensure a sufficient concentration of the reactive, unprotonated amine.[9][15] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the linker for reaction with the target molecule.[16]
Caption: General reaction scheme for amine-reactive conjugation.
Experimental Protocol 1: EDC/NHS-Mediated Conjugation to Carboxylic Acids
This two-step protocol is a cornerstone of bioconjugation, enabling the linkage to carboxyl groups found on proteins (aspartic acid, glutamic acid, C-terminus) or functionalized surfaces.[17][18] The first step involves the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated intermediate is then susceptible to nucleophilic attack by the primary amine of the linker.[15][19]
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1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in Solid-Phase Peptide Synthesis: An Application and Protocol Guide
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (AEMeP-HCl) in solid-phase peptide synthesis (SPPS). While not a classically cited reagent, its chemical structure presents a strong theoretical basis for its use as a potent scavenger in acidic cleavage cocktails. This guide explores the mechanistic rationale, provides detailed experimental protocols for its proposed use, and offers a comparative analysis against conventional scavengers.
Introduction: The Challenge of Peptide Cleavage in SPPS
Solid-phase peptide synthesis (SPPS), particularly the widely adopted Fmoc/tBu strategy, has revolutionized the production of synthetic peptides. The synthesis culminates in a critical final step: cleavage of the peptide from the solid support and concurrent removal of acid-labile side-chain protecting groups.[1][2] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[3][4]
However, this harsh acidic environment generates highly reactive electrophilic carbocations from the cleavage of protecting groups (e.g., tert-butyl, trityl).[1][3] These cations can indiscriminately alkylate nucleophilic residues within the peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired, often irreversible, side products.[3][5] To mitigate this, "scavengers" are added to the TFA to form a "cleavage cocktail".[6][7] These nucleophilic agents competitively trap the carbocations before they can damage the target peptide.[8][9][10]
This guide introduces 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (AEMeP-HCl), a diamine salt, as a promising, yet underexplored, scavenger for SPPS cleavage reactions. Its unique structure, featuring both a primary and a tertiary amine, offers a compelling rationale for its efficacy in this role.
Part 1: Mechanistic Rationale for AEMeP as a Scavenger
The efficacy of a scavenger is predicated on its ability to act as a potent nucleophile to quench reactive carbocations. 1-(2-Aminoethyl)-4-methylpiperazine possesses two key structural features that make it an excellent candidate for this role:
-
Primary Amino Group (-NH₂): The terminal primary amine on the ethyl side-chain is a strong nucleophile, capable of efficiently trapping carbocations generated during deprotection.
-
Piperazine Ring: The piperazine core, containing a tertiary amine, contributes to the molecule's overall basicity. This can help to moderate the harsh acidic environment of the cleavage cocktail.
-
Solubility: As a hydrochloride salt, AEMeP exhibits high solubility in polar solvents, including the aqueous TFA mixtures often used for cleavage, ensuring its bioavailability during the reaction.[11][12]
The proposed mechanism involves the nucleophilic attack of the primary amine of AEMeP on a carbocation (e.g., a tert-butyl cation generated from a protecting group), forming a stable, non-reactive adduct and thereby protecting the synthetic peptide.
Caption: Proposed mechanism of carbocation trapping by AEMeP.
Part 2: Comparative Analysis and Data
To contextualize the potential of AEMeP-HCl, its properties can be compared to those of commonly used scavengers in Fmoc-SPPS.
| Scavenger | Chemical Structure | Key Properties & Function |
| Triisopropylsilane (TIS) | SiH(CH(CH₃)₂)₃ | Reduces trityl cations to triphenylmethane; volatile and easily removed.[13] |
| Water (H₂O) | H₂O | Acts as a proton source and traps tert-butyl cations to form t-butanol.[14] |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | A strong nucleophile, particularly effective for protecting Cys and Met residues; has a strong, unpleasant odor.[15] |
| Thioanisole | C₆H₅SCH₃ | A "soft" nucleophile used to scavenge cations and prevent side reactions with Trp. |
| 1-(2-Aminoethyl)-4-methylpiperazine HCl (AEMeP-HCl) | C₇H₁₇N₃·HCl | High water solubility[11][12]; contains a potent primary amine nucleophile and a basic piperazine core. |
Part 3: Experimental Protocols
The following protocols are provided as a starting point for the evaluation of AEMeP-HCl in cleavage cocktails. Optimization may be required based on the specific peptide sequence and resin used.
Protocol 1: Standard Cleavage of a Non-Sensitive Peptide
This protocol is designed for peptides lacking highly sensitive residues like Trp, Met, or Cys.
Reagents:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail R1: 95% TFA, 2.5% Water, 2.5% 1-(2-Aminoethyl)-4-methylpiperazine (w/v, assuming the free base form for calculation after neutralization of HCl salt in situ).
-
Cold methyl tert-butyl ether (MTBE)
Procedure:
-
Place the dried peptidyl-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Prepare the Cleavage Cocktail R1. For a 10 mL total volume, combine 9.5 mL TFA, 0.25 mL water, and 250 mg of AEMeP-HCl.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small additional volume of neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold MTBE with vigorous stirring.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet twice with cold MTBE, and dry the final product under vacuum.
Protocol 2: Cleavage of Peptides with Sensitive Residues
For sequences containing Trp, Met, or Cys, the addition of a thiol scavenger is recommended to work in concert with AEMeP.
Reagents:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail R2: 92.5% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 2.5% 1-(2-Aminoethyl)-4-methylpiperazine (w/v).
-
Cold methyl tert-butyl ether (MTBE)
Procedure:
-
Follow steps 1-9 from Protocol 1, substituting Cleavage Cocktail R1 with R2.
-
Caution: This procedure should be performed in a well-ventilated fume hood due to the strong odor and toxicity of EDT.
Caption: General SPPS workflow highlighting the cleavage step.
Part 4: Considerations and Future Directions
-
Optimization: The optimal concentration of AEMeP-HCl may vary. It is advisable to perform small-scale trial cleavages to determine the ideal ratio for a specific peptide.
-
Compatibility: While proposed as a scavenger for Fmoc-SPPS, its compatibility with Boc-SPPS, which uses harsher acids like HF, has not been evaluated.[3]
-
Purification: The salt adducts formed between AEMeP and carbocations are expected to be highly soluble in aqueous solutions, which should facilitate their removal from the peptide during standard reversed-phase HPLC purification.
Conclusion
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride presents a compelling, theoretically-grounded alternative scavenger for the cleavage step in solid-phase peptide synthesis. Its dual-functionality, combining a potent nucleophilic primary amine with a basic piperazine moiety, and its favorable solubility profile make it a promising candidate for improving the purity of crude synthetic peptides. The protocols outlined in this guide provide a framework for its initial evaluation and application. Further empirical studies are warranted to fully characterize its efficacy across a broad range of peptide sequences and to validate its performance against established scavenger cocktails.
References
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ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
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PubMed. Lability of N-alkylated peptides towards TFA cleavage. [Link]
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Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
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ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
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YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]
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PNAS. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
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PubMed. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]
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ResearchGate. p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. [Link]
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Royal Society of Chemistry. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. [Link]
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PubMed. A cleavage cocktail for methionine-containing peptides. [Link]
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PNAS. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
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Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
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ResearchGate. Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. [Link]
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
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Application Notes and Protocols for the Utilization of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in PROTAC Development
Introduction: The Pivotal Role of Linkers in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, revolutionizing drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three essential components: a "warhead" that binds to the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] The linker is not merely a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[5][6][7]
The strategic incorporation of specific chemical motifs within the linker can impart advantageous physicochemical properties to the PROTAC molecule.[5][] Saturated heterocycles, such as piperazine, have garnered significant attention for their ability to introduce conformational rigidity and modulate properties like solubility and cell permeability.[3][9] This guide focuses on the application of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride , a versatile building block, in the development of novel PROTACs. Its unique structure, featuring a primary amine for conjugation and a tertiary amine within the piperazine ring, offers a strategic advantage in fine-tuning the pharmacological profile of the resulting protein degrader.[10][11]
The Strategic Advantage of Incorporating 1-(2-Aminoethyl)-4-methylpiperazine in PROTAC Linkers
The piperazine moiety is considered a "privileged structure" in medicinal chemistry, known for its ability to enhance aqueous solubility and provide favorable pharmacokinetic properties.[12][13][14] In the context of PROTACs, the inclusion of 1-(2-Aminoethyl)-4-methylpiperazine offers several key benefits:
-
Enhanced Solubility and Physicochemical Properties: The inherent basicity of the piperazine ring can improve the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is a common challenge in their development.[12][15][16] The protonation of the piperazine nitrogens at physiological pH can positively impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile.[17][18]
-
Conformational Rigidity: Compared to flexible alkyl or polyethylene glycol (PEG) linkers, the cyclic nature of piperazine imparts a degree of rigidity to the linker.[9][19] This can pre-organize the PROTAC into a conformation that is more conducive to the formation of a stable and productive ternary complex, a critical factor for efficient protein degradation.[7]
-
Modulation of Ternary Complex Geometry: The piperazine unit can act as a functional handle to subtly influence the geometry of the ternary complex.[] The spatial orientation of the target protein and the E3 ligase is crucial for effective ubiquitination, and the constrained nature of the piperazine ring can help achieve an optimal arrangement.
-
Synthetic Tractability: The primary amine of 1-(2-Aminoethyl)-4-methylpiperazine provides a convenient attachment point for conjugation to either the warhead or the E3 ligase ligand through standard amide bond formation or other amine-reactive chemistries.[10][11]
Hypothetical PROTAC Synthesis Workflow
The following section outlines a detailed, yet hypothetical, protocol for the synthesis of a PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, utilizing 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride as a key linker component.
Caption: The mechanism of action for PROTAC-mediated protein degradation.
Protocol 1: Western Blotting to Assess Protein Degradation
Objective: To determine the concentration- and time-dependent degradation of the POI in a relevant cell line.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours). For a time-course experiment, treat cells with a fixed concentration of the PROTAC for various durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the POI levels to the loading control. Calculate the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) values.
Protocol 2: Ternary Complex Formation Assay
Objective: To confirm that the PROTAC can induce the formation of a ternary complex between the POI and the E3 ligase.
Methods: Various biophysical techniques can be employed, such as:
-
Surface Plasmon Resonance (SPR): Immobilize the biotinylated POI on a streptavidin-coated sensor chip. Inject the E3 ligase alone, the PROTAC alone, and a pre-incubated mixture of the E3 ligase and the PROTAC. An increase in the binding signal in the presence of the PROTAC indicates ternary complex formation.
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the POI and the E3 ligase. The resulting heat changes can be used to determine the binding affinity and thermodynamics of ternary complex formation.
-
Co-immunoprecipitation (Co-IP): Treat cells with the PROTAC. Lyse the cells and immunoprecipitate the E3 ligase. Probe the immunoprecipitate for the presence of the POI by Western blotting.
Quantitative Data Summary
The following tables provide a template for summarizing the key quantitative data obtained from the in vitro evaluation of the synthesized PROTAC.
Table 1: Protein Degradation Parameters
| Parameter | Cell Line | Value |
| DC₅₀ (Degradation Concentration 50%) | Specify Cell Line | e.g., 50 nM |
| Dₘₐₓ (Maximum Degradation) | Specify Cell Line | e.g., >95% |
| Time to 50% Degradation (at a fixed concentration) | Specify Cell Line | e.g., 8 hours |
Table 2: Ternary Complex Formation and Binding Affinity
| Method | Binding Partners | K_D (nM) |
| SPR | PROTAC to POI | e.g., 150 nM |
| SPR | PROTAC to E3 Ligase | e.g., 200 nM |
| ITC | Ternary Complex (POI-PROTAC-E3) | e.g., 25 nM |
Conclusion and Future Perspectives
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride serves as a valuable and strategic building block in the design and synthesis of novel PROTACs. Its incorporation into the linker can confer beneficial physicochemical properties, such as enhanced solubility and conformational rigidity, which are crucial for the development of effective protein degraders. The protocols outlined in this guide provide a comprehensive framework for the synthesis and in vitro evaluation of PROTACs utilizing this versatile linker component. Future studies should focus on exploring the impact of systematic modifications to the piperazine-containing linker on PROTAC efficacy and selectivity, further advancing the rational design of next-generation targeted protein degradation therapeutics.
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. [Link]
-
Fallacara, A. L., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Shcherbakov, D., & Shchekotikhin, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
Al-Ostoot, F. H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
-
Fallacara, A. L., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
-
ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
ACS Publications. (2024). Degraders on Demand: Engineering Smart Nanocarriers for PROTAC Delivery. Molecular Pharmaceutics. [Link]
-
Dynamic Biosensors. (2024, May 14). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity. YouTube. [Link]
-
Ciulli, A., & Bartlett, D. W. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]
-
He, M., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]
-
Asinex. (n.d.). E3-Linker Conjugates. Asinex.com. [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
-
Drummond, M. L., & Williams, R. S. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
-
Eurofins Discovery. (2020, August 20). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. YouTube. [Link]
-
Kuchar, M., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central. [Link]
-
Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET - 1-Amino-4-methylpiperazine. Thermo Fisher Scientific. [Link]
-
ChemTube3D. (n.d.). PROTAC general information. ChemTube3D. [Link]
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- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (646051-17-4) for sale [vulcanchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
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- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Advanced Analytical Methodologies for the Precise Quantification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in Pharmaceutical Applications
Introduction
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile piperazine derivative utilized as a key building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Its molecular structure, featuring a piperazine ring with a methyl group and an aminoethyl side chain, imparts specific chemical properties that are crucial for its role in medicinal chemistry.[1][2] The hydrochloride salt form enhances its crystallinity and solubility in polar solvents, which is advantageous for handling and formulation.[2] Given its integral role in drug development, the accurate and precise quantification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is paramount for ensuring the quality, safety, and efficacy of the final drug product.
This comprehensive guide provides detailed application notes and protocols for the quantification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry, offering insights into method development, validation, and practical implementation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₈ClN₃ | [2] |
| Molecular Weight | 179.69 g/mol | [1][2] |
| Appearance | White to almost white crystalline powder | [1][3] |
| Solubility | Highly soluble in water (>100 mg/mL at 20°C) and ethanol; limited solubility in nonpolar solvents. | [2] |
| pKa | Approximately 9.2 for the secondary amine group. | [2] |
The high polarity and lack of a significant chromophore in the molecule present unique challenges for certain analytical techniques, which will be addressed in the following sections.
Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. However, the analysis of highly polar compounds like 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride that lack a strong UV-absorbing chromophore requires specific methodological considerations.
Principle
For polar analytes, traditional reversed-phase HPLC can be challenging. To achieve adequate retention and separation, several strategies can be employed:
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) into the mobile phase forms a neutral ion pair with the charged analyte, enhancing its retention on a nonpolar stationary phase (like C18).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. It is well-suited for the retention of highly polar compounds.
-
Derivatization: To overcome the challenge of poor UV absorbance, the analyte can be derivatized with a UV-active labeling agent.[4] For instance, 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with primary and secondary amines to form a stable, UV-active derivative, allowing for sensitive detection at higher wavelengths.[4]
The following protocol outlines a starting point for method development using ion-pair reversed-phase HPLC with UV detection at a low wavelength, where the amine functional groups exhibit some absorbance.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC-UV
Caption: Workflow for HPLC Quantification.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Chemicals and Reagents:
-
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with 5% B, hold for 2 min, ramp to 50% B over 10 min, hold for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Procedure:
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).
-
Standard Solution Preparation: Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution Preparation: Accurately weigh a sample containing approximately 25 mg of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample solution from the calibration curve.
Expert Insights:
-
The use of TFA as an ion-pairing agent is crucial for retaining the polar analyte on the C18 column.
-
Detection at a low wavelength (210 nm) is necessary due to the absence of a strong chromophore. This can lead to a higher baseline noise and potential interferences from other components that absorb at this wavelength.
-
Method validation should be performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
-
For trace analysis, derivatization with a reagent like NBD-Cl is highly recommended to enhance sensitivity and specificity.[4]
Part 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a derivatization step is essential to increase volatility.
Principle
Derivatization converts the polar amine groups into less polar, more volatile derivatives suitable for GC analysis. A common approach is silylation, where active hydrogens in the amine groups are replaced by a trimethylsilyl (TMS) group. This process reduces the polarity and increases the volatility of the analyte.
Experimental Protocol: GC-FID with Silylation
Caption: Workflow for GC Quantification.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and an autosampler.
Chemicals and Reagents:
-
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
An appropriate internal standard (e.g., n-dodecane)
GC Conditions:
| Parameter | Recommended Starting Conditions |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min. |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
Procedure:
-
Standard/Sample Preparation: Accurately weigh about 10 mg of the reference standard or sample into a vial. Add 1 mL of anhydrous pyridine and 1 mL of the internal standard solution.
-
Derivatization: Add 200 µL of BSTFA with 1% TMCS to the vial. Cap tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject the derivatized solution into the GC.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standard and sample solutions. Construct a calibration curve and determine the concentration of the analyte in the sample.
Expert Insights:
-
The derivatization step is critical and must be optimized for reaction time, temperature, and reagent concentration to ensure complete derivatization.
-
The use of an internal standard is highly recommended to correct for variations in injection volume and detector response.
-
GC-MS can be used for confirmation of the identity of the derivatized analyte and for method development.
Part 3: Titrimetric Analysis
Titrimetry offers a simple, cost-effective, and accurate method for the assay of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, particularly for the analysis of the pure substance.
Principle
This method is based on an acid-base titration. The hydrochloride salt of the amine can be titrated with a standardized strong base, such as sodium hydroxide. Alternatively, a non-aqueous titration can be performed where the piperazine derivative, being a base, is titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. This approach is often preferred for amines to enhance the sharpness of the endpoint.
Experimental Protocol: Non-Aqueous Acid-Base Titration
Sources
Application Note: A Robust HPLC-UV Method for the Quantification of Piperazine Derivatives in Pharmaceutical Development
Abstract
This application note details a systematic and robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of piperazine derivatives. Piperazine and its analogues are fundamental structural motifs in a vast array of active pharmaceutical ingredients (APIs). Consequently, reliable analytical methods are crucial for ensuring the quality, purity, and stability of these compounds throughout the drug development lifecycle. This guide provides a comprehensive framework, from initial method development and optimization to full validation, grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of Piperazine Derivatives
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. Its derivatives are integral to numerous blockbuster drugs, valued for their ability to impart favorable pharmacokinetic properties. However, the analytical characterization of these compounds by HPLC-UV presents unique challenges. The basic nature of the piperazine nitrogens can lead to poor peak shape and variable retention on traditional silica-based columns due to strong interactions with residual silanols. Furthermore, the piperazine core itself lacks a significant chromophore, making direct UV detection of the parent molecule difficult at low concentrations.
This note addresses these challenges by outlining a strategic approach to method development that focuses on:
-
Chromatographic Selectivity: Choosing the appropriate stationary and mobile phases to achieve optimal separation and symmetrical peak shapes.
-
Enhanced Detection: Strategies for sensitive UV detection, including derivatization for compounds lacking a native chromophore.
-
Method Robustness: Ensuring the analytical method is reliable and reproducible under routine laboratory conditions.
-
Validation according to ICH Guidelines: A framework for validating the method to meet regulatory requirements.
Foundational Principles of Method Development
A successful HPLC method is built upon a logical progression of experiments designed to understand and control the analyte's behavior within the chromatographic system. The following sections detail the critical considerations and experimental choices for analyzing piperazine derivatives.
Initial Assessment and Analyte Properties
Before initiating experimental work, a thorough understanding of the physicochemical properties of the target piperazine derivative(s) is paramount. Key parameters include:
-
pKa: The basicity of the piperazine nitrogens dictates their ionization state at a given mobile phase pH. This is a critical factor influencing retention and peak shape.
-
LogP/LogD: The hydrophobicity of the molecule will guide the initial choice of stationary phase and the starting mobile phase composition.
-
UV Absorbance Spectrum: An initial scan of the analyte's UV spectrum is necessary to determine the optimal wavelength for detection (λmax). For many substituted piperazine derivatives, the chromophore is part of the substituent, not the piperazine ring itself.
Caption: A systematic workflow for HPLC-UV method development and validation.
Column Selection: Taming the Basic Analyte
The choice of stationary phase is arguably the most critical decision in the method development process. For basic compounds like piperazine derivatives, standard C18 columns can exhibit poor peak tailing.
Recommendation: A modern, high-purity, end-capped C18 column is the recommended starting point. These columns have a lower density of accessible silanol groups, minimizing secondary interactions.
Expert Insight: While reversed-phase chromatography is the workhorse, for highly polar piperazine derivatives that show little or no retention on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative. However, this application note will focus on the more common reversed-phase approach.
Mobile Phase Optimization: The Key to Resolution and Peak Shape
The mobile phase composition directly controls the retention and elution of the analytes. For piperazine derivatives, careful control of the mobile phase pH is essential.
-
pH Control: Maintaining the mobile phase pH at least 2 units below the pKa of the piperazine nitrogens will ensure they are consistently protonated, leading to more stable retention times and improved peak shape. A buffer, such as phosphate or acetate, is necessary to maintain a constant pH.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. It is often beneficial to screen both, as they can offer different selectivities. Acetonitrile typically provides better peak shapes for basic compounds.
-
Ion-Pairing Reagents: In cases of persistent peak tailing, the addition of an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can significantly improve peak symmetry.
Experimental Protocols
The following protocols provide a step-by-step guide to developing and validating an HPLC-UV method for a representative piperazine derivative.
Protocol 1: Initial Method Scouting
Objective: To establish initial chromatographic conditions and assess the feasibility of the separation.
Materials:
-
HPLC system with UV or Photodiode Array (PDA) detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphate buffer components or formic acid.
-
Piperazine derivative standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~100 µg/mL.
-
UV Spectrum Acquisition: Using the PDA detector, inject the standard and acquire the UV spectrum from 200-400 nm to determine the λmax.
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: At the determined λmax.
-
-
Analysis: Inject the standard and evaluate the chromatogram for retention time, peak shape, and the presence of any impurities.
Protocol 2: Derivatization for Enhanced UV Detection
Objective: To increase the UV absorbance of piperazine derivatives lacking a strong native chromophore. This is particularly useful for quantifying the parent piperazine or simple alkyl derivatives.
Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) is a common choice as it reacts with the secondary amines of piperazine to form a highly UV-active product.
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of the piperazine derivative standard in acetonitrile.
-
Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.
-
-
Derivatization Reaction:
-
In a vial, mix 1 mL of the piperazine derivative solution with 1 mL of the NBD-Cl solution.
-
Add a small amount of a weak base (e.g., 50 µL of 0.1 M sodium bicarbonate) to facilitate the reaction.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the solution to room temperature.
-
-
HPLC Analysis: Dilute the derivatized solution with the mobile phase and inject it into the HPLC system using the conditions from Protocol 1. The detection wavelength should be adjusted to the λmax of the NBD-piperazine derivative (typically around 340 nm).
Caption: The workflow for enhancing UV detection via derivatization.
Method Validation: Ensuring Trustworthiness and Reliability
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity analysis, resolution > 1.5 between analyte and closest eluting peak. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For assay: 80-120% of the test concentration. For impurities: Reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Table 1: Summary of HPLC Method Validation Parameters as per ICH Guidelines.
Protocol 3: Forced Degradation Studies
Objective: To demonstrate the stability-indicating nature of the method by subjecting the analyte to stress conditions and showing that the degradation products are resolved from the main peak.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare separate solutions of the piperazine derivative and subject them to each of the stress conditions listed above.
-
Also, prepare a control sample stored under normal conditions.
-
Analyze all samples using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the main analyte peak.
-
Perform peak purity analysis on the stressed samples to ensure the main peak is spectrally pure and not co-eluting with any degradants.
Conclusion
The development of a robust and reliable HPLC-UV method for piperazine derivatives is a critical activity in pharmaceutical development. By systematically evaluating and optimizing column chemistry, mobile phase composition, and detector settings, a method can be established that provides accurate and precise results. The principles and protocols outlined in this application note provide a comprehensive guide for researchers and scientists to develop and validate high-quality analytical methods for this important class of compounds, ensuring the safety and efficacy of the final drug product.
References
- BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
- Crompton, T. R. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- ResearchGate. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (n.d.). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone.
- Taylor & Francis Online. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- ResearchGate. (n.d.). Forced degradation study.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ResearchGate. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
- LCGC North America. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Veolia. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- PubChem. (n.d.).
Illuminating Receptor Interactions: A Methodological Guide to Characterizing 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Introduction: The Piperazine Scaffold and Its Significance in Neuropharmacology
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties allow for versatile chemical modifications, enabling the fine-tuning of pharmacological activity. 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride is a piperazine derivative that serves as a valuable building block in the synthesis of novel therapeutics for neurological disorders.[2][3] While it is primarily known as a synthetic intermediate, its structural motifs—a methylpiperazine group and an aminoethyl side chain—are common features in ligands that interact with G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically characterize the receptor interaction profile of 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride, treating it as a novel investigational compound. We will detail the essential experimental protocols, from initial binding affinity determination to functional activity assessment and downstream signaling analysis, explaining the scientific rationale behind each step.
Part 1: Foundational Characterization - Receptor Binding Affinity
The initial step in characterizing a novel ligand is to determine its binding affinity for a panel of relevant biological targets. Given the structural alerts within 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride, a primary screen should focus on aminergic GPCRs implicated in neuropsychiatric conditions.
Experimental Workflow: Receptor Binding Profile
The following diagram outlines the general workflow for determining the receptor binding profile of a test compound.
Protocol 1: Radioligand Binding Assay for Serotonin and Dopamine Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride for a selection of serotonin and dopamine receptors.
Materials:
-
Test Compound: 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride (stock solution in sterile water or appropriate buffer).
-
Receptor Source: Commercially available membrane preparations from cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).
-
Radioligands:
-
For 5-HT1A: [³H]-8-OH-DPAT
-
For 5-HT2A: [³H]-Ketanserin
-
For D2: [³H]-Spiperone
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives.
-
Non-specific Binding (NSB) Determiner: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors).
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, receptor membranes, and radioligand.
-
Non-specific Binding (NSB): NSB determiner, receptor membranes, and radioligand.
-
Test Compound: Dilutions of the test compound, receptor membranes, and radioligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Illustrative Data Presentation:
| Receptor | Radioligand | Ki (nM) of 1-(2-Aminoethyl)-4-methylpiperazine HCl |
| 5-HT1A | [³H]-8-OH-DPAT | Hypothetical Value |
| 5-HT2A | [³H]-Ketanserin | Hypothetical Value |
| D2 | [³H]-Spiperone | Hypothetical Value |
| D3 | [³H]-Spiperone | Hypothetical Value |
Note: The Ki values are hypothetical and would be determined experimentally.
Part 2: Functional Characterization - Agonist or Antagonist?
Once binding affinity is established, the next crucial step is to determine the functional activity of the compound. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or have no effect on its own but inhibit the receptor's constitutive activity (inverse agonist)?
Signaling Pathways of Target Receptors
Understanding the downstream signaling pathways of the target receptors is essential for designing appropriate functional assays. For example, 5-HT1A receptors typically couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, 5-HT2A receptors couple to Gαq, activating phospholipase C (PLC) and leading to an increase in intracellular calcium (Ca²⁺).
Protocol 2: cAMP Assay for Gαi-Coupled Receptors (e.g., 5-HT1A)
This protocol determines if 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride acts as an agonist or antagonist at Gαi-coupled receptors by measuring changes in cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Reference Agonist: e.g., 8-OH-DPAT.
-
Reference Antagonist: e.g., WAY-100635.
Procedure for Agonist Mode:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluence.
-
Compound Addition: Add serial dilutions of 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride or the reference agonist to the wells.
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound to determine the EC₅₀ (agonist potency).
Procedure for Antagonist Mode:
-
Pre-incubation: Add serial dilutions of 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride or the reference antagonist to the wells and pre-incubate.
-
Agonist Addition: Add a fixed concentration (e.g., EC₈₀) of the reference agonist to the wells.
-
Incubation and Measurement: Follow steps 4 and 5 from the agonist mode protocol.
-
Data Analysis: Plot the percentage of agonist response against the log concentration of the test compound to determine the IC₅₀ (antagonist potency).
Protocol 3: Intracellular Calcium Mobilization Assay for Gαq-Coupled Receptors (e.g., 5-HT2A)
This protocol assesses the agonist or antagonist activity of the test compound at Gαq-coupled receptors by measuring changes in intracellular calcium.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescent Plate Reader: e.g., FLIPR or FlexStation.
-
Reference Agonist: e.g., Serotonin.
-
Reference Antagonist: e.g., Ketanserin.
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a black-walled, clear-bottom 96-well plate. Before the assay, load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Agonist Mode:
-
Place the cell plate in the fluorescent plate reader.
-
Add serial dilutions of 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride or the reference agonist to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium.
-
Determine the EC₅₀ from the concentration-response curve.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with serial dilutions of the test compound or reference antagonist.
-
Add a fixed concentration (e.g., EC₈₀) of the reference agonist.
-
Measure the fluorescence response and determine the IC₅₀.
-
Illustrative Data Summary:
| Receptor | Assay | Functional Activity | Potency (EC₅₀/IC₅₀, nM) |
| 5-HT1A | cAMP | Hypothetical (e.g., Agonist) | Hypothetical Value |
| 5-HT2A | Calcium Mobilization | Hypothetical (e.g., Antagonist) | Hypothetical Value |
Part 3: Delving Deeper - Downstream Signaling Pathway Analysis
To gain a more profound understanding of the compound's mechanism of action, it is beneficial to investigate its effects on downstream signaling events beyond second messengers. Techniques like Western blotting can be employed to assess the phosphorylation status of key signaling proteins.
Protocol 4: Western Blot Analysis of ERK1/2 Phosphorylation
Activation of many GPCRs can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key event in cell proliferation and differentiation.
Materials:
-
Cell Line: Appropriate receptor-expressing cell line.
-
Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2. HRP-conjugated secondary antibody.
-
SDS-PAGE and Western Blotting Equipment.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Treatment: Plate cells and grow to near confluence. Treat the cells with the test compound at various concentrations for different time points.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the effect of the compound on ERK phosphorylation.
Conclusion
The systematic application of the protocols outlined in this guide will enable a comprehensive characterization of the receptor interaction profile of 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. By progressing from broad binding affinity screening to specific functional assays and downstream signaling analysis, researchers can elucidate its mechanism of action and determine its potential as a pharmacological tool or a lead compound for further drug development. This structured approach ensures scientific rigor and provides the foundational data necessary to advance our understanding of novel piperazine derivatives in neuropharmacology.
References
Application Notes and Protocols for the Safe Handling of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Introduction: Understanding the Compound
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile chemical intermediate utilized in pharmaceutical development and chemical synthesis.[1] Its structure, featuring a piperazine ring, makes it a valuable building block for creating complex organic molecules.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, simplifying its use in various laboratory applications.[2] However, its chemical reactivity and inherent toxicological properties necessitate stringent safety protocols to protect researchers and the environment. This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in a laboratory setting.
Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the hazards associated with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is the foundation of safe laboratory practices. This compound is classified with multiple hazard categories that demand careful consideration.
2.1. Summary of GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3] |
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects[3] |
2.2. The Imperative of a Pre-Work Risk Assessment
Before any experiment involving this compound, a comprehensive risk assessment is mandatory. This process involves identifying potential exposure scenarios and implementing control measures to mitigate the identified risks. The causality is clear: failure to assess risks can lead to severe injury, long-term health effects, or environmental damage. The following diagram illustrates a logical workflow for conducting this essential safety step.
Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective way to minimize exposure.
-
Fume Hood: All work with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[5] Local exhaust ventilation should be used for any procedures that may generate dust or aerosols outside of a fume hood.[3]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE): Essential Barrier Protection
Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on the specific tasks being performed.
| PPE Item | Specification | Rationale for Use |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected before use. | To prevent skin contact, as the compound is toxic and corrosive upon contact.[3][7] Contaminated gloves must be disposed of properly.[7] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause severe eye damage.[3][7] |
| Lab Coat | A flame-resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be required for large quantities or in case of ventilation failure. | To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[9][10] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Safe Handling Protocol
Adherence to a strict protocol is crucial for minimizing exposure risks.
-
Preparation: Before starting, ensure all necessary engineering controls are operational and all required PPE is correctly worn. Clear the fume hood of any unnecessary items.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly in the fume hood. Be aware that the dissolution process may be exothermic.
-
Handling: Always handle the compound with care to avoid creating dust.[8] Do not eat, drink, or smoke in the laboratory.[9][11]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][12] Decontaminate all surfaces and equipment used.
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Container: Store in a tightly closed, properly labeled container.[4]
-
Location: Keep in a cool, dry, and well-ventilated area.[6][11] The storage area should be designated for corrosive and toxic materials.[11]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[11][13]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
7.1. Spill Response
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: For small spills, contain the material using an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.
-
Clean-up: Carefully collect the absorbed material and place it in a sealed container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
7.2. Exposure Response
The following diagram outlines the immediate actions to be taken in case of personal exposure.
Caption: Immediate First Aid for Chemical Exposure.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[3][7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Waste Disposal
All waste containing 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride must be treated as hazardous waste.
-
Collection: Collect all waste in a designated, sealed, and properly labeled container.
-
Disposal: Dispose of the waste through a licensed waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of it down the drain, as it is harmful to aquatic life.[4]
References
- 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride - 646051-17-4 - Vulcanchem. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 20).
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Safety Data Sheet - Biosynth. (2023, May 29).
- Piperazine - Apollo Scientific. (n.d.).
- piperazine anhydrous - s d fine-chem limited. (n.d.).
- HAZARD SUMMARY - NJ.gov. (n.d.).
- Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (n.d.).
- Piperazine - Santa Cruz Biotechnology. (n.d.).
- 1-(2-Amino Ethyl) Piperazine CAS No 140-31-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- safety data sheet - Enamine. (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2014, January 14).
- CAS Number 646051-17-4 | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. (n.d.).
- 4 - SAFETY DATA SHEET. (2016, October 18).
- 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride – Chem-Impex. (n.d.).
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: A Guide to Working with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Welcome to the technical support center for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile diamine in synthesis. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and integrity of your experiments.
Introduction: Understanding the Reactivity of 1-(2-Aminoethyl)-4-methylpiperazine
1-(2-Aminoethyl)-4-methylpiperazine is a valuable building block in pharmaceutical and chemical synthesis, prized for its bifunctional nature.[1][2] It possesses a primary amine at the terminus of an ethyl chain and a secondary amine within the piperazine ring. This dual reactivity is the source of its synthetic utility, but also the root of common side reactions and experimental challenges. The hydrochloride salt form enhances its stability and solubility in polar solvents.[1]
This guide will address the most frequent issues encountered in the laboratory, providing both the theoretical underpinnings and actionable protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride?
A1: The most prevalent side reaction is di-substitution , where both the primary and secondary amine groups react with an electrophile. This is especially common in alkylation and acylation reactions. Another potential issue is the lack of chemoselectivity , leading to a mixture of products where the electrophile has reacted at either the primary amine, the secondary amine, or both.
Q2: How can I favor mono-substitution over di-substitution?
A2: There are several strategies to promote mono-substitution:
-
Use of a large excess of the diamine: By increasing the molar ratio of 1-(2-Aminoethyl)-4-methylpiperazine to your electrophile, you statistically favor the reaction of the electrophile with a fresh diamine molecule rather than the already mono-substituted product.
-
Controlled addition of the electrophile: Slow, dropwise addition of the electrophilic reagent to the reaction mixture can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second reaction.
-
Use of protecting groups: This is the most robust method for ensuring mono-substitution. By selectively protecting one of the amine groups, you can direct the reaction to the desired site.[3][4][5]
Q3: Which amine, the primary or the secondary, is more reactive?
A3: Generally, the primary amine is more sterically accessible and therefore often more reactive towards bulky electrophiles. However, the secondary amine within the piperazine ring can be more nucleophilic. The relative reactivity can be influenced by reaction conditions such as the solvent, temperature, and the nature of the electrophile. For instance, in the formation of Schiff bases with aromatic aldehydes, the reaction occurs at the primary amine.[2]
Q4: What are the recommended storage conditions for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride?
A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7] The compound is known to be air-sensitive.[6][7]
Troubleshooting Guide: Common Experimental Issues and Solutions
This section provides a problem-oriented approach to troubleshooting common issues encountered during reactions with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Issue 1: Low Yield of the Desired Mono-Substituted Product
| Potential Cause | Recommended Solution |
| Competitive Di-substitution: Both amine groups are reacting with the electrophile. | 1. Increase the excess of diamine: Use a 3 to 5-fold molar excess of 1-(2-Aminoethyl)-4-methylpiperazine relative to the electrophile. 2. Slow addition of the electrophile: Add the electrophile dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate. 3. Employ a protecting group strategy: Protect one of the amine groups to ensure selective reaction at the other. (See Protocol 1). |
| Low Reactivity: The reaction is not proceeding to completion. | 1. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition. 2. Use a more reactive electrophile: If possible, switch to a more reactive derivative of your electrophile (e.g., an acid chloride instead of a carboxylic acid for acylation). 3. Optimize the solvent: Use a polar aprotic solvent like DMF or NMP to improve the solubility of reactants. |
| Product Loss During Work-up: The product is being lost during extraction or purification. | 1. Check the pH of the aqueous layer: Your product, being an amine, may be soluble in acidic aqueous solutions. Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction with an organic solvent. 2. Use a different purification method: If column chromatography is leading to significant product loss, consider crystallization or distillation if the product is suitable. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Decomposition of Starting Material or Product: The reaction conditions are too harsh. | 1. Lower the reaction temperature: Run the reaction at a lower temperature for a longer duration. 2. Use a milder base: If a base is used, ensure it is not too strong, as this can cause decomposition. For example, use K₂CO₃ instead of NaH for some alkylations. |
| Reaction with Solvent: The solvent is participating in the reaction. | 1. Choose an inert solvent: Ensure the solvent is not reactive under the reaction conditions. For example, avoid using protic solvents in reactions with highly reactive electrophiles. 2. Use freshly distilled solvents: Impurities in the solvent can sometimes lead to side reactions. |
| Air Sensitivity: The starting material or product is degrading due to exposure to air. | 1. Run the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction mixture.[6][7] 2. Degas the solvent: Before use, degas the solvent to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of the Primary Amine
This protocol allows for the selective protection of the more accessible primary amine, leaving the secondary amine of the piperazine ring free for subsequent reactions.
Diagram of Workflow:
Caption: Workflow for selective mono-Boc protection.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in water and basify with a suitable base (e.g., 2M NaOH) to a pH of ~10-11. Extract the free base into an organic solvent such as dichloromethane (DCM) and dry over anhydrous sodium sulfate.
-
Reaction Setup: Dissolve the free base in DCM (or another suitable aprotic solvent) and cool the solution to 0 °C in an ice bath.
-
Addition of Boc Anhydride: Slowly add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O), dissolved in a small amount of DCM, to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-Boc protected product.
Protocol 2: Purification of Mono-substituted Product from Di-substituted Byproduct and Starting Material
This protocol outlines a general strategy for purifying the desired mono-substituted product.
Diagram of Purification Strategy:
Caption: General purification workflow.
Step-by-Step Methodology:
-
Initial Work-up: After the reaction, perform a standard aqueous work-up.
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute acid solution (e.g., 1M HCl). The starting diamine, the mono-substituted product, and the di-substituted product will all be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 10.
-
Extract the basic components back into an organic solvent.
-
-
Column Chromatography:
-
This is the most common method for separating the mono- and di-substituted products.
-
Use a silica gel column and a suitable eluent system. Often, a gradient elution starting with a less polar solvent and gradually increasing the polarity (e.g., by adding methanol to DCM) is effective.
-
The di-substituted product is typically less polar than the mono-substituted product, which is in turn less polar than the starting diamine.
-
-
Crystallization or Distillation:
-
If the mono-substituted product is a solid, crystallization can be an effective final purification step.
-
If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used.
-
Visualizing Reaction Pathways
Diagram: Competing Reaction Pathways in Alkylation
Caption: Alkylation can occur at either amine, with di-alkylation as a common side reaction.
This diagram illustrates the competitive nature of alkylation reactions with 1-(2-Aminoethyl)-4-methylpiperazine. The relative rates (k1, k2, k3, k4) are influenced by steric and electronic factors, as well as reaction conditions.
References
-
DergiPark. (2019). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2021). Reductive amination of piperazine. Retrieved from [Link]
-
ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
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- 3. scispace.com [scispace.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1-(2-Aminoethyl)-4-methylpiperazine, 97+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. 1-(2-Aminoethyl)-4-methylpiperazine, 97+% | Fisher Scientific [fishersci.ca]
Technical Support Center: Purification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride Derivatives
Last Updated: January 2, 2026
Introduction
Welcome to the Technical Support Center for the purification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these highly polar and often challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
The piperazine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] However, the inherent basicity and polarity of compounds like 1-(2-Aminoethyl)-4-methylpiperazine, often used as key intermediates, present significant purification hurdles.[2] This guide will address common challenges in a direct question-and-answer format, offering practical, field-tested solutions.
Troubleshooting Guide
This section is dedicated to solving specific, common problems encountered during the purification of 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride derivatives.
Issue 1: Poor Separation and Tailing Peaks in Reversed-Phase HPLC
Q: I'm trying to purify my 1-(2-Aminoethyl)-4-methylpiperazine derivative using standard reversed-phase HPLC (C18 column), but I'm observing severe peak tailing and poor resolution. What's causing this and how can I fix it?
A: This is a classic issue when dealing with basic amines on silica-based columns. The root cause lies in the interaction between the basic amine groups of your compound and the acidic silanol groups present on the surface of the silica stationary phase.[3] This strong ionic interaction leads to tailing, poor peak shape, and often, irreversible adsorption of the compound to the column.
Causality and Solutions:
-
Acid-Base Interactions: The free silanol groups (Si-OH) on the silica surface are acidic and can protonate the basic nitrogen atoms of the piperazine ring, leading to strong ionic binding.[3] This causes the analyte to "stick" to the stationary phase, resulting in broad, tailing peaks.
-
Mitigation Strategies:
-
Mobile Phase Modification: The most straightforward solution is to add a competing amine to your mobile phase. A small amount (0.1%) of an amine like triethylamine (TEA) will "neutralize" the active silanol sites, minimizing their interaction with your analyte.[4]
-
pH Adjustment: Operating the mobile phase at a pH two units above the pKa of your amine will ensure it is in its free-base, less polar form, leading to better retention and separation on a reversed-phase column.[4] For piperazine derivatives, which have two pKa values (around 5.35 and 9.73), adjusting the pH to the alkaline range is often beneficial.[5]
-
Alternative Stationary Phases: Consider using an amine-functionalized silica column. These columns have a surface that is less acidic and more compatible with basic compounds, leading to improved peak shape and resolution.[3][6] Another option is to explore Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating very polar compounds.[7]
-
Issue 2: Difficulty in Removing Excess Starting Material (e.g., Piperazine)
Q: My synthesis of a mono-substituted piperazine derivative resulted in a significant amount of unreacted piperazine starting material. How can I effectively remove this highly water-soluble impurity?
A: The use of excess piperazine is a common strategy to favor mono-substitution and prevent the formation of di-substituted byproducts.[8] However, removing the unreacted, highly polar piperazine can be challenging.
Causality and Solutions:
-
High Polarity and Water Solubility: Piperazine is highly soluble in water and many polar organic solvents, making its removal by simple extraction or crystallization difficult.[5]
-
Purification Strategies:
-
Acid-Base Extraction: You can exploit the basicity of piperazine. Dissolve the crude product in an organic solvent like dichloromethane. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic piperazine will be protonated and preferentially partition into the aqueous layer, while your likely less basic (depending on the derivative) product remains in the organic phase. Subsequent neutralization of the aqueous layer would be required to recover the piperazine if needed.
-
Column Chromatography with Modified Stationary Phases: As mentioned previously, amine-functionalized silica columns can be effective.[6] The basic nature of the column can help to differentiate between the more basic piperazine and your potentially less basic product.
-
Recrystallization of the Hydrochloride Salt: If your desired product is a solid, converting it to its hydrochloride salt can be an effective purification step. The solubility of the hydrochloride salt of your derivative may differ significantly from that of piperazine dihydrochloride, allowing for selective crystallization.[9]
-
Issue 3: Product is an Oil and Difficult to Solidify for Recrystallization
Q: My 1-(2-Aminoethyl)-4-methylpiperazine derivative is a viscous oil, making purification by recrystallization impossible. What are my options?
A: Many amine-containing compounds, especially those with flexible side chains, tend to be oils at room temperature. The key is to convert the oil into a solid salt, which often has a well-defined crystal lattice.
Causality and Solutions:
-
Lack of Crystalline Structure: The molecular structure of your derivative may not pack efficiently into a crystal lattice in its free-base form.
-
Strategies for Solidification:
-
Salt Formation: The most common and effective method is to form a salt. Bubbling dry HCl gas through a solution of your compound in a non-polar solvent like diethyl ether or treating it with a solution of HCl in isopropanol can precipitate the hydrochloride salt.[10] Other acids like acetic acid or trifluoroacetic acid can also be used.[11]
-
Solvent Selection for Recrystallization: Once you have the solid salt, the choice of recrystallization solvent is crucial. A good solvent will dissolve the compound when hot but not when cold.[12] For polar hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar solvents, are often good starting points.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of 1-(2-Aminoethyl)-4-methylpiperazine derivatives?
A1: Besides unreacted starting materials, common impurities include:
-
Di-substituted byproducts: Where both nitrogens of the piperazine ring have reacted.[8]
-
Byproducts from side reactions: Depending on the specific reaction conditions, you might see byproducts from degradation or alternative reaction pathways.[13]
-
Residual Solvents: Traces of solvents used in the reaction or workup that are not completely removed.[13]
-
Genotoxic Impurities: In some cases, starting materials or byproducts can be genotoxic. For example, 1-amino-4-methylpiperazine itself has been identified as a potential genotoxic impurity in some pharmaceutical manufacturing processes.[14]
Q2: How can I best analyze the purity of my 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride derivative?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis.[13] Due to the lack of a strong chromophore in many piperazine derivatives, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to enhance UV detection.[15][16] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile impurities and can be used to identify and quantify residual solvents.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Q3: Are there any specific safety precautions I should take when working with these compounds?
A3: Yes. Piperazine derivatives can be corrosive and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and safety information.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Amine-Functionalized Silica
This protocol is designed for the purification of a basic 1-(2-Aminoethyl)-4-methylpiperazine derivative from less polar impurities.
Materials:
-
Crude reaction mixture
-
Amine-functionalized silica gel
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Glass column for flash chromatography
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of the amine-functionalized silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity. Apply gentle pressure to ensure a well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of a Hydrochloride Salt
This protocol describes the purification of a solid 1-(2-Aminoethyl)-4-methylpiperazine derivative via recrystallization of its hydrochloride salt.
Materials:
-
Crude solid hydrochloride salt
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude salt in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[18]
Visualizations
Troubleshooting Workflow for HPLC Purification
Caption: A flowchart for troubleshooting poor HPLC peak shape.
Decision Tree for Purification Strategy
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biotage.com [biotage.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Tramadol - Wikipedia [en.wikipedia.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 14. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jocpr.com [jocpr.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. shyzchem.com [shyzchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Welcome to the technical support guide for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that encountering low reactivity can be a significant roadblock in research and development. This guide provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring your experiments proceed efficiently and successfully.
Core Concept: The "Inactive" Salt vs. The "Active" Free Base
The most critical concept to grasp when working with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is the nature of the amine's reactivity. The compound is supplied as a hydrochloride salt to enhance its stability, crystallinity, and shelf-life.[1][2][3] However, in this salt form, the amine nitrogen atoms are protonated, carrying a positive charge (forming an ammonium salt).
This protonation neutralizes the lone pair of electrons on the nitrogen, which is essential for its function as a nucleophile. Consequently, the hydrochloride salt form is largely unreactive in nucleophilic substitution or addition reactions.
The reactive species is the corresponding free base , 1-(2-Aminoethyl)-4-methylpiperazine, which is generated by deprotonation. The entire troubleshooting process for low reactivity hinges on ensuring that a sufficient concentration of this active free base is present in the reaction medium. The pKa of the secondary amine group is approximately 9.2, meaning a basic environment is required to facilitate this deprotonation.[1]
Troubleshooting Guide: Common Scenarios and Solutions
This section addresses specific problems in a question-and-answer format, providing diagnostic workflows and actionable protocols.
Question 1: Why is my reaction with 1-(2-Aminoethyl)-4-methylpiperazine HCl showing low or no conversion?
Answer: The overwhelming majority of reactivity issues stem from an insufficient concentration of the nucleophilic free base in your reaction mixture. The presence of the hydrochloride salt necessitates, at a minimum, the addition of a base to neutralize the HCl and subsequently deprotonate the amine to its active form.
Use the following workflow to diagnose the root cause of the problem.
Caption: Diagnostic workflow for troubleshooting low reactivity.
Question 2: How do I correctly use the hydrochloride salt directly in a reaction?
Answer: Using the salt directly is convenient and often the preferred method. The key is to perform an in situ deprotonation. This requires the addition of a suitable base in the correct stoichiometric amount.
Causality: You must add at least one molar equivalent of a base to neutralize the hydrochloride salt. Often, an excess (1.5-2.5 equivalents) is used to ensure a sufficiently basic medium to drive the equilibrium towards the free amine. The choice of base is critical; it should be non-nucleophilic to avoid competing with your reagent and strong enough to perform the deprotonation.
Data Presentation: Recommended Bases for In Situ Deprotonation
| Base | Abbreviation | pKa (Conjugate Acid) | Typical Solvents | Key Considerations |
| Triethylamine | TEA, Et₃N | ~10.7 | DCM, THF, DMF | Common, inexpensive liquid. Can be difficult to remove under vacuum. |
| Diisopropylethylamine | DIPEA, Hünig's Base | ~11 | DCM, THF, DMF, MeCN | Sterically hindered and non-nucleophilic. Good for sensitive electrophiles. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | DMF, DMSO, Acetone | Inexpensive, solid base. Heterogeneous reaction, requires good stirring. |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 | THF, MeCN, Toluene | Strong, non-nucleophilic base for when TEA/DIPEA are insufficient. |
Experimental Protocols: Protocol 1 - General Procedure for In Situ Amide Coupling
This protocol describes a representative amide coupling with an activated carboxylic acid.
-
Reactant Preparation: In a clean, dry, nitrogen-purged flask, dissolve your carboxylic acid (1.0 eq.) and a suitable coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF). Stir for 15-30 minutes at room temperature for pre-activation.
-
Base Addition: To this activated mixture, add 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (1.2 eq.).
-
In Situ Deprotonation: Add a non-nucleophilic base, such as DIPEA (2.5 eq.), dropwise to the stirring mixture. The addition of 2.5 equivalents is crucial: ~1.2 equivalents are for neutralizing the HCl salt, and the remainder ensures the reaction medium is basic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC, LC-MS). Gentle heating (40-50 °C) can be applied if the reaction is slow.
-
Work-up and Purification: Once the reaction is complete, proceed with a standard aqueous work-up to remove the DMF and excess base, followed by purification, typically via column chromatography.
Question 3: My reaction is still sluggish even after adding a base. What else could be wrong?
Answer: If you have addressed the fundamental issue of deprotonation and still face problems, consider these secondary factors:
-
Solubility Mismatch: This is a very common issue. The hydrochloride salt is highly soluble in water and polar protic solvents, while the free base and many organic electrophiles are more soluble in organic solvents.[1][4] If your reactants are not mutually soluble, the reaction will be slow or incomplete.
-
Solution: Switch to a high-polarity aprotic solvent like DMF, DMSO, or NMP . These solvents are generally effective at dissolving both the amine salt (to an extent) and a wide range of organic substrates, creating a homogenous reaction environment.
-
-
Reaction Temperature: Many reactions, particularly with less reactive electrophiles, require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is slow at room temperature, try gentle heating to 40-60 °C. Monitor carefully for potential side product formation or degradation.
-
-
Incompatible Reagents: Ensure your reaction mixture does not contain acidic components that would neutralize your added base. The compound is also known to be incompatible with strong oxidizing agents.[5][6]
Question 4: Should I convert the hydrochloride salt to the free base before my reaction? How do I do that?
Answer: Pre-isolating the free base is an excellent strategy when you need precise stoichiometry, when your reaction is sensitive to the presence of inorganic salts, or when in situ methods fail.
-
Advantages: You use a pure, active starting material, eliminating the need for excess base and the formation of a salt byproduct (e.g., triethylammonium chloride) in your reaction.
-
Disadvantages: It requires an additional experimental step. The free base is an air- and light-sensitive liquid and has a shorter shelf-life than the salt, so it should be used relatively quickly after preparation.[3][6][7]
Experimental Protocols: Protocol 2 - Free-Basing 1-(2-Aminoethyl)-4-methylpiperazine HCl
-
Dissolution: Dissolve 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (1.0 eq.) in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the solution is >12, as confirmed by pH paper or a pH meter.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Final Drying & Storage: Place the resulting oil (the free base) on a high-vacuum line for 1-2 hours to remove residual solvent. The resulting free base is a colorless to light yellow liquid and should be stored under an inert atmosphere (Nitrogen or Argon) and used promptly.[8]
Frequently Asked Questions (FAQs)
-
Q1: Why is this reagent supplied as a hydrochloride salt?
-
A: The salt form significantly improves the compound's physical properties. It converts the often oily or low-melting free base into a stable, crystalline solid that is easier to handle, weigh, and store.[1][2] This also enhances its shelf-life, as the protonated amines are less susceptible to air oxidation.[3]
-
-
Q2: What are the optimal storage conditions?
-
A: For the Hydrochloride Salt , store at room temperature in a tightly sealed container to protect it from moisture.[4][5] For the Free Base , which is air and light sensitive, it is best to store it under an inert atmosphere (N₂ or Ar), protected from light, and consider refrigeration for longer-term storage.[6][7]
-
-
Q3: Which of the two amine groups is more reactive?
-
A: Generally, the terminal primary amine (-NH₂) is more nucleophilic and less sterically hindered than the tertiary amine within the piperazine ring. Therefore, in most reactions, you can expect selective functionalization at the primary amine. However, reaction conditions (e.g., choice of electrophile, solvent, temperature) can influence this selectivity.
-
References
-
Lamson, N. G., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. ResearchGate. [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. [Link]
-
The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. OUCI. [Link]
-
Why are solid phase organics often conjugated to HCl? Chemistry Stack Exchange. [Link]
-
Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. National Institutes of Health (NIH). [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Hydrochloride vs non-hydrochloride compounds. Sciencemadness Discussion Board. [Link]
-
1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. PubChem. [Link]
-
Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health (NIH). [Link]
- Extraction and purification method of 1-amino-4-methylpiperazine.
-
1-(2-Hydroxyethyl)-4-methylpiperazine. PubChem. [Link]
Sources
- 1. 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (646051-17-4) for sale [vulcanchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemimpex.com [chemimpex.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1-(2-Aminoethyl)-4-methylpiperazine, 97+% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 1-(2-Aminoethyl)-4-methylpiperazine | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Coupling Reactions with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Welcome to the technical support center for optimizing coupling reactions involving 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile reagent. Here, we address common challenges and provide in-depth, evidence-based solutions to ensure the success of your experiments.
Introduction to 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in Coupling Chemistry
1-(2-Aminoethyl)-4-methylpiperazine hydrochloride is a valuable building block in pharmaceutical and chemical synthesis, frequently employed as a key intermediate in the creation of complex organic molecules.[1] Its structure, featuring a primary amine and a tertiary amine-containing piperazine ring, allows for a range of chemical transformations. However, its hydrochloride salt form and dual basic sites can present unique challenges in standard coupling reactions, such as amide bond formation. This guide will focus on troubleshooting these specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor or No Product Formation
Question: I am attempting an amide coupling reaction between a carboxylic acid and 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride using EDC/NHS chemistry, but I'm observing low to no yield of my desired product. What are the likely causes and how can I fix this?
Answer:
This is a common issue that often stems from several factors related to the reagent's properties and reaction conditions.
Root Cause Analysis & Solutions:
-
In-situ Neutralization of the Amine Hydrochloride: The primary amine of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is protonated, rendering it non-nucleophilic. For the coupling reaction to proceed, the primary amine must be deprotonated to its free base form.
-
Solution: Add a non-nucleophilic organic base to the reaction mixture to neutralize the hydrochloride salt. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. A slight excess (1.1-1.5 equivalents relative to the amine hydrochloride) is typically sufficient. It is crucial to use a base that will not compete with the primary amine in the coupling reaction.[2]
-
-
Incorrect Reaction pH: The efficiency of EDC/NHS coupling is highly pH-dependent. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction of the activated ester with the primary amine is favored at a more neutral to slightly basic pH (7.0-8.5).[3]
-
Solution: Perform a two-step reaction. First, activate the carboxylic acid with EDC and NHS in a suitable buffer like MES at pH 5-6.[3] After a short activation period (typically 15-30 minutes), add the neutralized 1-(2-Aminoethyl)-4-methylpiperazine and adjust the pH of the reaction mixture to 7.2-7.5 using a buffer like phosphate-buffered saline (PBS) or by the controlled addition of your non-nucleophilic base.[3]
-
-
Hydrolysis of Activated Intermediates: The O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[4] While the NHS ester is more stable, it can also hydrolyze over time.
-
Solution: Minimize the time between the activation of the carboxylic acid and the addition of the amine. Also, ensure all solvents and reagents are anhydrous, if the reaction is performed in an organic solvent, to minimize hydrolysis.
-
-
Reagent Quality: EDC and NHS are moisture-sensitive.[3] Their degradation can lead to inefficient activation of the carboxylic acid.
Formation of Multiple Products and Side Reactions
Question: My reaction is producing the desired product, but I'm also seeing significant side products, complicating purification. What are these side products and how can I minimize their formation?
Answer:
The structure of 1-(2-Aminoethyl)-4-methylpiperazine presents the possibility of several side reactions.
Root Cause Analysis & Solutions:
-
N-Acylurea Byproduct Formation: A common side reaction in EDC coupling is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea derivative, especially if the concentration of the amine nucleophile is low.[5]
-
Solution: The inclusion of NHS or its water-soluble analog, Sulfo-NHS, is critical to suppress this side reaction.[4] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to rearrangement and more likely to react with the amine.[4] Using a slight excess of the amine component can also favor the desired reaction pathway.
-
-
Di-acylation or Cross-linking: Although the tertiary amine within the piperazine ring is significantly less nucleophilic than the primary amine, under harsh conditions or with highly reactive acylating agents, it could potentially react. More commonly, if your carboxylic acid-containing molecule also has a reactive amine, you could get self-polymerization.
-
Solution: Ensure a controlled stoichiometry. Typically, a slight excess (1.1-1.2 equivalents) of the 1-(2-Aminoethyl)-4-methylpiperazine is used relative to the carboxylic acid. This ensures the complete consumption of the more valuable carboxylic acid partner and minimizes the chances of di-acylation if the carboxylic acid is bifunctional.
-
-
Guanidinylation with Uronium/Aminium Reagents: If using coupling reagents like HBTU or HATU, the reagent itself can react with the primary amine to form a guanidinium byproduct, which terminates the peptide chain.[6]
-
Solution: Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This allows the formation of the active ester without the competing guanidinylation side reaction.[6]
-
Solubility and Purification Challenges
Question: I'm having difficulty with the solubility of my starting materials, and the final product is proving difficult to purify. What strategies can I employ?
Answer:
The hydrochloride salt form of the amine can influence solubility, and the basic nature of the final product often requires specific purification techniques.
Root Cause Analysis & Solutions:
-
Initial Reagent Solubility: 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride exhibits excellent solubility in water.[1] However, in organic solvents, its solubility can be limited.
-
Solution: For reactions in organic solvents, consider using a polar aprotic solvent like DMF or DMSO. The addition of the non-nucleophilic base for neutralization will also generate the free base form, which generally has better solubility in organic solvents than the hydrochloride salt.
-
-
Work-up and Purification: The product, containing a basic piperazine moiety, can be challenging to handle during aqueous work-up and chromatographic purification.
-
Solution for Work-up: During an aqueous work-up, the basic nature of your product means it will be protonated and potentially soluble in the aqueous phase at acidic pH. Conversely, at basic pH, it will be in its free base form and more soluble in organic solvents. This property can be used to your advantage in an acid-base extraction to remove neutral or acidic impurities.
-
Solution for Chromatography: For silica gel chromatography, tailing is a common issue due to the interaction of the basic amine with the acidic silica. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system (e.g., dichloromethane/methanol).[7] Alternatively, using a different stationary phase like alumina can be beneficial.[7]
-
Salt Formation for Final Product Isolation: If the purified product is an oil or difficult to handle, converting it to a hydrochloride salt can facilitate its isolation as a stable, crystalline solid.[7] This is achieved by dissolving the purified free base in a suitable solvent and adding a solution of HCl.[7]
-
Experimental Protocols & Data
Protocol 1: General Amide Coupling using EDC/NHS
This protocol outlines a standard two-step procedure for the coupling of a carboxylic acid with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Materials:
-
Carboxylic acid
-
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Carboxylic Acid Activation:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amine Addition and Coupling:
-
In a separate flask, dissolve 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (1.1 eq) in a minimal amount of DMF.
-
Add DIPEA (1.2 eq) to the amine solution and stir for 5 minutes to generate the free base.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol with 0.5% triethylamine).
-
Table 1: Recommended Reagent Stoichiometry
| Reagent | Equivalents (eq) | Rationale |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| 1-(2-Aminoethyl)-4-methylpiperazine HCl | 1.1 - 1.2 | Slight excess to ensure complete reaction of the carboxylic acid. |
| EDC | 1.2 - 1.5 | Excess to drive the activation to completion. |
| NHS | 1.2 - 1.5 | To efficiently form the active ester and minimize side reactions.[4] |
| DIPEA/TEA | 1.2 - 1.5 | To neutralize the amine hydrochloride and facilitate the reaction. |
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in coupling reactions with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Caption: Troubleshooting workflow for coupling reactions.
Reaction Mechanism Overview
A simplified representation of the EDC/NHS coupling mechanism.
Caption: EDC/NHS amide coupling mechanism.
References
-
ResearchGate. (2023, February 13). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing? Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 43-52. Retrieved from [Link]
Sources
Technical Support Center: Preventing Di-substitution in Reactions with Piperazine
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of piperazine chemistry. The symmetrical nature of piperazine, with its two equally reactive secondary amine nitrogens, presents a common yet significant challenge: achieving selective mono-substitution while preventing the formation of the di-substituted byproduct.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you master this fundamental transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering both explanations and actionable solutions.
Problem 1: My reaction yields predominantly the di-substituted product, with low recovery of the desired mono-substituted piperazine.
Probable Cause: This is the most common issue in piperazine chemistry and typically arises from the high reactivity of the mono-substituted intermediate. Once the first nitrogen is functionalized, the second remains available and can react with the electrophile, leading to the 1,4-di-substituted product.[1][2] High reaction temperatures and prolonged reaction times can exacerbate this issue by favoring the thermodynamically more stable di-substituted product.[2][3]
Recommended Solutions:
Solution A: Stoichiometric Control (The "Excess" Method)
-
Causality: By using a large excess of piperazine (typically 5-10 equivalents) relative to your electrophile, you statistically increase the probability that the electrophile will encounter an unreacted piperazine molecule rather than a mono-substituted one.[4][5] This is often the simplest and most direct first approach.
-
Protocol: Mono-N-alkylation using Excess Piperazine [4]
-
In a round-bottom flask, dissolve piperazine (10 eq.) and a mild base such as potassium carbonate (2 eq.) in a suitable solvent (e.g., acetonitrile).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide (1 eq.) dropwise to the stirred solution. The slow addition is crucial to maintain a low concentration of the electrophile.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or distillation to isolate the mono-alkylated product.
-
Solution B: The Protecting Group Strategy (The "Controlled" Method)
-
Causality: This is the most robust and widely used method for ensuring mono-substitution.[6] By temporarily "blocking" one of the nitrogen atoms with a protecting group, you force the reaction to occur selectively at the unprotected nitrogen. The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[7]
-
Workflow: This is a two or three-step process:
-
Protection: Selectively protect one nitrogen of piperazine.
-
Functionalization: React the mono-protected piperazine with your electrophile.
-
Deprotection: Remove the protecting group to yield the final mono-substituted product.
-
Problem 2: I am attempting a mono-Boc protection of piperazine, but I am getting significant amounts of the di-Boc-piperazine and unreacted starting material.
Probable Cause: The formation of di-Boc-piperazine suggests that the reaction conditions are too harsh or the stoichiometry is not optimal. While the mono-Boc product is less nucleophilic than piperazine, it can still react with Boc-anhydride (Boc₂O), especially at elevated temperatures or with prolonged reaction times.
Recommended Solutions:
-
Optimize Stoichiometry and Addition: The key is to control the amount of Boc₂O and how it is introduced. Using a 2:1 ratio of piperazine to Boc₂O is a common starting point.[3]
-
Temperature Control: Perform the reaction at a low temperature (0 °C) to slow down the rate of the second protection reaction.
Validated Protocol: Synthesis of N-Boc-piperazine (Mono-protection) [3]
-
Setup: Dissolve piperazine (2.0 eq.) in a suitable solvent like dichloromethane (DCM) or methanol in a round-bottom flask.[3] Cool the solution to 0 °C using an ice bath with constant stirring.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in a minimal amount of DCM. Add this solution dropwise to the cooled piperazine solution over a period of 2-3 hours.[8]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Check the reaction progress by TLC or LC-MS to ensure the consumption of Boc₂O and the formation of the mono-protected product.
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine is typically insoluble and can be removed by filtration.[8]
-
The aqueous layer containing the desired mono-Boc-piperazine and excess piperazine can then be extracted with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by chromatography if necessary.
-
Problem 3: My mono-substituted product is water-soluble, making extraction and purification difficult.
Probable Cause: Mono-substituted piperazines, especially those with polar substituents, can retain significant water solubility, particularly if they are protonated. This is a common issue during aqueous work-ups.[9][10]
Recommended Solutions:
-
pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH 11-12) by adding a base like sodium hydroxide.[9] This deprotonates the piperazine nitrogens, making the compound less polar and more soluble in organic solvents.
-
Solvent Choice: Use a more polar organic solvent for extraction, such as chloroform (CHCl₃), instead of less polar options like dichloromethane (CH₂Cl₂) or ethyl acetate.[9]
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be highly effective.
Frequently Asked Questions (FAQs)
Q1: Why is piperazine di-substitution so common?
The two secondary amine groups in piperazine have nearly identical basicity and nucleophilicity.[11] After one nitrogen reacts to form a mono-substituted product, the second nitrogen is still available and often reactive enough to undergo a second substitution, leading to a mixture of products.
Q2: What are the main strategies to achieve mono-substitution?
There are three primary strategies, which can be used alone or in combination:
-
Stoichiometric Control: Use a large excess of piperazine.[4]
-
Protecting Groups: Temporarily block one nitrogen atom. The Boc group is most common, but other groups like Cbz (carboxybenzyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can also be used depending on the desired orthogonality.[7][12]
-
In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid (like HCl) forms the piperazin-1-ium salt. The protonated nitrogen is no longer nucleophilic, effectively protecting it and allowing the reaction to occur at the free nitrogen.[6][13]
Q3: When should I choose a protecting group strategy over using excess piperazine?
-
Choose the Excess Method when:
-
Your electrophile is inexpensive and readily available.
-
You need a quick, one-step reaction.
-
You can easily separate your product from the excess piperazine (e.g., by distillation or crystallization).
-
-
Choose a Protecting Group Strategy when:
-
Your electrophile is valuable or synthesized in a multi-step process.
-
You require a very clean reaction with high selectivity.
-
The excess piperazine method gives poor results or makes purification difficult.
-
You are performing a multi-step synthesis where the protected piperazine is a key intermediate.[6]
-
Q4: What is the mechanism of N-Boc protection?
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride (Boc₂O).[7][12] This forms a tetrahedral intermediate which then collapses, releasing the stable products: the N-Boc protected amine, carbon dioxide, and a tert-butoxide anion.[7][14]
Q5: How do I remove the Boc protecting group?
The Boc group is reliably cleaved under acidic conditions.[15][16] This is typically achieved by treating the Boc-protected piperazine with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like dioxane or methanol.[2][12] The reaction is often rapid and clean, releasing the free amine, carbon dioxide, and isobutene.[15]
Data & Diagrams
Table 1: Comparison of Strategies for Mono-Substitution of Piperazine
| Strategy | Advantages | Disadvantages | Best For... |
| Excess Piperazine | - Simple, one-step process- Fast reaction times | - Requires large excess of piperazine (atom inefficient)- Can be difficult to separate product from starting material- May still yield some di-substituted product | Quick syntheses where the electrophile is cheap and purification is straightforward.[4] |
| Protecting Group (e.g., Boc) | - High selectivity for mono-substitution- Clean reactions, often simplifying purification- Allows for further, different functionalization | - Multi-step process (protection/deprotection)- Adds to overall synthesis time and cost | Complex syntheses, use with valuable electrophiles, and when high purity is critical.[6] |
| In Situ Mono-protonation | - Clever one-pot method- Avoids separate protection/deprotection steps- Uses inexpensive reagents (acid) | - Product is formed as a salt, requiring neutralization- May not be compatible with acid-sensitive substrates | Reactions with acyl chlorides, anhydrides, and Michael acceptors where the reagents are acid-stable.[6][13] |
Diagrams
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
ResearchGate. What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Charles University. Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
- Google Patents.
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
Wikipedia. Piperazine. [Link]
-
Organic Chemistry Portal. Piperazine synthesis. [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
NIH PubChem. Piperazine | C4H10N2 | CID 4837. [Link]
-
ResearchGate. (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
ResearchGate. Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. [Link]
-
New World Encyclopedia. Piperazine. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed Central. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. [Link]
-
Wikipedia. Substituted piperazine. [Link]
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stability issues of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in solution
Welcome to the technical support center for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the scientific reasoning behind them to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, linking them to potential stability issues of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in solution.
Issue 1: Inconsistent or lower-than-expected biological activity of my compound in solution.
Possible Cause: Degradation of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in your experimental buffer. The amino groups in the piperazine ring and the ethylamine side chain can be susceptible to oxidation or reaction with components in your media.
Troubleshooting Steps:
-
Fresh Solution Preparation: Always prepare solutions of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride fresh for each experiment. If you must store solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
pH of the Solution: The stability of amines can be pH-dependent. Prepare your solutions in a buffer system that is appropriate for your experiment and consider the pKa values of the amino groups. A slightly acidic to neutral pH is generally preferable for the stability of amine salts.
-
Solvent Selection: While 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is water-soluble, consider the use of a co-solvent if your experimental conditions allow, which might enhance stability.[1] However, always check for compatibility with your experimental system.
-
Control Experiment: Run a control experiment with a freshly prepared solution alongside a solution that has been stored for a period to determine if there is a time-dependent loss of activity.
-
Analytical Verification: If possible, use analytical techniques like HPLC to assess the purity of your compound in solution over time. A decrease in the main peak area and the appearance of new peaks could indicate degradation.
Issue 2: I observe a color change (e.g., yellowing) in my stock solution over time.
Possible Cause: This is often an indication of oxidative degradation. Piperazine derivatives can be susceptible to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions.
Troubleshooting Steps:
-
Inert Atmosphere: When preparing and storing solutions, consider using solvents that have been degassed to remove dissolved oxygen. For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can be beneficial.[2][3]
-
Light Protection: Store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.[4] Photodegradation can be a contributing factor to the degradation of many organic compounds. The intrinsic photostability of a drug substance should be evaluated to ensure light exposure does not lead to unacceptable changes.[5]
-
Chelating Agents: If you suspect metal ion contamination in your buffer (from glassware or reagents), the addition of a small amount of a chelating agent like EDTA might help to sequester these ions and slow down metal-catalyzed oxidation.
-
Purity of Solvents: Ensure you are using high-purity solvents, as impurities can sometimes catalyze degradation reactions.
Issue 3: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
Possible Cause: The appearance of new peaks is a strong indicator of chemical degradation. For piperazine derivatives, degradation can occur through several pathways, including oxidation and fragmentation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Experimental Protocol: Assessing Solution Stability by HPLC
-
Prepare a stock solution of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride at a known concentration (e.g., 10 mM) in your desired buffer.
-
Timepoint Zero (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram, paying attention to the retention time and peak area of the parent compound.
-
Incubation: Store the stock solution under your typical experimental conditions (e.g., 4°C, room temperature, protected from light).
-
Subsequent Timepoints: At regular intervals (e.g., 24h, 48h, 1 week), take another aliquot from the stock solution, dilute it in the same way, and analyze it by HPLC.
-
Data Analysis: Compare the chromatograms from the different timepoints. A significant decrease in the peak area of the parent compound and the emergence of new peaks indicate instability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride?
For optimal stability, stock solutions should be stored at -20°C or -80°C . It is also recommended to store them in small, single-use aliquots to avoid multiple freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping them in foil.[4] For extended storage, consider purging the vial with an inert gas like argon or nitrogen.[2][3]
Q2: What is the expected shelf-life of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in an aqueous solution?
The shelf-life is highly dependent on the storage conditions (temperature, pH, exposure to light and air). For critical applications, it is strongly recommended to prepare solutions fresh . If storage is necessary, a stability study, as described in the HPLC protocol above, should be performed to determine the acceptable storage duration under your specific conditions.
Q3: Are there any known incompatible substances I should avoid in my solutions?
Yes, based on safety data sheets and the chemical nature of piperazines, you should avoid:
-
Strong oxidizing agents: These can directly degrade the compound.[6]
-
Strong acids and bases: These can alter the protonation state and potentially catalyze degradation.
-
Aldehydes: These can react with the primary and secondary amine groups.[7]
-
Certain metal ions, especially copper: These can catalyze oxidative degradation.[7][8]
Q4: What are the likely degradation pathways for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in solution?
While specific studies on this molecule are limited, based on related piperazine compounds, the following degradation pathways are plausible:
-
Oxidation: The piperazine ring and the ethylamine side chain can be oxidized, leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Thermal Degradation: Although more relevant at higher temperatures, some thermal degradation can occur over long periods even at room temperature. This can involve ring-opening SN2 reactions.[8][9] Studies on piperazine have shown that thermal degradation can lead to products like N-formylpiperazine and N-(2-aminoethyl)piperazine.[8][10]
Caption: Plausible degradation pathways for 1-(2-Aminoethyl)-4-methylpiperazine.
Q5: How can I confirm the identity and purity of my 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride solid starting material?
It is always good practice to verify the identity and purity of your starting material. You can request the Certificate of Analysis (CoA) from the supplier. For in-house verification, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can assess purity.
Quantitative Data Summary
| Factor | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated (e.g., > 40°C) | Increased degradation rate | Store solutions at low temperatures (-20°C or -80°C). |
| Room Temperature | Slow degradation over time | Prepare fresh solutions; limit storage time. | |
| pH | Highly Acidic or Basic | May catalyze degradation | Use a buffer system appropriate for your experiment, generally near neutral pH. |
| Light | Exposure to UV/Visible Light | Can induce photodegradation | Store in amber vials or protect from light.[4][5] |
| Oxygen | Presence of dissolved O₂ | Promotes oxidative degradation | Use degassed solvents; store under an inert atmosphere.[2][3] |
| Metal Ions | e.g., Cu²⁺ | Catalyzes oxidation | Use high-purity reagents; consider using chelating agents if contamination is suspected.[8] |
References
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Biosynth. (2023, May 29). Safety Data Sheet - 1-(2-Dimethylaminoethyl)-4-methylpiperazine.
- Fisher Scientific. (2025, May 1).
- Figshare. (n.d.). Rationalizing Product Formation in Piperazine Degradation: A Computational Study - Industrial & Engineering Chemistry Research.
- MedchemExpress.com. (2025, December 24). Safety Data Sheet - 1-(2-N-Boc-aminoethyl)piperazine.
- ACS Publications. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Industrial & Engineering Chemistry Research.
- Sigma-Aldrich. (2024, September 8).
- TCI Chemicals. (2024, November 20).
- PMC - NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Spectrum Chemical. (n.d.). CAS Number 646051-17-4 | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
- ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2.
- ResearchGate. (2025, August 6). (PDF)
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- ResearchGate. (2025, August 5). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF.
- Chem-Impex. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride.
- ACS Publications. (2022, September 27). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- CymitQuimica. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine.
- ACS Publications. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research.
- Fisher Scientific. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine, 97+%.
- ResearchGate. (2025, October 30). (PDF)
- University of Texas at Austin Libraries. (n.d.). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture.
- ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research.
- ChemicalBook. (2025, August 13). 1-Amino-4-methylpiperazine | 6928-85-4.
- Apollo Scientific. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine.
- PubChem. (n.d.). 1-Amino-4-methylpiperazine.
- PMC - NIH. (2025, May 23).
- University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
- DergiPark. (n.d.).
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Sigma-Aldrich. (n.d.). 1-Amino-4-methylpiperazine 97 6928-85-4.
- CP Lab Safety. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine, min 98%, 100 grams.
- Wiley Online Library. (n.d.). 1-(2-Aminoethyl)-4-(2-methylbutyl)piperazine - Optional[Vapor Phase IR] - Spectrum.
- Thermo Fisher Scientific. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine, 97+%.
- Thermo Fisher Scientific. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar.
- Thermo Fisher Scientific. (2016, October 18).
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Technical Support Center: Purification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Welcome to the technical support guide for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (CAS RN: 646051-17-4).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the purification of this versatile chemical intermediate. As a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, its purity is paramount.[2] This guide offers practical, experience-driven advice to help you navigate common challenges and achieve the desired purity for your downstream applications.
I. Understanding the Compound and Its Common Impurities
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, also known as 2-(4-Methyl-1-piperazino)ethylamine hydrochloride, is a white to almost white crystalline powder.[1][2] It is highly soluble in water, a characteristic that is both advantageous for certain applications and a key consideration during purification.[2]
Common Impurities
Impurities in 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride can arise from several sources, including the synthetic route and storage conditions.[3] Understanding the likely impurities is the first step in designing an effective purification strategy.
Synthesis-Related Impurities:
The typical synthesis involves the methylation of piperazine followed by aminoethylation.[4] This process can lead to several impurities:
-
Unreacted Starting Materials: Residual piperazine, 4-methylpiperazine, or 2-chloroethylamine hydrochloride.
-
By-products of Methylation: Polymethylated piperazine species.
-
By-products of Aminoethylation: Bis-aminoethylated products or other side-reaction products.
-
Related Piperazine Derivatives: Other piperazine compounds that may be present in the starting materials or formed during the reaction.[5]
Degradation Products:
Amine compounds can be susceptible to oxidation, especially when exposed to light or acidic conditions over long periods.[6] While the hydrochloride salt form improves stability, degradation can still occur.
Initial Purity Assessment
Before attempting any purification, it is crucial to assess the initial purity of your compound. This will inform the choice of method and the stringency required.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the main compound and detect both polar and non-polar impurities. A reverse-phase method is often suitable.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the desired compound and identify major organic impurities. |
| Titration | An assay by titration can determine the overall purity of the hydrochloride salt.[2] |
II. Troubleshooting and Purification Protocols
This section addresses common issues encountered during the purification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in a question-and-answer format.
FAQ 1: My compound has a slight yellow or off-white color. How can I remove colored impurities?
Answer: A yellowish tint often indicates the presence of oxidized species or other minor, highly conjugated impurities. Activated charcoal is a highly effective agent for removing colored impurities.[9]
Protocol: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in a minimum amount of a suitable hot solvent. Given its high water solubility, deionized water is a good starting point.[2]
-
Charcoal Addition: Add a small amount of activated charcoal to the hot solution (typically 1-5% by weight of the solute). Caution: Add charcoal carefully to a hot solution to avoid bumping.
-
Hot Filtration: Keep the solution hot and filter it through a pre-warmed funnel with fluted filter paper or a Celite® pad to remove the charcoal. The goal is to prevent premature crystallization of the desired product in the funnel.
-
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
FAQ 2: HPLC analysis shows the presence of several related impurities. What is the best method for their removal?
Answer: For removing soluble impurities with similar chemical structures, recrystallization is the most powerful and commonly used technique for solid compounds.[9] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[9]
Workflow for Solvent Selection and Recrystallization
Caption: A typical workflow for the purification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride by recrystallization.
Protocol: Recrystallization of Amine Hydrochloride
-
Solvent Selection: Test the solubility of your crude material in various solvents (e.g., water, ethanol, isopropanol, methanol/ether mixtures). For amine hydrochlorides, polar protic solvents are often a good starting point.[10]
-
Dissolution: In a flask, add the crude compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
FAQ 3: My compound is highly soluble in most common polar solvents, making recrystallization difficult. Are there alternative methods?
Answer: High solubility can indeed make standard recrystallization challenging due to poor recovery. In such cases, a multi-solvent recrystallization or an acid-base extraction (if working with the free base) can be effective.
Protocol: Two-Solvent Recrystallization
-
Select a Solvent Pair: Find a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a pair like methanol (good) and diethyl ether (poor) could be effective.
-
Dissolution: Dissolve the compound in the minimum amount of the hot "good" solvent.
-
Induce Precipitation: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly, as in a single-solvent recrystallization. The crystals will form as the solubility of the compound decreases in the mixed solvent system.
-
Isolation: Collect and dry the crystals as previously described.
FAQ 4: How can I remove non-polar or baseline impurities?
Answer: If you have non-polar impurities, a liquid-liquid extraction can be an effective preliminary purification step before recrystallization. Since 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a salt, it will remain in the aqueous phase while non-polar impurities are extracted into an organic solvent.
Protocol: Aqueous Wash/Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude hydrochloride salt in water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and wash it one or more times with a non-polar, water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Separation: Discard the organic layer, which contains the non-polar impurities.
-
Recovery: The purified compound can be recovered from the aqueous layer by removing the water under reduced pressure. The resulting solid can then be further purified by recrystallization if necessary.
FAQ 5: What if I need to work with the free base form of the compound? How do I purify it and convert it back to the hydrochloride salt?
Answer: Working with the free base, 1-(2-Aminoethyl)-4-methylpiperazine, which is a colorless liquid, allows for purification by distillation.[11] Afterward, it can be cleanly converted back to the hydrochloride salt.
Workflow for Free Base Purification and Salt Formation
Caption: Workflow for purification via the free base and subsequent hydrochloride salt formation.
Protocol: Purification via Free Base
-
Liberate the Free Base: Dissolve the crude hydrochloride salt in water and cool the solution in an ice bath. Slowly add a strong base, such as 2M sodium hydroxide, until the pH is strongly basic (pH > 12).
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Distillation: Purify the resulting crude free base by vacuum distillation.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) with stirring. The pure hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
III. Final Purity Verification and Storage
After purification, it is essential to re-analyze the material using the same analytical methods employed for the initial assessment to confirm the removal of impurities.
Storage: 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride should be stored in a tightly closed container in a cool, dark, and dry place to prevent degradation.[1] It is incompatible with strong oxidizing agents.[1]
This guide provides a comprehensive framework for troubleshooting the purification of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. The optimal method will depend on the specific impurities present in your sample. Always perform small-scale trials to determine the most effective procedure before committing your entire batch.
References
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Tramadol. Retrieved from [Link]
-
A1Suppliers. (n.d.). CAS Number 646051-17-4 | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
-
ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]
-
PubMed. (2025). Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-(2-Aminoethyl)-4-methylpiperazine, min 98%, 100 grams. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
Chemistry of Heterocyclic Compounds. (2004). PREPARATION OF 1-AMINO-4-METHYLPIPERAZINE. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
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- 9. people.chem.umass.edu [people.chem.umass.edu]
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- 11. 1-(2-Aminoethyl)-4-methylpiperazine | CymitQuimica [cymitquimica.com]
impact of pH on reactions involving 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Welcome to the technical support guide for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile triamine in chemical synthesis. The key to unlocking its synthetic potential—and avoiding a mixture of undesired products—lies in the precise control of reaction pH. This guide provides an in-depth analysis of the pH-dependent reactivity of this molecule and offers practical, field-tested troubleshooting advice.
Part 1: The Science of Selectivity - Understanding pKa and Protonation
1-(2-Aminoethyl)-4-methylpiperazine possesses three distinct nitrogen atoms, each with a unique basicity and, therefore, a different propensity to be protonated at a given pH. The hydrochloride salt form means that, when dissolved in a neutral solvent, at least one of these nitrogens is already protonated.
To control which nitrogen acts as a nucleophile, you must first understand their individual pKa values. The pKa is the pH at which 50% of that specific nitrogen is in its protonated (conjugate acid) form and 50% is in its unprotonated (free base) form. Only the unprotonated, free base form is nucleophilic and can react with an electrophile.
Table 1: Estimated pKa Values and Protonation States
| Nitrogen Atom (N) | Type | Estimated pKa | Predominant State at pH 4 | Predominant State at pH 7 | Predominant State at pH 10 |
| N1 (Ethylamine) | Primary | ~9.7 | Protonated (R-NH₃⁺) | Protonated (R-NH₃⁺) | Free Base (R-NH₂) - Nucleophilic |
| N2 (Piperazine) | Tertiary | ~8.9 | Protonated (R₃NH⁺) | Protonated (R₃NH⁺) | Free Base (R₃N) - Nucleophilic |
| N3 (Methylpiperazine) | Tertiary | ~4.5 | Protonated (R₃NH⁺) | Free Base (R₃N) - Nucleophilic | Free Base (R₃N) - Nucleophilic |
Causality Explained:
-
The Primary Amine (N1): This is the most basic nitrogen. At neutral or acidic pH, it will be fully protonated (as an ammonium ion, -NH₃⁺) and thus non-nucleophilic. To make it reactive, you must raise the pH above its pKa of ~9.7.
-
The Tertiary Piperazine Amine (N2): This nitrogen is slightly less basic than the primary amine. It too will be protonated at neutral pH. It becomes a viable nucleophile as the pH approaches and exceeds ~8.9.
-
The N-Methyl Tertiary Amine (N3): This is the least basic nitrogen. Its conjugate acid has a pKa of ~4.5. This means that even at a neutral pH of 7, this nitrogen is predominantly in its free base form and is therefore nucleophilic.
This differential basicity is the foundation for achieving selective reactions.
Caption: pH-dependent protonation states of the three nitrogen atoms.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis. The core principle is that your reaction's pH, dictated by the base you add, determines which nitrogen(s) are free to react.
Scenario 1: Acylation Reactions (e.g., Amide Bond Formation)
Q1: I tried to form an amide bond with the primary amine using EDC/HOBt coupling, but the reaction is failing or giving very low yield. What's wrong?
A1: The most likely cause is incorrect pH during the coupling step. Standard EDC/HOBt protocols involve two distinct pH optima:
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient under acidic conditions (pH 4.5-6.0)[3][4].
-
Coupling Step: The reaction of the activated ester with the amine nucleophile requires the amine to be in its free base form, which necessitates a neutral to slightly basic pH (typically 7.2-8.5)[3].
Your primary amine (pKa ~9.7) is fully protonated and non-nucleophilic at the acidic activation pH. If you do not adjust the pH upwards before the coupling step, the reaction will not proceed.
Troubleshooting Protocol:
-
Dissolve Carboxylic Acid: Dissolve your carboxylic acid in a suitable solvent (e.g., DMF, DCM).
-
Activate: Add EDC (1.1 eq) and HOBt (1.1 eq). Stir for 30-60 minutes at 0°C to room temperature. The pH will be acidic.
-
Deprotonate the Amine: In a separate flask, dissolve your 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (1.0 eq) in the solvent. Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Crucially, to deprotonate the most basic N1 amine, you need to add at least 2.0-2.2 equivalents of base to neutralize the hydrochloride salt and deprotonate the N1 ammonium group.
-
Combine and Couple: Add the activated acid solution to the amine solution. Allow the reaction to proceed. The final reaction pH should be in the 8-9 range.
-
Monitor: Track the reaction by LC-MS or TLC.
Q2: My acylation is messy. I'm getting a mixture of products, with acylation on all three nitrogens. How do I achieve selectivity?
A2: This is a classic pH control problem. You are likely running the reaction at a pH that is too high, deprotonating all three nitrogens.
-
To selectively acylate the N3 (N-methyl) position: Start with the hydrochloride salt and add only one equivalent of a mild base like sodium bicarbonate (NaHCO₃) or DIPEA. This will neutralize the hydrochloride (which will likely be on N1 or N2) and ensure the pH remains around 7-8. At this pH, only the N3 nitrogen (pKa ~4.5) is significantly deprotonated and available for reaction.
-
To selectively acylate the N1 (primary) position: This is the most common goal. The primary amine is the most nucleophilic and least sterically hindered once deprotonated. Use a strong, non-nucleophilic base (e.g., DIPEA, 2.2 eq) to bring the pH above 10. At this pH, all three amines are deprotonated, but the inherent reactivity order (primary > secondary/tertiary) will strongly favor reaction at the N1 position. Cool the reaction to 0°C to further enhance selectivity.
Caption: Logical workflow for achieving selective acylation.
Scenario 2: Alkylation Reactions (e.g., with Alkyl Halides)
Q3: I am trying to alkylate the piperazine nitrogen (N2) but I am getting reaction at the primary amine (N1) instead.
A3: This occurs because the primary amine is less sterically hindered and more nucleophilic than the tertiary piperazine nitrogen. To favor alkylation at N2, you must exploit the pKa difference or use a protection strategy.
Troubleshooting Protocol (pH Control):
-
Protect the Primary Amine (Implicitly): In a suitable solvent like Acetonitrile or DMF, add your alkylating agent (1.0 eq) and 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (1.2 eq).
-
Use a Weak, Heterogeneous Base: Add a solid, moderately strong base like potassium carbonate (K₂CO₃, 3.0 eq)[5]. K₂CO₃ is strong enough to deprotonate the tertiary piperazine amine (N2, pKa ~8.9) but may not be efficient at fully deprotonating the more basic primary amine (N1, pKa ~9.7), especially at room temperature. This creates a higher relative concentration of the desired nucleophile (free N2) compared to the N1 amine.
-
Heat Gently: Heat the reaction to 60-80°C. This will favor the reaction at the thermodynamically more stable, albeit more hindered, tertiary amine.
-
Monitor Closely: Over-alkylation to form a quaternary salt is a risk. Monitor the reaction carefully and stop it once the starting material is consumed.
Troubleshooting Protocol (Protecting Group Strategy - Self-Validating):
For ultimate selectivity, a protecting group strategy is authoritative.
-
Protect N1: React 1-(2-Aminoethyl)-4-methylpiperazine with a suitable protecting group for primary amines, such as Boc anhydride ((Boc)₂O), under basic conditions (pH > 10 using TEA or DIPEA). This will selectively protect the most nucleophilic N1 position.
-
Purify: Isolate the N1-Boc protected intermediate.
-
Alkylate N2: Now, perform your alkylation reaction on the purified intermediate. The only available nucleophilic sites are N2 and N3. Using the mild base conditions described above (e.g., K₂CO₃) will favor reaction at the more basic N2 site.
-
Deprotect: Remove the Boc group using acidic conditions (e.g., Trifluoroacetic Acid (TFA) in DCM) to reveal the primary amine and yield your desired product.
References
-
PrepChem. (n.d.). Synthesis of rifampicin. Retrieved January 2, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of rifampicin and 1-methyl-4-nitrosopiperazine (MNP). Retrieved January 2, 2026, from [Link]
- Du, Y., & Rochelle, G. T. (2014). Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Energy Procedia, 63, 211-224.
-
ResearchGate. (n.d.). Potentiometric titration curve of the DET–AEP system. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Kaur, N., & Cheema, H. S. (2021).
-
ACS Publications. (n.d.). A THERMODYNAMIC STUDY OF HOMOPIPERAZINE, PIPERAZINE AND N-(2-AMINOETHYL)-PIPERAZINE AND THEIR COMPLEXES WITH COPPER(II) ION. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). United States Patent (19).
-
ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 2, 2026, from [Link]
- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Nicewicz, D. A., & Alexanian, E. J. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683.
-
Semantic Scholar. (n.d.). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 2, 2026, from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/424360e52723652613d2f099c15d487f54c93549/figure/3]([Link]
-
PubChem. (n.d.). Aminoethylpiperazine. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
- El-Sayed, A. M., & Petty, I. T. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 546–556.
-
Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved January 2, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 2, 2026, from [Link]
Sources
Technical Support Center: Strategies to Improve the Solubility of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride Conjugates
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Validation & Comparative
A Senior Application Scientist's Guide to Piperazine Linkers: A Comparative Analysis Featuring 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is far from a passive component.[1] Its chemical nature profoundly influences the conjugate's stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[2] Among the diverse linker chemistries available, piperazine-containing linkers have garnered significant attention for their ability to impart favorable physicochemical properties.[1][3] This guide provides an in-depth comparison of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride against other commonly employed piperazine linkers, offering experimental insights and detailed methodologies to inform rational drug design.
The Allure of the Piperazine Ring in Linker Technology
The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into drug molecules to enhance their pharmacokinetic profiles.[3][4] When integrated into linkers, the piperazine moiety offers several advantages:
-
Enhanced Solubility: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the hydrophilicity and aqueous solubility of the entire conjugate.[1][3] This is particularly beneficial for highly hydrophobic payloads.
-
Structural Rigidity: The cyclic nature of piperazine imparts a degree of rigidity to the linker, which can be advantageous for maintaining an optimal distance and spatial orientation between the targeting molecule and the payload.[1]
-
Modulatable Basicity: The basicity (pKa) of the piperazine nitrogens can be fine-tuned by the surrounding chemical environment, allowing for precise control over the linker's charge state and properties.[5]
-
Synthetic Versatility: The piperazine ring provides multiple points for chemical modification, enabling the straightforward synthesis of a diverse array of linker architectures.[6]
In Focus: 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
Chemical Structure and Properties
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a versatile building block in drug development and chemical synthesis.[7][8] Its structure features a primary amine for conjugation and a tertiary amine within the piperazine ring, which influences its overall basicity and solubility. The hydrochloride salt form enhances its water solubility and stability, making it convenient for use in aqueous reaction conditions.[9]
A Comparative Look at Piperazine Linker Alternatives
To understand the unique characteristics of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, it is essential to compare it with other commonly used piperazine-based linkers, such as 1-Boc-4-(2-aminoethyl)piperazine and 1-(2-Hydroxyethyl)-4-methylpiperazine.
| Property | 1-(2-Aminoethyl)-4-methylpiperazine | 1-Boc-4-(2-aminoethyl)piperazine | 1-(2-Hydroxyethyl)-4-methylpiperazine |
| Molecular Formula | C7H17N3 | C11H23N3O2 | C7H16N2O |
| Molecular Weight | 143.23 g/mol [10] | 229.32 g/mol | 144.21 g/mol [11] |
| Key Functional Group | Primary Amine | Boc-protected Primary Amine | Primary Alcohol |
| Reactivity | Nucleophilic primary amine readily participates in amide bond formation, alkylation, etc. | The Boc-protecting group must be removed before the primary amine can react. | The hydroxyl group can be used for esterification or etherification reactions. |
| Solubility | High water solubility, especially as the hydrochloride salt.[9] | Generally soluble in organic solvents; water solubility is lower than the unprotected amine. | Good water solubility. |
| pKa (approximate) | The pKa of the secondary amine group is approximately 9.2.[9] | The basicity of the piperazine nitrogens is influenced by the Boc group. | The basicity of the piperazine nitrogens is influenced by the hydroxyethyl group. |
| Key Applications | Introduction of a hydrophilic and basic linker in ADCs and PROTACs.[7][8] | Used when sequential and controlled reactions are required, protecting one amine while another part of the molecule is modified.[12] | Introduction of a hydrophilic linker with a hydroxyl group for alternative conjugation chemistries. |
Experimental Protocols for Comparative Evaluation
To objectively assess the performance of different piperazine linkers, standardized experimental protocols are crucial. Below are detailed methodologies for a typical conjugation reaction and a comparative stability assay.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Payload
This protocol describes a general procedure for coupling a piperazine linker with a primary amine to a payload containing a carboxylic acid, a common step in the synthesis of ADCs and PROTACs.
Materials:
-
Piperazine linker (e.g., 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride)
-
Carboxylic acid-containing payload
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Reaction vessel and magnetic stirrer
-
Analytical tools: TLC (Thin-Layer Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry)
Procedure:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing payload (1.0 equivalent) in anhydrous DMF.
-
Activation: Add the coupling agent(s) (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated payload solution, add the piperazine linker (1.1 equivalents). If using a hydrochloride salt, ensure enough base is present to neutralize the acid.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate, reducing the yield.
-
Coupling Agents: HATU and EDC/HOBt are commonly used to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.[13]
-
Base: DIPEA is a non-nucleophilic base used to scavenge the acid generated during the reaction and to deprotonate the amine of the linker if it is in a salt form, without competing in the coupling reaction.
-
Reaction Monitoring: TLC and LC-MS are essential for determining the reaction's endpoint, preventing the formation of side products due to prolonged reaction times.[13]
Protocol 2: Comparative Plasma Stability Assay
This protocol outlines a method to compare the stability of different piperazine linkers in a biologically relevant matrix like human plasma.
Materials:
-
Drug conjugates with different piperazine linkers
-
Human plasma (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrument: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare stock solutions of each drug conjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the drug conjugates into pre-warmed human plasma to a final concentration of, for example, 1 µM. Gently mix and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Quenching and Protein Precipitation: Immediately add the plasma aliquot to a tube containing a cold quenching solution to stop any further degradation and precipitate plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS/MS to quantify the amount of intact drug conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time for each linker to compare their stability profiles.
Self-Validating System:
-
Time Zero Sample: The t=0 sample serves as a baseline, representing 100% intact conjugate.
-
Internal Standard: The use of an internal standard in the quenching solution helps to correct for variations in sample processing and instrument response.
-
Control Sample: A control sample of the conjugate in PBS can be run in parallel to assess for non-enzymatic degradation.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate with a piperazine linker.
Caption: Workflow for the comparative plasma stability assay of piperazine linkers.
Conclusion: Making an Informed Linker Choice
The selection of a piperazine linker is a critical decision in the design of targeted therapeutics. 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride offers a readily available, water-soluble option for introducing a basic and hydrophilic linker. However, the optimal choice depends on the specific requirements of the drug conjugate. For instance, if controlled, sequential reactions are necessary, a Boc-protected piperazine may be more suitable. If an alternative conjugation chemistry is desired, a hydroxyl-containing piperazine could be advantageous.
Ultimately, the performance of a linker must be empirically determined. The protocols provided in this guide offer a framework for the rational evaluation and comparison of different piperazine linkers, enabling researchers to select the most appropriate candidate to enhance the therapeutic potential of their drug conjugates. The stability of the linker in circulation is a key parameter that influences both safety and efficacy, and therefore, rigorous in vitro and in vivo stability studies are paramount.[14][15]
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 10. 1-(2-Aminoethyl)-4-methylpiperazine | CymitQuimica [cymitquimica.com]
- 11. 1-(2-Hydroxyethyl)-4-methylpiperazine | C7H16N2O | CID 231184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
A Comparative Guide to the Biological Activity of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride Derivatives
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive starting point for the design of novel therapeutic agents.[1] 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride, a readily available and versatile building block, serves as an excellent foundation for the synthesis of diverse libraries of compounds with potential biological activities. This guide provides a comparative overview of the biological activities of various derivatives of 1-(2-Aminoethyl)-4-methylpiperazine, with a focus on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. The information presented herein is synthesized from a comprehensive review of the scientific literature and is intended for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Signaling Pathways
The piperazine moiety is a common feature in many anticancer agents, often acting as a key pharmacophore that interacts with biological targets such as protein kinases. Derivatives of 1-(2-Aminoethyl)-4-methylpiperazine have been explored for their potential as anticancer agents, with a particular focus on their ability to inhibit kinases involved in cancer cell proliferation and survival.
Schiff Base Derivatives: A Promising Avenue for Anticancer Drug Discovery
Schiff bases derived from the condensation of 1-(2-Aminoethyl)-4-methylpiperazine with various aldehydes and ketones have emerged as a promising class of compounds with potent anticancer activity. These compounds often exert their cytotoxic effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.
A representative study on Schiff bases derived from a related compound, 1-amino-4-methylpiperazine, demonstrated significant cytotoxicity against various cancer cell lines.[2] The antiproliferative activity of these compounds was evaluated using the MTT assay, and the half-maximal inhibitory concentration (IC50) values were determined.
| Compound ID | Derivative | HeLa (IC50 in µM) | MCF-7 (IC50 in µM) |
| L1 | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | 15.2 ± 0.8 | 18.4 ± 1.1 |
| L2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | 12.5 ± 0.6 | 15.1 ± 0.9 |
| L4 | 2-((2-chloro-4-methylphenylimino)methyl)-5-(diethylamino)phenol | 10.8 ± 0.5 | 13.2 ± 0.7 |
| L5 | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | 8.3 ± 0.4 | 10.5 ± 0.6 |
| Carboplatin | (Reference Drug) | 25.4 ± 1.5 | 30.1 ± 1.8 |
| Table 1: Anticancer activity of representative Schiff base derivatives against HeLa and MCF-7 cancer cell lines. Data synthesized from a study on related piperazine derivatives.[3] |
Structure-Activity Relationship (SAR) Insights: The data suggests that the nature of the substituent on the aromatic ring of the aldehyde or ketone plays a crucial role in determining the anticancer activity. Electron-withdrawing groups, such as halogens, and bulky alkyl groups on the phenyl ring appear to enhance the cytotoxic effects of these Schiff base derivatives. Compound L5, with two ethyl groups on the phenyl ring, exhibited the most potent activity, suggesting that steric factors may also contribute to the observed cytotoxicity.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1-(2-Aminoethyl)-4-methylpiperazine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial Activity: A Renewed Hope Against Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The piperazine scaffold has been extensively investigated for the development of novel antimicrobial agents. Derivatives of 1-(2-Aminoethyl)-4-methylpiperazine have shown promising activity against a broad spectrum of bacteria and fungi.
Amide Derivatives: Potent Inhibitors of Microbial Growth
Amide derivatives synthesized from 1-(2-Aminoethyl)-4-methylpiperazine and various carboxylic acids have demonstrated significant antimicrobial properties. The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic microorganisms.
| Compound ID | Derivative | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| PA-1 | N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide | 64 | 128 | >256 |
| PA-2 | 4-Chloro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide | 32 | 64 | 128 |
| PA-3 | 4-Nitro-N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide | 16 | 32 | 64 |
| Gentamicin | (Reference Drug) | 2 | 4 | NA |
| Fluconazole | (Reference Drug) | NA | NA | 8 |
| Table 2: Antimicrobial activity of representative amide derivatives. Data is illustrative and based on general trends observed for piperazine derivatives.[4][5] |
Structure-Activity Relationship (SAR) Insights: The antimicrobial activity of these amide derivatives is influenced by the nature of the substituent on the aromatic ring of the carboxylic acid. Electron-withdrawing groups, such as chloro and nitro groups, at the para position of the benzene ring tend to enhance the antimicrobial activity. This suggests that electronic effects play a crucial role in the interaction of these compounds with their microbial targets.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the 1-(2-Aminoethyl)-4-methylpiperazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Inoculate each well of a 96-well microtiter plate containing the serially diluted compounds with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination using the broth microdilution method.
Neuroprotective Activity: A Potential Therapeutic Avenue for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Recent studies have highlighted the potential of piperazine derivatives as therapeutic agents for these debilitating conditions.[6] Derivatives of 1-(2-Aminoethyl)-4-methylpiperazine are being investigated for their ability to modulate key signaling pathways involved in neuronal survival and to protect against neurotoxicity.
Modulation of TRPC6 Channels in Alzheimer's Disease
Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in the regulation of synaptic stability and memory formation. Agonists of TRPC6 have shown therapeutic potential in models of Alzheimer's disease. Studies have demonstrated that certain piperazine derivatives can act as positive modulators of TRPC6 channels, offering a potential mechanism for neuroprotection.[6]
A study investigating the neuroprotective effects of piperazine derivatives in a model of Alzheimer's disease found that these compounds could protect mushroom spines from amyloid toxicity in the nanomolar range.[6] The neuroprotective mechanism was attributed to the activation of neuronal store-operated calcium entry in spines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Assays Using 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride Conjugates
Introduction: Beyond the Linker, Ensuring Assay Integrity
In the landscape of drug development and molecular diagnostics, the covalent conjugation of biomolecules is a foundational technology. The choice of linker—the chemical bridge connecting a biomolecule to a payload like a drug, dye, or reporter—is a critical design parameter that influences stability, efficacy, and manufacturability. 1-(2-Aminoethyl)-4-methylpiperazine is a versatile building block, offering a primary amine for straightforward conjugation to activated biomolecules.[1][2] Its piperazine core can impart specific solubility and pharmacokinetic properties, making it an attractive option in pharmaceutical development.[1]
This guide provides an in-depth framework for the validation of an assay that measures a biomolecule conjugated via 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. We will delve into the core validation parameters as stipulated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] Furthermore, we will objectively compare the implications of using this specific linker against common alternatives, providing the technical insights necessary for researchers, scientists, and drug development professionals to design self-validating, trustworthy, and authoritative analytical methods.
Section 1: The Chemistry of Conjugation and Linker Comparison
The foundation of a validatable assay lies in a deep understanding of the analyte's chemical nature. The 1-(2-Aminoethyl)-4-methylpiperazine linker possesses a terminal primary amine, which is a readily available nucleophile for reacting with electrophilic groups on an activated biomolecule, such as an N-hydroxysuccinimide (NHS) ester.[7][8] This reaction forms a stable amide bond, covalently linking the piperazine moiety to the target molecule.[9]
Comparative Analysis of Amine-Reactive Linkers
The choice of an amine-containing linker has direct consequences on the resulting conjugate's properties and, by extension, the assay validation strategy. While 1-(2-Aminoethyl)-4-methylpiperazine is effective, it is crucial to understand its performance characteristics in the context of other available options.
| Parameter | 1-(2-Aminoethyl)-4-methylpiperazine | PEG-Amine Linkers (e.g., PEG4-Amine) [10] | Aliphatic Diamine Linkers (e.g., Ethylenediamine) |
| Structure | Cyclic, contains tertiary amine | Linear, polyether chain | Linear, aliphatic chain |
| Hydrophilicity | Good water solubility[1] | High, tunable by PEG length | Moderate |
| Potential for Non-Specific Binding | Moderate; piperazine ring can engage in ionic or hydrophobic interactions. | Low; PEG chains are known to reduce non-specific binding.[11] | Low to moderate. |
| Immunogenicity | Low, small molecule. | Potential for anti-PEG antibodies in patient populations.[11] | Low, small molecule. |
| Assay Implication | Specificity testing must rule out cross-reactivity with metabolites containing the piperazine ring. | Assay buffers may require optimization to minimize matrix effects related to PEG viscosity. | Control for potential cross-reactivity with endogenous small amines. |
Section 2: The Regulatory Framework for Assay Validation
Assay validation is not an arbitrary process. It is a systematic, documented procedure that demonstrates an analytical method is suitable for its intended purpose. The ICH Q2(R2) guideline, recently adopted by the FDA, provides a comprehensive framework for this process.[4][5] The core principle is to establish, through laboratory studies, that the performance characteristics of the method meet the requirements for the application of that method.[12][13]
Section 3: Core Validation Parameters: Protocols & Comparative Data
This section provides detailed protocols for key validation parameters. For each, we explain the causality behind the experimental design and present hypothetical data comparing an assay for a protein conjugated with 1-(2-Aminoethyl)-4-methylpiperazine (Protein-AMP) versus one conjugated with a PEG4-Amine linker (Protein-PEG4).
Specificity and Selectivity
-
Expertise & Experience (The "Why"): Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[12] For a conjugate, this is not trivial. The assay must distinguish the intact conjugate from the unconjugated protein, the free linker, and any degradation products or matrix components. This is the cornerstone of a trustworthy assay, as it ensures you are measuring what you intend to measure.[13][14]
-
Experimental Protocol: Specificity Assessment
-
Prepare Samples:
-
Blank Matrix: The biological fluid (e.g., serum, plasma) without any analyte.
-
Analyte Sample: Protein-AMP conjugate spiked into the blank matrix at a known concentration (e.g., mid-range of the standard curve).
-
Interference Samples: Spike the blank matrix with high concentrations of:
-
Unconjugated protein.
-
Free 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride linker.
-
A known, structurally similar compound (if available).
-
-
-
Analysis: Analyze all samples using the developed assay protocol in triplicate.
-
Acceptance Criteria: The signal from the blank and interference samples should be negligible compared to the analyte sample (e.g., <20% of the Lower Limit of Quantitation signal). The presence of potential interferents should not alter the measured concentration of the analyte sample by more than a predefined percentage (e.g., ±15%).
-
-
Data Presentation: Specificity Comparison
| Sample | Assay Response (Protein-AMP Assay) | % Interference | Assay Response (Protein-PEG4 Assay) | % Interference |
| Blank Matrix | 25 Relative Light Units (RLU) | N/A | 28 RLU | N/A |
| Analyte (100 ng/mL) | 5,120 RLU | N/A | 5,250 RLU | N/A |
| Unconjugated Protein (10 µg/mL) | 45 RLU | 0.4% | 52 RLU | 0.5% |
| Free Linker (10 µg/mL) | 60 RLU | 0.7% | 40 RLU | 0.2% |
| Analyte + Free Linker | 5,095 RLU | -0.5% | 5,230 RLU | -0.4% |
Accuracy
-
Expertise & Experience (The "Why"): Accuracy measures the closeness of the test results to the true value.[4] It is typically assessed via recovery studies. In a conjugate assay, accuracy demonstrates that the complex biological matrix does not suppress or enhance the signal, ensuring that measurements in unknown samples will be reliable.
-
Experimental Protocol: Accuracy by Spike-Recovery
-
Prepare Samples: Obtain at least three different lots of blank biological matrix.
-
Spike Levels: For each matrix lot, prepare samples at a minimum of three concentration levels: Low, Medium, and High (e.g., near the LLOQ, in the middle of the curve, and near the ULOQ). Prepare five replicates at each level.
-
Analysis: Determine the concentration of each sample against a freshly prepared calibration curve.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Mean Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 85-115% (80-120% at the LLOQ).[14]
-
-
Data Presentation: Accuracy Comparison
| Spiked Conc. (ng/mL) | Mean Measured Conc. (Protein-AMP) | % Recovery | Mean Measured Conc. (Protein-PEG4) | % Recovery |
| 10 (Low) | 9.2 | 92.0% | 8.9 | 89.0% |
| 100 (Medium) | 103.5 | 103.5% | 101.7 | 101.7% |
| 800 (High) | 789.6 | 98.7% | 824.0 | 103.0% |
Precision
-
Expertise & Experience (The "Why"): Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12] High precision is critical for demonstrating that the assay will produce consistent results over time and between different analysts or equipment.
-
Experimental Protocol: Intermediate Precision
-
Study Design: The study should be conducted over several days (e.g., 3-5 days), ideally with two different analysts and/or on two different instruments.
-
Prepare Samples: On each day, prepare fresh Quality Control (QC) samples at Low, Medium, and High concentrations.
-
Analysis: Analyze the QC samples in replicates (n=5) against a fresh calibration curve each day.
-
Calculation: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level within each day (repeatability) and across all days (intermediate precision).
-
Acceptance Criteria: The %CV should not exceed 15% (20% at the LLOQ).[14]
-
-
Data Presentation: Intermediate Precision Comparison
| QC Level (ng/mL) | Protein-AMP Assay (%CV) | Protein-PEG4 Assay (%CV) |
| Intra-Assay (Day 1) | ||
| 10 (Low) | 8.5% | 7.9% |
| 100 (Medium) | 5.2% | 4.8% |
| 800 (High) | 4.1% | 4.5% |
| Inter-Assay (Across 3 Days) | ||
| 10 (Low) | 11.2% | 10.5% |
| 100 (Medium) | 7.8% | 7.1% |
| 800 (High) | 6.5% | 6.9% |
Stability
-
Expertise & Experience (The "Why"): The stability of the conjugate in the biological matrix is a critical parameter, as samples may be collected, frozen, and stored for extended periods before analysis.[14] This experiment validates the sample handling and storage procedures. The linker chemistry can influence stability; for instance, the amide bond formed with the 1-(2-Aminoethyl)-4-methylpiperazine linker is highly stable, but the overall conjugate stability depends on the biomolecule as well.
-
Experimental Protocol: Freeze-Thaw Stability
-
Prepare Samples: Prepare QC samples at Low and High concentrations in the relevant biological matrix.
-
Freeze-Thaw Cycles: Subject the samples to a series of freeze-thaw cycles (e.g., three cycles). A cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final cycle, analyze the samples against a fresh calibration curve and compare the results to baseline (time zero) samples.
-
Acceptance Criteria: The mean concentration of the stressed samples should be within ±15% of the baseline concentration.
-
-
Data Presentation: Freeze-Thaw Stability Comparison
| QC Level (ng/mL) | Protein-AMP (% Change from Baseline after 3 Cycles) | Protein-PEG4 (% Change from Baseline after 3 Cycles) |
| 10 (Low) | -8.5% | -7.2% |
| 800 (High) | -5.1% | -4.6% |
Conclusion: A Data-Driven Path to Assay Confidence
The validation of an assay for a 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride conjugate requires a meticulous, evidence-based approach grounded in regulatory guidelines.[4][5] While the core validation parameters—specificity, accuracy, precision, and stability—are universal, their application must be tailored to the unique chemical nature of the conjugate. The piperazine moiety, while offering benefits in synthesis and solubility, necessitates rigorous specificity testing to rule out potential interferences.
By following the structured protocols outlined in this guide, researchers can systematically challenge their assay and generate the robust data package needed to demonstrate its suitability. Comparing performance against alternative linker chemistries, such as PEGylation, provides valuable context and reinforces confidence in the selected method. Ultimately, a well-validated assay is not just a regulatory requirement; it is the bedrock of trustworthy data and the foundation for successful drug development.
References
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- 2. 1-(2-Aminoethyl)-4-methylpiperazine | CymitQuimica [cymitquimica.com]
- 3. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 10. purepeg.com [purepeg.com]
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- 14. Validation of an integrated series of ligand-binding assays for the quantitative determination of antibody-drug conjugates in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
reproducibility of experimental results with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
An objective comparison of the product's performance with other alternatives and supporting experimental data.
A Senior Application Scientist’s Guide to a Novel Piperazine-Based Buffer System
As researchers, scientists, and professionals in drug development, our pursuit of reliable and reproducible experimental results is paramount. The choice of seemingly simple reagents, such as buffer systems, can have a profound impact on the validity of our findings. This guide offers a comprehensive framework for evaluating the performance and reproducibility of a lesser-characterized reagent, 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (hereafter referred to as AEMPH), against established alternatives in a common application.
While AEMPH is not widely documented in peer-reviewed literature for specific biological assays, its chemical structure—a piperazine derivative—suggests potential utility as a buffering agent. This guide will therefore use a hypothetical yet plausible application—an Enzyme-Linked Immunosorbent Assay (ELISA)—to illustrate a rigorous validation and comparison workflow. The principles and methodologies described herein are broadly applicable to the characterization of any new or unverified laboratory reagent.
Our investigation will be grounded in a systematic approach, comparing AEMPH to two universally accepted buffer systems: Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS). We will explore buffer capacity, assay compatibility, and performance in a model ELISA, providing the data and protocols necessary to make an informed decision about its suitability and to ensure the reproducibility of your results.
Experimental Design: A Three-Pillar Approach to Validation
To thoroughly assess AEMPH as a viable buffer system, we will employ a three-pillar validation strategy. This approach ensures that we not only evaluate its performance in the final assay but also understand its fundamental chemical properties and potential for lot-to-lot variability.
The Fulcrum of Function: A Comparative Analysis of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and PEG Linkers in Modern Drug Development
A Senior Application Scientist's Guide to Selecting the Optimal Molecular Bridge
In the intricate landscape of advanced therapeutics, the linker molecule, though often overlooked, serves as the critical fulcrum that dictates the success or failure of a bioconjugate. The choice of this molecular bridge profoundly influences a drug's stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparative analysis of two distinct classes of linkers: the rigid, heterocyclic structure of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and the flexible, hydrophilic polymer family of Polyethylene Glycol (PEG) linkers. This document is intended for researchers, scientists, and drug development professionals, offering experimental insights and strategic guidance for linker selection.
The Dichotomy of Design: Rigidity vs. Flexibility
The fundamental difference between 1-(2-Aminoethyl)-4-methylpiperazine and PEG linkers lies in their core architecture, which in turn imparts disparate physicochemical properties to the resulting conjugate.
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride , a derivative of piperazine, represents a class of small, rigid linkers. Its heterocyclic, six-membered ring structure introduces conformational constraint. This rigidity can be advantageous in specific applications, such as in Proteolysis Targeting Chimeras (PROTACs), where pre-organizing the molecule into a conformation favorable for forming a stable ternary complex is crucial for efficacy.[1][2][3] The presence of nitrogen atoms in the piperazine ring can also enhance aqueous solubility through protonation, a feature that is highly dependent on the local chemical environment.[][5][6]
Conversely, PEG linkers are characterized by their flexible, hydrophilic chains of repeating ethylene glycol units.[7] This flexibility allows for greater spatial separation between the conjugated molecules, which can minimize steric hindrance.[8] The hydrophilic nature of PEG creates a protective hydration shell around the drug, significantly enhancing its aqueous solubility and stability, while also shielding it from enzymatic degradation and reducing immunogenicity.[9][10]
Head-to-Head Comparison: Key Performance Attributes
The selection of a linker should be a data-driven decision based on the specific requirements of the therapeutic agent and its intended application. The following table summarizes the key comparative features of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and PEG linkers.
| Feature | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride | PEG Linkers | Rationale and Experimental Insights |
| Structure | Rigid, heterocyclic, small molecule | Flexible, linear or branched polymer | The rigidity of the piperazine scaffold can improve metabolic stability and lead to a more defined spatial orientation of the conjugated molecules.[2][3] In contrast, the flexibility of PEG linkers provides conformational adaptability.[1] |
| Solubility | Good aqueous solubility, pH-dependent | Excellent aqueous and organic solubility | The hydrochloride salt form of 1-(2-Aminoethyl)-4-methylpiperazine enhances its water solubility.[11][12] PEG's high water solubility is due to the hydrogen bonding of its ether oxygen atoms with water, making it an effective solubilizing agent for hydrophobic drugs.[7] |
| Hydrophilicity | Moderate | High and tunable | While the piperazine moiety can increase polarity, PEG linkers offer a more significant and tunable "hydrophilicity reservoir," which is particularly beneficial for highly hydrophobic payloads.[13] |
| Immunogenicity | Generally low | Very low | PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins by masking epitopes from the immune system.[9] |
| Pharmacokinetics | Can improve metabolic stability | Prolongs circulation half-life, reduces clearance | The constrained conformation of rigid linkers can lead to improved metabolic stability.[2] The increased hydrodynamic size imparted by PEGylation reduces renal clearance, leading to a longer in-vivo half-life.[8][9] |
| Applications | PROTACs, small molecule drug conjugates, synthesis intermediate | Antibody-Drug Conjugates (ADCs), protein PEGylation, nanoparticle drug delivery | Piperazine-containing linkers are increasingly used in PROTACs to enhance potency through conformational pre-organization.[1][3][5] PEG linkers are a cornerstone of ADC technology, improving their therapeutic index.[14][15] |
Visualizing the Molecular Architecture
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chempep.com [chempep.com]
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structure-activity relationship of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH and its capacity to engage in multiple hydrogen bond interactions, make it a privileged structure in drug design.[1] This guide focuses on the structure-activity relationship (SAR) of analogs based on the 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride scaffold. This compound serves as a versatile building block in the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS).[2]
The objective of this guide is to provide a comprehensive comparison of how structural modifications to the 1-(2-Aminoethyl)-4-methylpiperazine core can influence biological activity, with a particular focus on its interactions with key CNS targets such as serotonin and dopamine receptors. By understanding these relationships, researchers can more effectively design novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
The Pharmacological Significance of the Piperazine Moiety
The six-membered heterocyclic ring of piperazine, with its two nitrogen atoms at opposite positions, is a common feature in a wide range of therapeutic agents.[3] This prevalence is due to its favorable properties, including:
-
Improved Physicochemical Properties: The basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of salts, which can improve a compound's formulation characteristics.[1]
-
Versatile Synthetic Handle: The secondary amine in the piperazine ring provides a convenient point for chemical modification, allowing for the introduction of various substituents to explore the chemical space around a lead compound.[4]
-
Pharmacophore Element: The piperazine ring itself can be a critical part of the pharmacophore, directly interacting with the biological target. In many CNS-active drugs, one nitrogen of the piperazine is often substituted with an aryl group, forming the well-known arylpiperazine motif that shows high affinity for serotonin and dopamine receptors.[5]
Core Structure-Activity Relationships for CNS Targets
The biological activity of 1-(2-Aminoethyl)-4-methylpiperazine analogs is highly dependent on their interactions with specific molecular targets. In the context of CNS disorders, the serotonin (5-HT) and dopamine (D) receptor families are of primary importance. The following sections explore the SAR of piperazine derivatives at these key receptors.
The N-Substituent on the Piperazine Ring: Impact of the Methyl Group and its Analogs
The substituent on the nitrogen atom of the piperazine ring that is not part of the aminoethyl chain plays a crucial role in determining receptor affinity and selectivity. In our parent compound, this is a methyl group.
-
Small Alkyl Groups: A methyl group, as in 1-(2-Aminoethyl)-4-methylpiperazine, generally results in compounds with good potency. The small size of the methyl group is often well-tolerated in the binding pockets of many receptors.
-
Larger Alkyl Groups: Increasing the size of the alkyl group can have varied effects. In some cases, larger, more lipophilic groups can enhance binding affinity through increased van der Waals interactions with hydrophobic pockets in the receptor. However, steric hindrance can also lead to a decrease in affinity if the group is too bulky to be accommodated.
-
Aryl Substituents: The replacement of the methyl group with an aryl group, creating an arylpiperazine, is a common strategy in the design of CNS agents.[2] The nature and substitution pattern of the aryl ring are critical determinants of activity. For instance, a 2-methoxyphenyl group is a common feature in many high-affinity 5-HT1A receptor ligands.[6]
The Aminoethyl Side Chain: A Critical Linker
The 2-aminoethyl side chain acts as a linker between the piperazine core and a terminal functional group (in this case, a primary amine). The length and nature of this linker are critical for optimal receptor interaction.
-
Linker Length: For many serotonin and dopamine receptor ligands, a two to four-atom linker between the piperazine ring and a terminal aromatic or amide group is optimal for high affinity.[7]
-
Modifications to the Amine: The primary amine of the aminoethyl group is a key site for modification. Acylation of this amine with various aromatic or aliphatic groups can lead to potent ligands. For example, the synthesis of [β-(Aroylamino)ethyl]piperazines has yielded potent H1 antagonists.[8]
Comparative Analysis of Hypothetical 1-(2-Aminoethyl)-4-methylpiperazine Analogs
To illustrate the principles of SAR, the following table presents a set of hypothetical analogs of 1-(2-Aminoethyl)-4-methylpiperazine and their predicted binding affinities (Ki values in nM) for key CNS receptors. Disclaimer: This data is representative and intended for illustrative purposes based on established SAR principles for piperazine-containing ligands.
| Compound ID | R1 (on Piperazine N4) | R2 (on Aminoethyl N) | Predicted Ki (nM) 5-HT1A | Predicted Ki (nM) 5-HT2A | Predicted Ki (nM) D2 | Rationale for Predicted Activity |
| Parent | -CH3 | -H | 50 | 200 | 150 | Baseline affinity of the core scaffold. |
| Analog-1 | -CH2CH3 | -H | 40 | 180 | 130 | A slightly larger alkyl group may offer minor improvements in hydrophobic interactions. |
| Analog-2 | -Phenyl | -H | 10 | 50 | 80 | The introduction of an aryl group is a common strategy to increase affinity for 5-HT and D2 receptors.[2] |
| Analog-3 | -CH3 | -C(O)Ph | 25 | 90 | 100 | Acylation of the terminal amine can introduce additional binding interactions. |
| Analog-4 | -Phenyl | -C(O)Ph | 5 | 20 | 30 | Combining the favorable arylpiperazine motif with a terminal benzamide group is expected to yield high affinity. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of test compounds for a specific receptor, such as the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Non-specific binding control: Serotonin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Test compounds (analogs of 1-(2-Aminoethyl)-4-methylpiperazine).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, and 50 µL of the test compound solution to the appropriate wells.
-
For determining non-specific binding, add 50 µL of the serotonin solution instead of the test compound.
-
For determining total binding, add 50 µL of assay buffer instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Protocol 2: General Synthesis of N-Substituted Piperazine Derivatives
This protocol describes a general method for the N-alkylation of a piperazine derivative.[9]
Materials:
-
1-(2-Aminoethyl)-4-methylpiperazine.
-
Alkyl or aryl halide (e.g., benzyl bromide).
-
A suitable base (e.g., potassium carbonate).
-
A polar aprotic solvent (e.g., acetonitrile or DMF).
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
Dissolve 1-(2-Aminoethyl)-4-methylpiperazine (1 equivalent) and the base (2-3 equivalents) in the chosen solvent.
-
Add the alkyl or aryl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperazine derivative.
-
Characterize the final product by NMR and mass spectrometry.
Visualizations
Caption: Key modification sites on the 1-(2-Aminoethyl)-4-methylpiperazine scaffold.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
Conclusion and Future Directions
The 1-(2-Aminoethyl)-4-methylpiperazine scaffold represents a valuable starting point for the design of novel CNS-active agents. The structure-activity relationships of its analogs are complex, with modifications to both the N4-substituent of the piperazine ring and the terminal amine of the ethylamino side chain having profound effects on receptor affinity and selectivity. The general principles derived from the broader class of piperazine-containing compounds suggest that the introduction of an aryl group at the N4 position and acylation of the terminal amine are promising strategies for enhancing potency at serotonin and dopamine receptors.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 1-(2-Aminoethyl)-4-methylpiperazine analogs. This would provide direct comparative data and allow for the development of more precise quantitative structure-activity relationship (QSAR) models. Such studies would be invaluable in guiding the rational design of the next generation of piperazine-based therapeutics for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. experts.unthsc.edu [experts.unthsc.edu]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives as potential anxiolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Single Data Point
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is a crucial building block in medicinal chemistry, frequently serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] Given its role, the purity of this starting material is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. Impurities, whether they are unreacted starting materials, by-products, or residual solvents, can have unforeseen consequences on downstream reactions and biological activity.
This guide eschews a simplistic, single-method approach to purity. Instead, we will explore an orthogonal, multi-technique strategy. Orthogonal methods are those that measure the same attribute (in this case, purity) using fundamentally different scientific principles. This approach provides a robust and cross-validated purity profile, ensuring that what one method might miss, another will detect. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic reasoning a seasoned scientist applies in the laboratory.
Core Principle: The Orthogonal Approach to Purity Verification
A purity value of "99% by HPLC" can be misleading if not supported by other data. For instance, HPLC with UV detection may not see impurities that lack a UV chromophore. Similarly, Gas Chromatography (GC) is blind to non-volatile salts. A comprehensive purity assessment, therefore, relies on integrating data from several techniques that probe different physicochemical properties of the compound and its potential contaminants.
Our assessment workflow is built on a primary separation technique (HPLC) for quantification, supported by confirmatory methods (GC-MS, NMR, and Elemental Analysis) for identification and alternative quantification.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Rationale: HPLC is the primary tool for purity assessment of non-volatile organic molecules. However, 1-(2-Aminoethyl)-4-methylpiperazine lacks a strong UV chromophore, making direct UV detection at low wavelengths non-specific and prone to interference.[2] To overcome this, two strategies are presented: derivatization to introduce a UV-active tag, or the use of a universal detector like a Charged Aerosol Detector (CAD). For routine analysis, derivatization provides higher sensitivity for known impurities.
Since the target analyte is a salt and highly polar, a reverse-phase (RP) method is appropriate.[3] A C18 column is the standard choice, but a polar-embedded or polar-endcapped C18 can provide better peak shape for this basic compound by minimizing interactions with residual silanols on the silica support.
Protocol: HPLC-UV with Pre-column Derivatization
This protocol uses 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent, which reacts with primary and secondary amines to form a stable, UV-active product.[2]
1. Reagent and Standard Preparation:
- Diluent: Acetonitrile/Water (50:50 v/v).
- Derivatizing Agent Solution: Dissolve 100 mg of NBD-Cl in 10 mL of Acetonitrile.
- Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 with NaOH.
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of reference standard 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the Standard Solution.
2. Derivatization Procedure:
- To 1.0 mL of the Standard or Sample Solution in a vial, add 1.0 mL of Borate Buffer.
- Add 1.0 mL of the Derivatizing Agent Solution.
- Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.
- Cool the vial to room temperature. The solution is now ready for injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 340 nm[2] |
| Injection Volume | 10 µL |
4. Data Interpretation:
- The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
- Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
- This method should be validated for linearity, accuracy, and precision. The limit of detection (LOD) and quantification (LOQ) for potential impurities should be established.[2]
GC-MS: Screening for Volatile and Process-Related Impurities
Expertise & Rationale: GC-MS is unparalleled for identifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials like piperazine.[4] Since the target compound is a hydrochloride salt, it is non-volatile. Therefore, the analysis is performed on the free base form after neutralization or via derivatization to make it amenable to GC. This technique is confirmatory and provides crucial information about the impurity profile.
Protocol: GC-MS Analysis of the Free Base
1. Sample Preparation:
- Accurately weigh ~10 mg of the synthesized hydrochloride salt into a vial.
- Add 1 mL of Dichloromethane and 0.5 mL of 1 M NaOH solution to neutralize the salt and extract the free base into the organic layer.
- Vortex vigorously for 1 minute.
- Allow the layers to separate. Carefully transfer the organic (bottom) layer to a new autosampler vial for analysis.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Oven Program | Initial 80°C, hold 2 min. Ramp to 280°C at 15°C/min. Hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
3. Data Interpretation:
- The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of 1-(2-Aminoethyl)-4-methylpiperazine (free base, MW 143.23 g/mol ).
- Identify any other peaks by comparing their mass spectra against a library (e.g., NIST). This can reveal process impurities or degradation products.
NMR Spectroscopy: The Gold Standard for Structural Confirmation
Expertise & Rationale: NMR spectroscopy provides unambiguous structural confirmation. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for the quantification of impurities against the main compound, provided the impurity has unique, resolved signals and its structure is known. It can also confirm the presence of the hydrochloride salt by observing the deshielded N-H protons.[5]
Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
- Accurately weigh 5-10 mg of the sample into an NMR tube.
- Add ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, as the compound is a salt). D₂O is often preferred for its ability to exchange with labile N-H protons, simplifying the spectrum.
- Add a small, known amount of an internal standard (e.g., maleic acid) if quantitative analysis (qNMR) is desired.
2. NMR Acquisition:
- Instrument: 400 MHz or higher field strength NMR spectrometer.
- ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>256:1 for the main peaks).
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
3. Data Interpretation:
- Structural Confirmation: The chemical shifts, splitting patterns, and integrations of the ¹H spectrum and the number of signals in the ¹³C spectrum should be consistent with the structure of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
- Purity Assessment: Look for small signals in the ¹H spectrum that do not correspond to the main compound or the solvent. If the structure of an impurity is known, its concentration can be calculated relative to the main compound's integral.
Elemental Analysis: Fundamental Purity Confirmation
Expertise & Rationale: Elemental analysis (EA), or CHN analysis, is a combustion-based technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[6][7] This provides a fundamental check of the compound's empirical formula and overall purity. A significant deviation from the theoretical values suggests the presence of inorganic impurities, residual solvents, or incorrect structural assignment. For publication in many chemistry journals, EA data falling within ±0.4% of the calculated values is a standard requirement for purity confirmation.[8]
Protocol: Combustion Analysis
1. Sample Preparation:
- The sample must be thoroughly dried to remove residual water and solvents, as these will alter the C, H, and O content.
- Accurately weigh 1-3 mg of the dried sample into a tin capsule.
2. Instrumentation:
- The analysis is performed using an automated CHNS analyzer. The sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.[6]
3. Data Interpretation:
- Theoretical Values (for C₇H₁₇N₃·HCl, MW: 179.69 g/mol ):
- %C = (7 * 12.01) / 179.69 * 100 = 46.78%
- %H = (18 * 1.01) / 179.69 * 100 = 10.09%
- %N = (3 * 14.01) / 179.69 * 100 = 23.39%
- Compare the experimental results to these theoretical values. The results should ideally be within ±0.4%.
Comparison of Purity Assessment Techniques
| Technique | Principle of Operation | Strengths | Limitations | Primary Application |
| HPLC-UV (Derivatized) | Liquid-phase separation based on polarity | High precision and accuracy for quantification; sensitive for amine-containing compounds.[9] | Requires derivatization; may not detect non-reactive impurities. | Quantitative purity determination; stability testing. |
| GC-MS | Gas-phase separation based on volatility and boiling point | Excellent for identifying volatile/semi-volatile impurities and residual solvents.[4] | Not suitable for non-volatile salts; requires sample preparation (neutralization). | Impurity profiling; residual solvent analysis. |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field | Unambiguous structural confirmation; can quantify impurities without standards (qNMR).[5] | Lower sensitivity than chromatographic methods; complex mixtures are hard to resolve. | Structural identity confirmation; purity check. |
| Elemental Analysis | Combustion and detection of elemental gases | Verifies empirical formula; detects inorganic impurities and excess solvent/water.[6] | Provides no information on the nature of impurities; requires high sample purity. | Fundamental purity check; formula validation. |
Conclusion and Recommendations
Assessing the purity of a critical synthetic intermediate like 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride demands more than a single measurement. A robust, defensible purity profile is constructed by employing an orthogonal set of analytical techniques.
-
For routine quality control , a validated HPLC method is essential for accurate quantification of the main component and known impurities.
-
This should be complemented by GC-MS analysis to ensure the absence of volatile process impurities and residual solvents.
-
For initial characterization of a newly synthesized batch, NMR is non-negotiable for confirming the structural identity.
-
Finally, Elemental Analysis provides the ultimate confirmation of the empirical formula and serves as a final check against non-chromatographically active impurities.
By integrating the results from these distinct methods, researchers and drug developers can proceed with confidence, knowing that their starting material is well-characterized and meets the high standards required for pharmaceutical development.
References
- The Royal Society of Chemistry.
- SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Accessed January 2, 2026.
- CymitQuimica. 1-(2-Aminoethyl)-4-methylpiperazine. Accessed January 2, 2026.
- ChemicalBook. 1-(2-dimethylaminoethyl)-4-methylpiperazine(104-19-8) 1H NMR. Accessed January 2, 2026.
- Chem-Impex. 1-(2-Aminoethyl)-4-methylpiperazine hydrochloride. Accessed January 2, 2026.
- ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF. Accessed January 2, 2026.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Accessed January 2, 2026.
- Apollo Scientific. 1-(2-Aminoethyl)-4-methylpiperazine. Accessed January 2, 2026.
- Fisher Scientific. 1-(2-Aminoethyl)-4-methylpiperazine, 97+%. Accessed January 2, 2026.
- Thermo Fisher Scientific. 1-(2-Aminoethyl)-4-methylpiperazine, 97+%. Accessed January 2, 2026.
- RSC Publishing. Analytical Methods. Accessed January 2, 2026.
- ChemicalBook. 1-Amino-4-methylpiperazine(6928-85-4) 13C NMR spectrum. Accessed January 2, 2026.
- SpectraBase. 1-(2-(Dimethylamino)ethyl)-4-methylpiperazine - Optional[1H NMR] - Chemical Shifts. Accessed January 2, 2026.
- United Nations Office on Drugs and Crime.
- Reddit. How to detect a HCl salt in organic compunds : r/chemistry. Accessed January 2, 2026.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Accessed January 2, 2026.
- AZoM. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Accessed January 2, 2026.
- Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Accessed January 2, 2026.
- PubMed Central. An International Study Evaluating Elemental Analysis. Accessed January 2, 2026.
- ChemicalBook. N-Aminoethylpiperazine(140-31-8) 1H NMR spectrum. Accessed January 2, 2026.
- Vulcanchem. 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride - 646051-17-4. Accessed January 2, 2026.
- Google Patents. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Accessed January 2, 2026.
- SpringerLink. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Accessed January 2, 2026.
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Linker Performance: Unveiling the In Vitro and In Vivo Characteristics of Piperazine-Based Linkers in Drug Conjugates
For fellow researchers, scientists, and pioneers in drug development, the journey to engineer a successful targeted therapeutic is one of meticulous design and empirical validation. The linker, the chemical bridge connecting a targeting moiety to a potent payload, is a critical determinant of a drug conjugate's success, profoundly influencing its stability, efficacy, and safety profile.[1]
This guide offers an in-depth, objective comparison of the in vitro and in vivo performance of a representative piperazine-containing linker against the widely-used valine-citrulline (Val-Cit) dipeptide linker. While direct comparative data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride as a complete linker in an Antibody-Drug Conjugate (ADC) is not extensively available in peer-reviewed literature, we will utilize a closely related, well-characterized piperazine-based linker from published studies as a surrogate to provide a data-driven analysis. This approach will illuminate the key performance attributes that the piperazine scaffold can impart to a drug conjugate.
The Rationale Behind Linker Selection: Beyond a Simple Connection
The ideal linker must maintain a delicate equilibrium: it must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient and selective payload liberation within the target cell or tumor microenvironment.[2][3] Linkers are broadly categorized as non-cleavable and cleavable. Non-cleavable linkers release the payload upon lysosomal degradation of the antibody, offering high plasma stability.[4] Cleavable linkers, on the other hand, are designed to respond to specific triggers in the tumor environment, such as low pH or the presence of specific enzymes, which can lead to a "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells.[5][]
The inclusion of a piperazine moiety in a linker structure is a strategic choice aimed at enhancing rigidity and modulating the physicochemical properties of the drug conjugate.[7][8] The rigid nature of the piperazine ring can influence the spatial orientation of the payload and may impact the overall stability and pharmacokinetics of the conjugate. Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated, potentially increasing the hydrophilicity and solubility of the ADC, which can be advantageous for manufacturing and formulation.[7][9]
Comparative Analysis: A Piperazine-Based Linker vs. a Dipeptide Linker
To provide a tangible comparison, we will examine the performance of a representative non-cleavable, piperazine-containing linker alongside the well-established, enzyme-cleavable MC-Val-Cit-PABC linker.
In Vitro Performance
The in vitro evaluation of a linker's performance is foundational to predicting its in vivo behavior. Key assays include assessments of plasma stability and cytotoxicity against target cancer cell lines.
Table 1: Comparative In Vitro Plasma Stability of ADCs
| Linker Type | ADC Construct | Plasma Source | Time (days) | Average DAR | % Free Payload | Reference |
| Piperazine-Based (Non-Cleavable) | Anti-HER2-Piperazine-MMAE | Human | 7 | ~3.8 | < 2% | Fictionalized Data for illustrative purposes |
| MC-Val-Cit-PABC (Cleavable) | Anti-HER2-MC-VC-PABC-MMAE | Human | 7 | ~3.5 | < 5% | [10][11] |
| Piperazine-Based (Non-Cleavable) | Anti-HER2-Piperazine-MMAE | Mouse | 7 | ~3.7 | < 3% | Fictionalized Data for illustrative purposes |
| MC-Val-Cit-PABC (Cleavable) | Anti-HER2-MC-VC-PABC-MMAE | Mouse | 7 | ~2.9 | > 20% | [2] |
This table includes fictionalized data for the piperazine-based linker to illustrate a typical high-stability profile, as direct comparative data was not available in the search results.
The data illustrates that non-cleavable linkers, such as the representative piperazine-based linker, generally exhibit higher stability in plasma compared to some cleavable linkers, particularly in mouse plasma where certain esterases can prematurely cleave Val-Cit linkers.[2][11]
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values in nM)
| Cell Line | Target Antigen | Piperazine-Based ADC | MC-Val-Cit-PABC ADC | Reference |
| SK-BR-3 | HER2 (High) | 0.5 | 0.3 | Fictionalized Data for illustrative purposes |
| BT-474 | HER2 (High) | 0.8 | 0.5 | Fictionalized Data for illustrative purposes |
| MDA-MB-468 | HER2 (Negative) | >1000 | 500 (Bystander Effect) | [12] |
This table includes fictionalized data for the piperazine-based ADC to illustrate typical potency.
Cleavable linkers like MC-Val-Cit-PABC often show slightly higher potency in antigen-positive cells and can exhibit a "bystander effect," killing adjacent antigen-negative cells due to the release of a membrane-permeable payload.[5][12] Non-cleavable linkers typically have a more targeted effect, with cytotoxicity primarily observed in antigen-positive cells.
In Vivo Performance
The ultimate test of a linker's utility is its performance within a living system. Key in vivo studies include pharmacokinetic (PK) analysis and tumor growth inhibition in xenograft models.
Table 3: Comparative In Vivo Efficacy in a HER2-Positive Xenograft Model (e.g., NCI-N87)
| ADC Construct | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Piperazine-Based ADC | 3 | Significant | High | Fictionalized Data for illustrative purposes |
| MC-Val-Cit-PABC ADC | 3 | Very High | Very High | [13] |
| Vehicle Control | - | - | Low | [13] |
This table includes fictionalized data for the piperazine-based ADC to illustrate a typical efficacy profile.
Both types of linkers can lead to significant tumor growth inhibition. The higher stability of the non-cleavable piperazine-based linker may result in a more favorable safety profile, while the bystander effect of the cleavable Val-Cit linker can be advantageous in treating heterogeneous tumors.[13][14]
Experimental Protocols
To ensure the scientific rigor of this guide, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species.[15][16]
Materials:
-
ADC stock solution (1 mg/mL in PBS)
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A/G magnetic beads
-
Wash buffer (PBS with 0.05% Tween 20)
-
Elution buffer (0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (1 M Tris-HCl, pH 8.0)
-
LC-MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate samples at 37°C. Collect aliquots at 0, 24, 48, 96, and 168 hours.
-
To determine the average Drug-to-Antibody Ratio (DAR), isolate the ADC from an aliquot of plasma using Protein A/G magnetic beads.
-
Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elute the ADC with elution buffer and immediately neutralize.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.[17]
-
To quantify free payload, precipitate plasma proteins from a separate aliquot with cold acetonitrile.
-
Centrifuge and analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.[18]
Materials:
-
Target antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload.
-
Treat the cells with the test articles and incubate for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the concentration.
Protocol 3: In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of the ADC in a tumor-bearing animal model.[13]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells for xenograft implantation (e.g., NCI-N87)
-
ADC and vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups.
-
Administer the ADCs and vehicle control intravenously at a predetermined dosing schedule.
-
Measure tumor volumes with calipers two to three times per week.
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Monitor animal body weight as an indicator of toxicity.
Visualizing the Workflow and Mechanisms
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing linker performance.
Caption: Mechanisms of payload release for different linkers.
Conclusion and Future Directions
The choice of linker is a pivotal decision in the design of a drug conjugate, with profound implications for its therapeutic index. While direct comparative data for 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is limited, the analysis of a representative piperazine-based linker reveals key characteristics. Piperazine-containing non-cleavable linkers can offer exceptional plasma stability, potentially leading to improved safety and pharmacokinetics. This contrasts with some cleavable linkers, like Val-Cit, which, while highly effective, can exhibit species-dependent instability and mediate a bystander effect that may be beneficial or detrimental depending on the therapeutic context.
Ultimately, the optimal linker is context-dependent, and there is no one-size-fits-all solution. A deep understanding of the interplay between the antibody, linker, and payload, validated by robust in vitro and in vivo experimentation, is essential for the successful development of the next generation of targeted therapeutics.
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- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers.
- Synthesis, characterization, and targeted chemotherapy of SCT200-linker-monomethyl auristatin E conjugates. (n.d.).
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- Automated linkage of proteins and payloads producing monodisperse conjug
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A Comparative Guide to the Cytotoxicity of Piperazine-Based Compounds
In the dynamic landscape of oncological research and drug development, the quest for novel therapeutic agents with improved efficacy and selectivity is a primary objective. The piperazine moiety has distinguished itself as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous anticancer agents.[1][2] This guide offers an in-depth, data-supported comparison of the cytotoxic activities of various synthetic piperazine derivatives, providing researchers, scientists, and drug development professionals with a clear overview of the structure-activity relationships within this promising class of compounds.
The Versatility of the Piperazine Scaffold in Anticancer Drug Design
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the design of a multitude of biologically active molecules.[3][4] Its presence in several FDA-approved anticancer drugs underscores its potential in developing new cancer therapies.[2] The flexible nature of the piperazine scaffold allows for diverse chemical modifications, which can significantly influence the compound's biological activity, including its cytotoxicity against cancer cells.[4] Structure-activity relationship studies have consistently shown that alterations to the piperazine core can profoundly impact its anticancer potency.[1]
Mechanisms of Cytotoxicity: Inducing Programmed Cell Death
Many piperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][5] While the precise mechanisms can differ depending on the specific analog and the cancer cell type, a frequently observed signaling pathway involves the activation of intrinsic apoptotic cascades.[1] Some piperazine-based compounds have been shown to induce apoptosis by disrupting the mitochondrial potential and altering the ratio of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[6] For instance, one study demonstrated that a novel piperazine derivative, PCC, induces both extrinsic and intrinsic apoptotic signaling pathways in liver cancer cells, leading to the release of mitochondrial cytochrome c and activation of caspase 9.[5]
Below is a generalized diagram illustrating a common apoptotic signaling pathway initiated by bioactive piperazine derivatives.
Caption: A simplified diagram of a common apoptotic signaling pathway initiated by bioactive piperazine derivatives.
Comparative Cytotoxic Activity of Piperazine Derivatives
The anticancer potential of piperazine derivatives has been assessed across a wide array of human cancer cell lines. The following table summarizes the cytotoxic activity, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, of various synthetic piperazine derivatives. This data highlights the influence of different substitutions on the piperazine core on the resulting cytotoxic potency.
| Compound ID/Class | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [1][7] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [1][7] |
| Compound 8 | Arylpiperazine derivative | DU145 (Prostate) | 8.25 | [8] |
| Compound 9 | Arylpiperazine derivative | LNCaP (Prostate) | < 5 | [8] |
| Compound 15 | Arylpiperazine derivative | LNCaP (Prostate) | < 5 | [8] |
| Compound 7g | Piperazin-2-one derivative with guanidine substituent | HT-29 (Colon), A549 (Lung) | < 2 | [9] |
| Benzothiazole-piperazine derivative 1h | Aroyl substituted | HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Active (GI50 values not specified) | [10] |
| Benzothiazole-piperazine derivative 1j | Aroyl substituted | HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Active (GI50 values not specified) | [10] |
| Piperazine-quinoline derivative RB-1 | Trifluoromethoxy substitution on aryl group | MDA-MB-231 (Breast) | 98.34 | [3] |
| Piperazine-based compound 4e | TADDOL-derived substituent | HUH7 (Liver), AKH12 (Liver), DAOY (Medulloblastoma), UW228-2 (Medulloblastoma), D283 (Medulloblastoma), D425 (Medulloblastoma), U251 (Glioblastoma) | Reduced cell viability by >50% at 50 µM | [11] |
| Piperazine-based compound 6 | Trifluoromethyl substituent | HUH7 (Liver), AKH12 (Liver), DAOY (Medulloblastoma), UW228-2 (Medulloblastoma), D283 (Medulloblastoma), D425 (Medulloblastoma), U251 (Glioblastoma) | Reduced cell viability by >50% at 50 µM | [11] |
Experimental Protocol: Evaluating Cytotoxicity Using the MTT Assay
The evaluation of the cytotoxic activity of these piperazine derivatives relies on standardized in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13][14] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine-based test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the compounds for a specified period, typically ranging from 24 to 72 hours.[1][15]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
The following diagram outlines the general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.
Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.
Conclusion
The piperazine scaffold represents a highly versatile and promising platform for the development of potent anticancer agents.[1] The data presented in this guide underscore the significant cytotoxic activity of various synthetic piperazine derivatives against a range of cancer cell lines. Structure-activity relationship studies are crucial in guiding the design of new compounds with enhanced potency and selectivity.[1] The continued exploration of this chemical space, coupled with a deeper understanding of the underlying mechanisms of action, holds considerable promise for the discovery of the next generation of cancer therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, a piperazine derivative that, like many in its class, requires meticulous handling due to its hazardous properties. By understanding the "why" behind each step, you can ensure the safety of your team and the protection of our environment.
Hazard Profile and the Imperative for Caution
1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride and its parent compound, 1-(2-Aminoethyl)piperazine, are classified as hazardous substances.[1][2] Understanding their intrinsic properties is the first step in appreciating the necessity for stringent disposal protocols.
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][3][4]
-
Toxicity: Harmful if swallowed and toxic in contact with skin.[1][3]
-
Sensitization: May cause an allergic skin reaction.[1][3][4]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1][3][4]
Due to these hazards, this chemical must be managed as a hazardous waste from "cradle to grave" in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in any capacity, including for disposal, the appropriate PPE must be worn. The goal is to create a complete barrier between you and the chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.[4][9] | Prevents skin contact, which can lead to burns, allergic reactions, and toxic effects.[1][3] |
| Body Protection | A lab coat or chemical-resistant apron.[4][9] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[9] A respirator may be needed for large spills. | Minimizes inhalation of vapors, which can be harmful.[8] |
Step-by-Step Disposal Protocol
The proper disposal of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride involves a systematic process of waste segregation, containment, and transfer. Never mix this chemical with incompatible wastes.[8]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Any unused or unwanted 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, as well as any materials contaminated with it, must be classified as hazardous waste.[2][10]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8] Incompatible materials can lead to dangerous reactions.
Step 2: Waste Collection and Containment
-
Designated Container: Collect all waste containing 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride in a designated, leak-proof, and sealable container.[5][9]
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride".[8]
-
Contaminated Materials: This includes not only the chemical itself but also any contaminated items such as weighing paper, pipette tips, gloves, and absorbent materials used for spills.[9]
Step 3: Decontamination of Reusable Equipment
-
Triple Rinse: Any non-disposable lab equipment that has come into contact with the chemical must be decontaminated. A common procedure is a triple rinse with a suitable solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.[8]
-
Rinsate Collection: The rinsate from the decontamination process is also considered hazardous waste and must be collected in your designated hazardous waste container.[8]
Step 4: Storage Pending Disposal
-
Secure Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[8][11]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Final Disposal
-
Authorized Vendor: The final disposal of the hazardous waste must be handled by your institution's EHS office or a certified chemical waste disposal contractor.[7][8] They will arrange for pickup and transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, as this is often a regulatory requirement.[6][8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Step 1: Evacuate and Ventilate
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[8]
Step 2: Control Ignition Sources
Step 3: Contain the Spill
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Step 4: Collect and Dispose
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[8]
-
Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
Caption: Decision workflow for the disposal of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
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Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Safety Data Sheet: Piperazine citrate. (2024, January 2). Novachem. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride
This guide provides a detailed operational framework for the safe handling and disposal of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary safety protocols. This compound is a valuable building block in pharmaceutical development, particularly for neurological and psychiatric disorder research, but its hazardous properties demand rigorous and informed safety practices. This document is structured to provide a risk-based, procedural, and scientifically grounded approach for researchers, scientists, and drug development professionals.
Hazard Assessment: The 'Why' Behind the Precautions
Understanding the intrinsic hazards of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride is the foundation of safe laboratory practice. The necessity for each piece of personal protective equipment (PPE) is directly linked to the chemical's specific risk profile. The compound is not merely an irritant; it is classified as corrosive, dermally toxic, and a potential sensitizer.[1][2]
The primary dangers stem from its ability to cause severe chemical burns to skin and eyes, its toxicity upon skin contact, and its potential to trigger allergic skin reactions with repeated exposure.[1][2][3] Ingestion is also harmful.[1][2] Therefore, the core safety directive is the complete prevention of direct physical contact.
Table 1: GHS Hazard Profile
| Hazard Class | GHS Code | Description | Implication for Handling |
|---|---|---|---|
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin.[2] | Skin exposure must be prevented via gloves and protective clothing. Accidental contact requires immediate, thorough decontamination. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][2][4] | Impervious gloves, lab coats (or aprons), and full eye/face protection are mandatory to prevent irreversible tissue damage. |
| Serious Eye Damage | H318 | Causes serious eye damage.[2][4] | Standard safety glasses are insufficient. Chemical splash goggles are the minimum requirement; a face shield is necessary for splash risks. |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1][2] | Consistent use of PPE is critical to prevent initial sensitization, as subsequent low-level exposures can trigger a reaction. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] | Strict prohibition of eating, drinking, or smoking in the lab is essential.[4] Hand washing after handling is critical. |
| Aquatic Hazard, Chronic | H412 | Harmful to aquatic life with long lasting effects.[1][2][4] | Disposal protocols must prevent release into the environment.[1][2] Do not discharge into drains.[1] |
The Core Protective Ensemble: A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and aligned with the specific laboratory procedure being performed.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to state that 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride should be handled exclusively within a certified chemical fume hood.[5][6] This primary engineering control minimizes inhalation exposure and contains any potential spills. Eyewash stations and safety showers must be located in immediate proximity to the workstation.[5][6]
Eye and Face Protection
Due to the severe risk of irreversible eye damage (H318), eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][5]
-
Recommended for Splash Risks: For tasks involving larger volumes (>50 mL), transfers, or potential pressure differentials, a full-face shield must be worn over the chemical splash goggles.[1] This provides a secondary barrier protecting the entire face from splashes.
Hand and Skin Protection: Preventing Dermal Toxicity
Given the H311 (Toxic in contact with skin) and H314 (Causes severe skin burns) classifications, hand and skin protection is a critical control point.
-
Glove Selection: The choice of glove material is crucial. While a specific breakthrough time for this exact compound is not readily published, guidance for corrosive amines provides a strong basis for selection. Always inspect gloves for any signs of degradation or perforation before use.[1]
Table 2: Recommended Glove Materials
| Glove Material | Splash Protection | Extended Contact | Rationale & Best Practices |
|---|---|---|---|
| Nitrile | Excellent | Good | Standard choice for incidental contact. For handling this compound, consider using a thicker (>8 mil) nitrile glove. Always practice double-gloving. |
| Neoprene | Excellent | Excellent | Offers robust protection against a broad range of chemicals, including corrosives. A preferred choice for higher-risk operations or extended handling. |
| Butyl Rubber | Excellent | Excellent | Provides superior resistance to many corrosive chemicals. Recommended for spill cleanup or when handling large quantities. |
-
Glove Removal: Use the proper glove removal technique to avoid contaminating your skin.[1] This involves pinching the outside of one glove at the wrist to peel it off, then sliding the fingers of the ungloved hand inside the remaining glove to peel it off from the inside. Dispose of contaminated gloves as hazardous waste immediately.[1]
Body Protection
-
Standard Operations: A clean, buttoned, long-sleeved laboratory coat should be worn for all procedures.
-
High-Risk Operations: When handling larger quantities or when there is a significant splash risk, supplement the lab coat with a chemically resistant apron made of neoprene or a similar impervious material. For extensive handling, a complete chemical protection suit may be necessary.[1]
Respiratory Protection
When working within a certified chemical fume hood, respiratory protection is typically not required. However, it becomes mandatory under the following conditions:
-
Weighing/Handling Outside a Fume Hood: If the hydrochloride salt (a solid) is weighed outside of a containment system, a respirator is necessary to prevent inhalation of fine particulates.
-
Spill Cleanup: During the cleanup of a spill, vapor or aerosol concentrations may exceed safe limits.
-
Ventilation Failure: In the event of a fume hood malfunction.
In such cases, a NIOSH (US) or EN 14387 (EU) approved air-purifying respirator with ABEK-type cartridges is recommended.[1] These cartridges are effective against organic vapors, inorganic vapors, acid gases, and ammonia/amine derivatives.
Procedural Guidance: From Bench to Disposal
A systematic workflow minimizes risk at every stage of handling.
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific risks.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Donning PPE: Put on all required PPE as determined by your risk assessment (see diagram above). Ensure gloves are pulled over the cuffs of the lab coat.
-
Weighing/Transfer: If it is a solid, handle it carefully to avoid creating dust. If it is a solution, use a pipette or other transfer device that minimizes splashing. Perform all transfers over a secondary containment tray within the fume hood.
-
Reaction Setup: Add the compound to the reaction vessel slowly. Keep the vessel capped or covered whenever possible.
-
Post-Handling Decontamination: After handling is complete, decontaminate any non-disposable equipment that came into contact with the chemical. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove gloves last using the proper technique.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work and removing PPE.[1][6]
Safe Handling and Disposal Workflow
Caption: A systematic workflow for handling and disposal operations.
Disposal Protocol
-
Waste Classification: All materials contaminated with 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride must be treated as hazardous waste.[5]
-
Contaminated Solids: Dispose of used gloves, weigh boats, pipette tips, and contaminated wipes in a dedicated, clearly labeled, sealed hazardous waste container.[1]
-
Excess Chemical: Unused or waste quantities of the chemical should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Prohibition: Do not empty any amount of this chemical or its rinsate into drains or general trash.[1] This is critical to prevent environmental harm.[1][2]
-
Final Disposal: All waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wearing the appropriate full PPE (including respiratory protection), contain the spill using an inert absorbent material (e.g., Chemizorb®, sand, or vermiculite). Collect the material into a sealed container for hazardous waste disposal.[1][5]
By adhering to this comprehensive guide, researchers can confidently and safely utilize 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride, protecting themselves, their colleagues, and the environment while advancing critical scientific discovery.
References
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
